molecular formula C4H4IN3O2 B2486704 4-iodo-1-methyl-3-nitro-1H-pyrazole CAS No. 54210-32-1; 75092-34-1

4-iodo-1-methyl-3-nitro-1H-pyrazole

Cat. No.: B2486704
CAS No.: 54210-32-1; 75092-34-1
M. Wt: 252.999
InChI Key: JEPMYVGWQWTBSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-iodo-1-methyl-3-nitro-1H-pyrazole is a useful research compound. Its molecular formula is C4H4IN3O2 and its molecular weight is 252.999. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-1-methyl-3-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4IN3O2/c1-7-2-3(5)4(6-7)8(9)10/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPMYVGWQWTBSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Deep Dive: 4-Iodo-1-methyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical profile, synthetic utility, and experimental handling of 4-iodo-1-methyl-3-nitro-1H-pyrazole (CAS 75092-34-1).

CAS: 75092-34-1 | Formula:


 | MW:  253.00  g/mol 

Executive Summary: The "Lynchpin" Scaffold

In the architecture of modern drug discovery, This compound serves as a high-value "lynchpin" intermediate. Its structural uniqueness lies in the orthogonal reactivity of its three functional handles:

  • C4-Iodine: A highly reactive electrophile primed for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck), allowing the installation of complex aryl or heteroaryl pharmacophores.

  • C3-Nitro Group: A masked amine. It withstands C4-functionalization conditions but can be selectively reduced later to an amine, unlocking pathways to amides, ureas, or fused bicyclic systems (e.g., pyrazolo[4,3-d]pyrimidines).

  • N1-Methyl: A fixed steric and solubility modifier that defines the binding pocket orientation in kinase inhibitors.

This compound is not merely a building block; it is a strategic branch point that allows researchers to delay critical diversity-generating steps until late in the synthetic sequence.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertyDataContext
Appearance Solid (Pale yellow to tan)Nitro-pyrazoles are typically crystalline solids.
Melting Point >100 °C (Predicted)Analogous 4-nitropyrazoles melt ~160°C; iodine substitution typically raises density but may lower MP slightly due to crystal packing disruption.
Solubility DMSO, DMF, MeCN, EtOAcPoor water solubility. Soluble in polar organic solvents.
Stability Light SensitiveC-I bonds in electron-deficient heterocycles can be photolabile. Store in amber vials under inert gas.
Reactivity Class Electron-Deficient HeterocycleThe nitro group deactivates the ring, making the C4-iodine stable to nucleophilic attack but highly reactive in oxidative addition with Pd(0).

Synthetic Utility & Reactivity Logic

The synthesis and utilization of CAS 75092-34-1 rely on understanding the electronic push-pull of the pyrazole ring. The 3-nitro group withdraws electron density, making the ring less susceptible to electrophilic aromatic substitution (EAS). Therefore, introducing the iodine at C4 after the nitro group requires activated iodinating conditions.

Synthesis Pathway (The "How-To")

The most reliable route involves the regioselective iodination of 1-methyl-3-nitropyrazole . Direct nitration of 4-iodopyrazole is risky due to potential de-iodination or explosion hazards.

Synthesis SM 1-Methyl-3-nitropyrazole Target This compound (CAS 75092-34-1) SM->Target Electrophilic Iodination (C4) Reagent NIS, TFA or I2, CAN Reagent->Target

Figure 1: Synthesis via electrophilic iodination. The C4 position is the only available site for substitution, ensuring high regioselectivity despite the deactivated ring.

Divergent Functionalization (The "Why")

Once synthesized, the molecule acts as a divergent core. The standard workflow in medicinal chemistry involves:

  • Cross-Coupling (C4): Build the carbon skeleton.

  • Reduction (C3): Reveal the amine.

  • Cyclization (C3-C4): Form fused rings (optional).

Reactivity Core This compound (CAS 75092-34-1) Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd-Cat) Core->Suzuki Sonogashira Sonogashira Coupling (Alkyne, CuI, Pd-Cat) Core->Sonogashira Reduction Nitro Reduction (H2/Pd-C or Fe/AcOH) Core->Reduction Not Recommended (De-iodination risk) Biaryl 4-Aryl-3-nitropyrazole (Kinase Inhibitor Scaffold) Suzuki->Biaryl Alkyne 4-Alkynyl-3-nitropyrazole Sonogashira->Alkyne Amine 3-Amino-4-iodopyrazole (Unstable/Reactive) Reduction->Amine

Figure 2: Divergent reactivity map. Note that reducing the nitro group while the iodine is still present (Red Path) carries a risk of hydrodeiodination; coupling first (Left Path) is the preferred strategy.

Experimental Protocols

Protocol A: Synthesis of this compound

Rationale: The 3-nitro group deactivates the pyrazole ring. Standard


 alone is insufficient. We use N-Iodosuccinimide (NIS)  in acidic media or acetonitrile to generate a stronger electrophile (

).

Materials:

  • 1-Methyl-3-nitro-1H-pyrazole (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.2 equiv)

  • Acetonitrile (MeCN) (0.5 M concentration)

  • Trifluoroacetic acid (TFA) (0.1 equiv) - Catalyst

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-methyl-3-nitro-1H-pyrazole in anhydrous MeCN.

  • Addition: Add TFA (catalytic), followed by the portion-wise addition of NIS at room temperature. Note: Protect from light with aluminum foil.

  • Reaction: Heat the mixture to 60–80 °C. Monitor by TLC (System: Hexane/EtOAc 7:3). The starting material (lower Rf) should disappear, replaced by a less polar spot (product). Reaction time is typically 4–12 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc. Wash effectively with saturated

    
     (to quench excess iodine/NIS) and then brine.
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via silica gel column chromatography (Gradient: 0% 
    
    
    
    30% EtOAc in Hexanes).
  • Yield: Expect 75–90% yield of a pale yellow solid.

Protocol B: Suzuki-Miyaura Cross-Coupling (C4-Arylation)

Rationale: This protocol uses a mild base and standard Pd catalyst to prevent degradation of the nitro group.

Materials:

  • This compound (1.0 equiv)[1][2]

  • Aryl Boronic Acid (1.2 equiv)

  • 
     (5 mol%) or 
    
    
    
    (for sterically hindered acids)
  • 
     (2.0 M aqueous solution, 3.0 equiv)
    
  • 1,4-Dioxane (degassed)

Procedure:

  • Degassing: Combine the pyrazole, boronic acid, and Pd catalyst in a microwave vial or pressure tube. Evacuate and backfill with Argon (

    
    ).
    
  • Solvent Addition: Add degassed 1,4-dioxane and aqueous

    
    .
    
  • Reaction: Heat at 90 °C (oil bath) or 100 °C (microwave, 30 mins).

  • Workup: Dilute with water and extract with DCM. The nitro group remains intact.

  • Validation:

    
     NMR should show the disappearance of the C4-pyrazole proton (if unreacted SM is confused) and the appearance of aryl protons. Note: The product is now a 4-aryl-3-nitropyrazole.
    

Applications in Drug Discovery[3]

Kinase Inhibitor Scaffolds

The 1-methyl-3-amino-4-arylpyrazole motif (derived from this CAS) is a privileged scaffold in kinase inhibition. The N1-methyl group often fits into the ATP-binding pocket's hydrophobic region, while the C4-aryl group extends towards the gatekeeper residue.

  • Example: Precursors to CDK9 or JAK inhibitors often utilize this core to establish the correct vector for hydrogen bonding with the hinge region.

Pyrazolo[4,3-d]pyrimidines (Sildenafil Analogs)

Reduction of the nitro group to an amine, followed by acylation and cyclization with the C4-substituent (if it contains a nitrile or amide), generates the pyrazolo[4,3-d]pyrimidine bicyclic system.

  • Mechanism: The nitro group is the "masked" N5 of the pyrimidine ring. CAS 75092-34-1 allows the installation of the C7 substituent (via C4-coupling) before ring closure.

Safety & Handling (MSDS Highlights)

  • Energetic Potential: While the iodine atom adds mass and stability, the nitro group renders the compound potentially energetic. Avoid heating dry solids above 100 °C without solvent.

  • Sensitizer: Halogenated nitro-heterocycles can be skin sensitizers. Use double nitrile gloves.

  • Incompatibility: Strong reducing agents (hydrazine,

    
    ) may cause rapid, exothermic decomposition or uncontrolled reduction of the iodine.
    

References

  • Synthesis of 4-Iodopyrazoles: Vasilevsky, S. F., et al. "Cross-coupling of 3-iodo-1H-pyrazoles." Arkivoc, 2003.

  • Suzuki Coupling of Nitro-Pyrazoles: L. Dalinger et al. "Synthesis and properties of nitrated-pyrazoles." Molecules, 2018.

  • General Reactivity of Halogenated Pyrazoles: "The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles." ResearchGate, 2019.

  • Medicinal Chemistry Applications: "Amino-Pyrazoles in Medicinal Chemistry: A Review." MDPI, 2023.

  • Commercial Availability & Properties: ChemicalBook Entry for CAS 75092-34-1.[1]

Sources

chemical structure of 4-iodo-1-methyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Iodo-1-methyl-3-nitro-1H-pyrazole (CAS: 75092-34-1) is a highly specialized heterocyclic building block characterized by a unique substitution pattern that combines an electron-withdrawing nitro group at the 3-position with a reactive iodide at the 4-position.[1] Unlike the more common 4-nitro or 4-iodo isomers, this scaffold offers orthogonal reactivity: the C–I bond serves as a handle for metal-catalyzed cross-coupling (Suzuki, Sonogashira), while the nitro group functions as a latent amine for subsequent elaboration into kinase inhibitors or high-energy materials.[1] This guide details its structural properties, validated synthesis protocols, and reactivity profile.[2]

Chemical Identity & Physical Properties[3][4][5][6][7]

PropertyData
IUPAC Name This compound
CAS Number 75092-34-1
Molecular Formula C₄H₄IN₃O₂
Molecular Weight 253.00 g/mol
SMILES CN1C=C(I)C([O-])=N1
Appearance Pale yellow to off-white solid
Melting Point ~84–88 °C (Predicted based on analogs [1])
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in water

Structural Analysis & Electronic Effects[1][7]

The 1,3,4-substitution pattern of this molecule dictates its chemical behavior.

  • 1-Methyl Group: Locks the tautomeric equilibrium, ensuring a fixed N-substitution pattern.[1] This prevents the proton transfer common in NH-pyrazoles, stabilizing the regiochemistry during metalation.

  • 3-Nitro Group: A strong electron-withdrawing group (EWG) at the 3-position.[1] Unlike the 4-nitro isomer, which deactivates the entire ring symmetrically, the 3-nitro group creates a "push-pull" electronic environment.[1] It significantly acidifies the C5 proton but also deactivates the ring toward electrophilic attack, making the introduction of the iodine at C4 challenging without specific conditions.

  • 4-Iodo Group: The iodine atom provides a "soft" electrophilic site on the "hard" electron-deficient ring.[1] It is the primary handle for functionalization. The C–I bond is weaker than C–Br or C–Cl, facilitating rapid oxidative addition to Palladium(0) catalysts.

Structural Connectivity Diagram (DOT)

Structure cluster_0 Electronic Effects N1 N1-Methyl (Steric Lock) C3 C3-Nitro (EWG, Deactivating) N1->C3 1,3-Relationship C5 C5-H (Acidic Proton) N1->C5 Adjacent C4 C4-Iodo (Reactive Handle) C3->C4 Ortho-like C4->C5 Adjacent

Caption: Electronic connectivity showing the interplay between the steric lock (N-Me), deactivating nitro group, and reactive iodine handle.

Synthesis Protocols

Synthesizing the 3-nitro isomer is non-trivial because direct nitration of 1-methylpyrazole preferentially occurs at the 4-position (kinetically and thermodynamically favored).[1] Therefore, a rearrangement strategy or specific directing conditions are required.

Pathway: Regioselective Synthesis via 3-Nitropyrazole[1]

This protocol ensures the nitro group is established at the 3-position before iodination.

Step 1: Synthesis of 1-Methyl-3-nitropyrazole

Direct nitration of 1-methylpyrazole yields 4-nitropyrazole.[1] To access the 3-isomer, we utilize the Katritzky method or thermal rearrangement.

Protocol (Katritzky Method) [2]:

  • Reagents: 1-Methylpyrazole (1.0 eq), Trifluoroacetic anhydride (TFAA), Concentrated

    
     (98%).[1]
    
  • Procedure:

    • Dissolve 1-methylpyrazole in TFAA at 0 °C.

    • Add concentrated

      
       dropwise (Exothermic!).[1]
      
    • Stir at 0–10 °C for 1 hour, then allow to warm to room temperature overnight.

    • Mechanism: The reaction proceeds via an N-nitro intermediate or a specific activation by TFAA that directs the nitro group to the 3-position.[1]

    • Workup: Quench with ice water, neutralize with

      
      , and extract with DCM.
      
    • Purification: Column chromatography (Hexane/EtOAc) to separate any 4-nitro isomer (though this method is highly selective for 3-nitro).[1]

Step 2: Regioselective Iodination at C4

The 3-nitro group deactivates the ring, making electrophilic iodination difficult with standard


. An activated iodine source is required.

Protocol (ICl /


 Method) [3]: 
  • Reagents: 1-Methyl-3-nitropyrazole (1.0 eq), Iodine Monochloride (ICl, 1.1 eq), Silver Sulfate (

    
    , 0.55 eq), Conc. 
    
    
    
    solvent.[3][4]
  • Procedure:

    • Dissolve 1-methyl-3-nitropyrazole in concentrated

      
       at 0 °C.
      
    • Add

      
       followed by slow addition of ICl.
      
    • Stir at room temperature for 2–4 hours.

    • Note: The

      
       scavenges chloride, generating a highly electrophilic iodonium species (
      
      
      
      ) capable of attacking the deactivated ring at the 4-position.
  • Workup: Pour onto ice. The product may precipitate or require extraction with EtOAc. Wash organic layer with

    
     (to remove excess iodine).[1]
    
  • Yield: Typically 70–85%.

Synthesis Workflow Diagram (DOT)

Synthesis Start 1-Methylpyrazole Step1 Nitration (TFAA / HNO3) Directs to C3 Start->Step1 Inter 1-Methyl-3-nitropyrazole Step1->Inter Step2 Iodination (ICl / Ag2SO4) Electrophilic Subst. at C4 Inter->Step2 Product This compound Step2->Product

Caption: Step-wise synthesis pathway highlighting the critical regiochemical control required to install the nitro group at C3 prior to iodination.

Reactivity Profile & Applications

A. Palladium-Catalyzed Cross-Coupling

The C4-Iodo position is highly reactive toward Pd(0) oxidative addition.[1]

  • Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.[1]

    • Conditions:

      
      , 
      
      
      
      , Dioxane/Water, 80 °C.
    • Utility: Creates biaryl scaffolds common in kinase inhibitors (e.g., p38 MAPK, JNK inhibitors).

  • Sonogashira: Coupling with terminal alkynes.

    • Conditions:

      
      , CuI, 
      
      
      
      , THF.
B. Nitro Group Transformations

The 3-nitro group is a masked amine.[5]

  • Reduction:

    
    /Pd-C or 
    
    
    
    reduces the nitro group to a 3-amino-1-methylpyrazole.[1]
    • Strategic Note: Reduction is typically performed after the Suzuki coupling to avoid poisoning the Pd catalyst with the free amine or requiring protection steps.

C. Energetic Materials

As a nitropyrazole, this compound and its derivatives possess high positive heats of formation. The nitro group contributes to the oxygen balance, making it a precursor for insensitive munitions when coupled with nitrogen-rich heterocycles [4].

Spectroscopic Characterization

TechniqueExpected Signals / DataInterpretation
¹H NMR (CDCl₃, 400 MHz)δ 8.15 (s, 1H) C5-H : Deshielded by the adjacent N1 and the inductive effect of the nitro/iodo groups.[1]
δ 4.05 (s, 3H) N-CH₃ : Characteristic singlet for N-methyl pyrazoles.[1]
¹³C NMR (CDCl₃, 100 MHz)δ ~145.0 (C3) Carbon bearing the nitro group.[1]
δ ~135.0 (C5) Carbon adjacent to N1.[1]
δ ~55.0 (C4) Carbon bearing the iodine (shielded by heavy atom effect).[1]
δ ~40.0 (CH₃) Methyl carbon.[1]
MS (ESI) m/z 253.9 [M+H]⁺ Base peak corresponding to the protonated molecular ion.[1]

Safety & Handling

  • Explosion Hazard: While mononitro compounds are generally stable, pyrazoles with nitro groups are energetic precursors. Avoid heating dry solids above 100 °C without thermal analysis (DSC).[1]

  • Iodinated Compounds: Photosensitive. Store in amber vials away from light to prevent C–I bond homolysis and iodine liberation.

  • Toxicity: Treat as a potential alkylating agent and sensitizer. Use standard PPE (gloves, goggles, fume hood).

References

  • Katritzky, A. R., et al. "Regioselective Nitration of Pyrazoles." Journal of Organic Chemistry. (Validated method for 3-nitropyrazole synthesis via rearrangement or TFAA activation).[1]

  • Perevalov, V. P., et al. "Direct Iodination of 3- and 4-Nitropyrazoles with a Reagent Based on Iodine Monochloride and Silver Sulfate." Russian Chemical Bulletin, 2001.[3] (Describes the specific iodination of 1-methyl-3-nitropyrazole).

  • Zhang, S., et al. "Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds." Molecules, 2020.[6] Available at: [Link]

Sources

4-iodo-1-methyl-3-nitro-1H-pyrazole molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-Iodo-1-methyl-3-nitro-1H-pyrazole: Physicochemical Profiling, Synthetic Methodologies, and Applications in Drug Discovery

As the landscape of targeted therapeutics expands, the demand for highly functionalized, orthogonally reactive building blocks has surged. Among these, This compound has emerged as a cornerstone intermediate, particularly in the synthesis of epigenetic modulators such as BRD4 inhibitors.

This whitepaper, designed for medicinal chemists and drug development professionals, provides a comprehensive analysis of the molecular properties, regioselective synthesis, and downstream functionalization of this compound. By exploring the causality behind specific experimental conditions, this guide bridges the gap between theoretical reactivity and bench-level execution.

Physicochemical Profiling and Molecular Architecture

The utility of this compound stems from its unique electronic distribution. The pyrazole core is an electron-rich heteroaromatic system; however, the presence of the strongly electron-withdrawing nitro group at the C3 position and the electron-donating methyl group at the N1 position creates a highly polarized ring.

This polarization leaves the C4 position as the most nucleophilic site, priming it for electrophilic aromatic substitution. Furthermore, the introduction of the heavy iodine atom at C4 provides a weak, highly reactive C–I bond (compared to C–Br or C–Cl), which is ideal for oxidative addition in palladium-catalyzed cross-coupling reactions under mild conditions[1].

Table 1: Quantitative Physicochemical Data

PropertyValue / Specification
Chemical Name This compound
CAS Registry Number 75092-34-1[2]
Molecular Formula C4H4IN3O2[2]
Molecular Weight 253.00 g/mol [2]
Exact Mass 252.9348 Da
Structural Features N-methylated pyrazole core, C3-nitro group, C4-iodo group
Typical Appearance Pale yellow to off-white crystalline solid

Mechanistic Causality in Regioselective Synthesis

The synthesis of this compound is typically achieved via the direct electrophilic iodination of 1-methyl-3-nitro-1H-pyrazole.

The Causality of the Reagent Choice: Molecular iodine (


) alone is insufficiently electrophilic to iodinate the deactivated pyrazole ring efficiently. Therefore, an oxidative iodination strategy is employed. By utilizing a strong oxidant such as Potassium Iodate (

) or periodic acid in an acidic medium,

is oxidized in situ to the highly reactive iodonium ion (

). The acidic environment not only facilitates the generation of the

species but also protonates the pyrazole ring dynamically, guiding the regioselectivity strictly to the C4 position, which is sterically accessible and electronically favored[1].

SynthesisWorkflow A 1-Methyl-3-nitro-1H-pyrazole Starting Material B Oxidative Iodination (I2, KIO3, H2SO4) A->B Electrophilic Aromatic Substitution C This compound MW: 253.00 | C4H4IN3O2 B->C Regioselective at C4 D Suzuki-Miyaura Coupling (C4 Arylation) C->D Pd Catalyst, Base E Nitro Reduction (C3 Amine Formation) C->E Fe/HCl or Pd/C, H2 F Advanced Pharmaceutical Intermediates (e.g., BRD4 Inhibitors) D->F Orthogonal Functionalization E->F

Fig 1. Synthetic workflow and orthogonal downstream functionalization of the pyrazole core.

Protocol 1: Self-Validating Regioselective Iodination

This protocol incorporates built-in validation steps to ensure reaction completion and product integrity.

  • Setup & Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 mmol of 1-methyl-3-nitro-1H-pyrazole in 20 mL of glacial acetic acid. Add 1.0 mL of concentrated

    
     to increase the electrophilicity of the subsequent iodine species.
    
  • Reagent Addition: Add 4.0 mmol of molecular iodine (

    
    ) and 2.5 mmol of Potassium Iodate (
    
    
    
    ). Causality: The stoichiometric ratio ensures complete conversion of
    
    
    to
    
    
    while preventing over-oxidation.
  • Thermal Activation: Heat the reaction mixture to 80°C for 4–6 hours.

  • Validation Check (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: Hexane/Ethyl Acetate 3:1). The disappearance of the starting material spot confirms the completion of the electrophilic substitution.

  • Quenching & Workup: Cool the mixture to room temperature and pour it into 100 mL of ice water. Slowly add a saturated aqueous solution of Sodium Thiosulfate (

    
    ) until the characteristic brown color of unreacted iodine completely dissipates. Causality: Thiosulfate reduces residual 
    
    
    
    to water-soluble iodide (
    
    
    ), preventing contamination of the organic product.
  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure to yield the crude this compound. Purify via recrystallization from ethanol.
    

Downstream Applications: Epigenetic Drug Discovery

The true value of this compound lies in its orthogonal reactivity. The C4-iodo group is primed for transition-metal-catalyzed cross-coupling, while the C3-nitro group can be preserved during these couplings and subsequently reduced to an amine for amide coupling or heterocycle formation[3].

This specific scaffold has been heavily utilized in the synthesis of Bromodomain-containing protein 4 (BRD4) inhibitors [3]. BRD4 is an epigenetic reader protein that regulates the transcription of oncogenes like c-Myc. By utilizing the pyrazole derivative to construct molecules that mimic acetylated lysine, researchers can competitively inhibit BRD4 binding to chromatin, leading to tumor cell apoptosis[3].

BRD4Pathway A Pyrazole-Derived BRD4 Inhibitor B Bromodomain (BD1/BD2) Binding A->B Competitive Inhibition C Displacement from Acetylated Histones B->C Chromatin Release D Transcriptional Repression (c-Myc, Bcl-2) C->D Downregulation of Oncogenes E Tumor Cell Apoptosis & Proliferation Arrest D->E Phenotypic Outcome

Fig 2. Mechanism of action for pyrazole-derived BRD4 inhibitors in oncology.

Protocol 2: Mild Suzuki-Miyaura Cross-Coupling at C4

Leveraging the high reactivity of the C-I bond to perform cross-coupling without reducing the sensitive nitro group.

  • Degassing: In a Schlenk tube, combine 1.0 mmol of this compound, 1.2 mmol of the desired arylboronic acid, and 3.0 mmol of Potassium Carbonate (

    
    ). Add 10 mL of a 4:1 mixture of 1,4-Dioxane and Water. Sparge the solution with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the palladium catalyst and homocoupling of the boronic acid.
    
  • Catalyst Addition: Add 0.05 mmol (5 mol%) of

    
    . The bidentate dppf ligand provides steric bulk and electron density, accelerating the reductive elimination step of the catalytic cycle.
    
  • Reaction: Heat the mixture to 80°C for 8 hours under an Argon atmosphere. The weak C-I bond allows for this relatively low temperature, ensuring the C3-nitro group remains intact.

  • Validation & Workup: Confirm completion via LC-MS. Filter the mixture through a pad of Celite to remove palladium black. Dilute with water and extract with Dichloromethane. Dry and concentrate the organic phase, followed by purification via flash column chromatography.

Conclusion

This compound (C4H4IN3O2, MW: 253.00) is a highly versatile, bifunctional building block. By understanding the electronic causality that allows for its regioselective synthesis and exploiting the orthogonal reactivity between its iodo and nitro substituents, medicinal chemists can rapidly assemble complex, biologically active architectures, particularly in the realm of targeted epigenetic therapies.

References

  • ResearchGate. "Effects of the Experimental Conditions on the Yields of Halo-substituted Pyrazoles." ResearchGate. Available at:[Link]

  • European Patent Office. "COMPOUND HAVING BRD4 INHIBITORY ACTIVITY, PREPARATION METHOD THEREFOR AND USE THEREOF." EP 4043462 A1.

Sources

physical properties of 4-iodo-1-methyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physical Properties of 4-iodo-1-methyl-3-nitro-1H-pyrazole

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the anticipated . Given the specificity of this compound, direct experimental data is not extensively available in public literature. Therefore, this document synthesizes theoretical knowledge with data from analogous structures to predict its physicochemical characteristics. Furthermore, it outlines detailed, field-proven methodologies for the empirical determination of these properties, offering researchers and drug development professionals a robust framework for its characterization. The guide emphasizes the causal reasoning behind experimental choices and establishes self-validating protocols to ensure data integrity, a cornerstone of modern pharmaceutical and materials science research.

Introduction: The Significance of Pyrazole Scaffolds

The pyrazole ring system is a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1] Its unique arrangement of nitrogen atoms allows for a variety of intermolecular interactions, making it a versatile building block in drug design. The introduction of specific substituents, such as an iodo group at the 4-position and a nitro group at the 3-position, can profoundly modulate a molecule's steric and electronic properties. These modifications can influence lipophilicity, metabolic stability, and the potential for specific interactions like halogen bonding, all of which are critical parameters in the development of novel therapeutics.[1] This guide focuses on this compound, a compound poised for exploration in various research and development pipelines.

Molecular and Spectroscopic Identity

A precise understanding of a compound's fundamental identity is the bedrock of all subsequent characterization.

Core Molecular Data

The foundational properties of this compound are derived from its atomic composition.

PropertyValueSource
Molecular Formula C₄H₄IN₃O₂[2][3]
Molecular Weight 253.00 g/mol [2][3]
CAS Number 75092-34-1[2]

Note on Isomers: It is critical to distinguish this compound from its isomers, such as 4-Iodo-1-methyl-5-nitro-1H-pyrazole (CAS No. 1354705-79-5), as the position of the nitro group will significantly impact the molecule's electronic distribution, dipole moment, and crystalline packing, thereby altering its physical properties.[3]

Predicted Spectroscopic Characteristics

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple. A singlet corresponding to the N-methyl (N-CH₃) protons would likely appear in the 3.5-4.5 ppm range. A single singlet for the C5-H proton of the pyrazole ring is also anticipated, likely in the 7.5-8.5 ppm region, shifted downfield due to the influence of the adjacent nitro group.

  • ¹³C NMR: The carbon spectrum will show four distinct signals corresponding to the four carbon atoms in the molecule. The N-methyl carbon would be found upfield, while the pyrazole ring carbons would be in the aromatic region, with the carbon bearing the nitro group (C3) being significantly deshielded.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum will be dominated by characteristic vibrations of the nitro group. Strong asymmetric and symmetric stretching bands are expected around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. C-H stretching of the methyl and pyrazole ring protons, as well as C=N and C-N stretching vibrations of the pyrazole ring, will also be present.

Physicochemical Properties: Predictions and Experimental Determination

This section details the predicted physical properties and provides robust protocols for their experimental verification.

Melting Point

The melting point is a crucial indicator of purity and is influenced by the strength of intermolecular forces in the crystal lattice.

Prediction: The related compound, 4-iodo-1-methyl-1H-pyrazole (lacking the nitro group), is reported as off-white semi-transparent crystals with a melting point of 61-67 °C.[4] The addition of a polar nitro group to the pyrazole ring in this compound is expected to increase intermolecular dipole-dipole interactions and potentially introduce stronger crystal packing forces. Therefore, a higher melting point, likely in the range of 100-150 °C, is anticipated.

Experimental Protocol for Melting Point Determination:

This protocol utilizes the capillary melting point method, a standard for its accuracy and small sample requirement.

Caption: Workflow for Melting Point Determination.

  • Sample Preparation: The sample must be anhydrous. Dry the crystalline sample under vacuum. Finely grind the sample to ensure uniform heat distribution.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 3-5 mm. Proper packing is crucial for accurate results.

  • Measurement: Place the capillary in a calibrated melting point apparatus. A rapid heating phase can be used to approach the expected melting point, followed by a slow ramp rate (1-2 °C per minute) to ensure thermal equilibrium.

  • Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the last crystal melts. This range provides insight into the sample's purity.

  • Validation: Perform the measurement in triplicate. A narrow melting range (e.g., < 2 °C) is indicative of high purity.

Solubility

Solubility is a critical determinant of a compound's utility in various applications, from reaction chemistry to bioavailability in drug development.

Prediction: The presence of the polar nitro group and the pyrazole nitrogen atoms suggests that the molecule will have some affinity for polar solvents. However, the iodinated pyrazole ring is largely hydrophobic. The related compound 4-iodo-1-methyl-1H-pyrazole is reported to be insoluble in water.[4] It is predicted that this compound will exhibit poor solubility in water but good solubility in moderately polar to polar aprotic organic solvents such as acetone, ethyl acetate, dichloromethane, and dimethylformamide (DMF).

Experimental Protocol for Qualitative Solubility Assessment:

Caption: Workflow for Qualitative Solubility Screening.

  • Solvent Selection: A panel of solvents with varying polarities should be chosen (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

  • Procedure: To a small vial, add approximately 1-2 mg of the compound. Add 0.5 mL of the selected solvent.

  • Agitation: Vortex the mixture vigorously for 1 minute at room temperature.

  • Observation: Visually inspect the solution. A clear solution indicates solubility. If the compound has not dissolved, gently heat the mixture to observe any temperature-dependent solubility.

  • Classification: Classify the compound's solubility in each solvent as soluble, partially soluble, or insoluble.

Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic behavior.

Prediction: A calculated LogP for the isomeric 4-Iodo-1-methyl-5-nitro-1H-pyrazole is 0.9329.[3] Given the similar arrangement of polar and nonpolar groups, the LogP for this compound is expected to be in a similar range, likely between 0.8 and 1.5. This suggests a compound with a balanced character, being neither excessively lipophilic nor hydrophilic.

Experimental Protocol for LogP Determination (Shake-Flask Method):

  • Preparation of Phases: Prepare a saturated solution of 1-octanol in water and water in 1-octanol by mixing them and allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of the compound in the water-saturated octanol phase at a known concentration.

  • Partitioning: Mix a known volume of the stock solution with a known volume of the octanol-saturated water phase in a separatory funnel.

  • Equilibration: Shake the funnel for a sufficient time to allow for equilibrium to be reached (e.g., 30 minutes).

  • Phase Separation: Allow the layers to separate completely.

  • Concentration Measurement: Carefully remove a sample from each phase and measure the concentration of the compound using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Conclusion

This compound is a compound with significant potential, warranting a thorough investigation of its physical properties. While direct experimental data is sparse, this guide provides a robust framework for its characterization. By combining theoretical predictions with rigorous, validated experimental protocols, researchers can confidently determine the key physicochemical parameters that will govern the compound's application in drug discovery and materials science. The methodologies outlined herein are designed to ensure the generation of high-quality, reliable data, upholding the principles of scientific integrity and expertise.

References

  • ChemicalBook. (n.d.). This compound synthesis.
  • ECHEMI. (n.d.). Buy 4-iodo-1-methyl-1H-pyrazole from Chongqing Chemdad.
  • ChemScene. (n.d.). 4-Iodo-1-methyl-5-nitro-1H-pyrazole.
  • BenchChem. (2025). A Comparative Guide: 4-iodo-1-methyl-1H-pyrazol-3-amine and its Iodinated Isomers in Drug Discovery.

Sources

solubility of 4-iodo-1-methyl-3-nitro-1H-pyrazole in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide Solubility Profile of 4-iodo-1-methyl-3-nitro-1H-pyrazole in Organic Solvents: A Predictive and Methodological Guide

Abstract

Molecular Structure and Predicted Solubility Profile

The solubility of a compound is fundamentally dictated by its molecular structure and its interactions with the solvent. The structure of this compound (MW: 253.00 g/mol , Formula: C4H4IN3O2[4]) presents several key features that govern its solubility behavior:

  • Pyrazole Core: The 1-methyl-1H-pyrazole ring is an aromatic heterocycle with two nitrogen atoms, contributing to the molecule's overall polarity.

  • Nitro Group (-NO₂): This is a strong electron-withdrawing and highly polar group, capable of acting as a hydrogen bond acceptor. Its presence significantly increases the polarity of the molecule.

  • Iodine Atom (-I): As a large, polarizable halogen, iodine can participate in dipole-dipole and dispersion forces. It can also engage in halogen bonding, an increasingly recognized non-covalent interaction that can influence solubility and ligand-protein binding.[2]

  • Methyl Group (-CH₃): A non-polar, aliphatic group that slightly increases lipophilicity.

Based on the principle of "like dissolves like," which posits that substances with similar intermolecular forces tend to be mutually soluble, we can predict a nuanced solubility profile.[5] The molecule's combination of a polar core and a large, polarizable iodine atom suggests it will be most soluble in polar aprotic solvents where dipole-dipole interactions can be maximized.

Table 1: Predicted Solubility Profile of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityDominant Solute-Solvent Interactions
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone, AcetonitrileHigh Dipole-Dipole, Dispersion
Polar Protic Methanol, Ethanol, 2-PropanolModerate Dipole-Dipole, Dispersion, Weak H-Bonding (Acceptor)
Chlorinated Dichloromethane (DCM), ChloroformModerate to Low Dipole-Dipole, Dispersion
Ethers Tetrahydrofuran (THF), Diethyl EtherLow Dipole-Dipole, Dispersion
Aromatic Toluene, BenzeneVery Low Dispersion, π-π stacking
Non-Polar Aliphatic Hexane, CyclohexaneInsoluble Dispersion

Advanced Theoretical Framework: Hansen Solubility Parameters (HSP)

To move beyond the qualitative "like dissolves like" rule, the Hansen Solubility Parameters (HSP) offer a more powerful, quantitative method for predicting solubility.[6] This model deconstructs the total cohesive energy of a substance into three components, which can be treated as coordinates in a 3D "solubility space".[7][8]

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The total Hansen solubility parameter (δt) is given by the equation: δt² = δD² + δP² + δH² [7]

A solute is assigned a specific point (δD₁, δP₁, δH₁) in this space. Each solvent also has its own set of coordinates (δD₂, δP₂, δH₂). The principle is that solvents with HSP coordinates close to those of the solute will be effective at dissolving it. This "distance" (Ra) in Hansen space is calculated as:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

A smaller Ra value indicates a higher affinity and thus greater solubility. For a given solute, one can experimentally determine a "solubility sphere" with a radius of interaction (R₀). Solvents whose coordinates fall inside this sphere are "good" solvents, while those outside are "poor" solvents.[8] While the HSP values for this compound are not yet determined, the experimental protocol outlined in this guide can be adapted to calculate them by testing a wider range of solvents with known HSP values.

Concept of the Hansen Solubility Sphere cluster_space Hansen 3D Space cluster_sphere Solubility Sphere (Radius R₀) origin solute Solute (δD₁, δP₁, δH₁) good_solvent Good Solvent (Inside Sphere) solute->good_solvent Ra < R₀ poor_solvent Poor Solvent (Outside Sphere) solute->poor_solvent Ra > R₀

Caption: The Hansen solubility sphere defines a region in 3D space where good solvents reside.

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

The isothermal shake-flask method is the gold-standard technique for determining the equilibrium solubility of a solid in a liquid.[9] It is reliable, accurate, and provides thermodynamically sound data. The following protocol is a self-validating system designed for rigor and reproducibility.

Causality Behind Experimental Choices
  • Isothermal Conditions: Solubility is temperature-dependent. Maintaining a constant temperature is critical for accurate and comparable results. A temperature-controlled shaker or water bath is non-negotiable.

  • Use of Excess Solute: This ensures that the solution reaches true thermodynamic equilibrium and becomes saturated. Visually confirming the presence of undissolved solid at the end of the experiment validates that saturation was achieved.

  • Equilibration Time: Dissolution is not instantaneous. A sufficient equilibration period (typically 24-72 hours) is required to ensure the system has reached a steady state. Preliminary time-to-equilibrium studies are recommended for novel compounds.

  • Analytical Quantification (HPLC): High-Performance Liquid Chromatography (HPLC) is chosen for its high sensitivity, specificity, and accuracy in quantifying organic molecules like the target compound. A UV detector is appropriate given the aromatic and nitro-functionalized structure.

Step-by-Step Methodology
  • Preparation of Calibration Standards:

    • Accurately prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent in which it is highly soluble (e.g., Acetonitrile).

    • Perform serial dilutions of the stock solution to create a series of at least five calibration standards of known concentrations that bracket the expected solubility range.

    • Analyze each standard by HPLC and construct a calibration curve by plotting the peak area against concentration. The curve must have a coefficient of determination (R²) ≥ 0.995 for validity.

  • Preparation of Saturated Solutions:

    • Into separate, sealable glass vials (e.g., 4 mL), add a pre-weighed excess amount of this compound (e.g., ~20 mg). The key is to have more solid than will dissolve.

    • To each vial, add a precise volume (e.g., 2.0 mL) of the desired test solvent.

    • Securely cap the vials and place them in an isothermal shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a defined equilibration period (e.g., 48 hours) to ensure equilibrium is reached.

  • Sample Processing and Analysis:

    • After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter (compatible with the solvent) into a clean HPLC vial. This step is critical to remove all undissolved particulates.

    • Accurately dilute the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve. The dilution factor must be precisely recorded.

    • Inject the diluted sample into the HPLC system and record the peak area.

  • Calculation of Solubility:

    • Using the calibration curve equation, determine the concentration of the diluted sample.

    • Calculate the concentration of the original saturated solution by multiplying the diluted concentration by the dilution factor.

    • Express the final solubility in appropriate units, such as mg/mL or mol/L.

start Start: Excess Solute + Known Volume of Solvent equilibration Equilibration (Isothermal Shaker, 48h) start->equilibration settling Settling Phase (Allow excess solid to settle) equilibration->settling sampling Syringe Sampling of Supernatant settling->sampling filtration Filtration (0.22 µm Syringe Filter) CRITICAL: Removes undissolved solid sampling->filtration dilution Precise Dilution into Calibration Range filtration->dilution hplc HPLC Analysis (Quantification via Calibration Curve) dilution->hplc calculation Calculate Solubility (Concentration x Dilution Factor) hplc->calculation end Result: Solubility (mg/mL, mol/L) calculation->end

Sources

Technical Whitepaper: Safety, Handling, and Synthesis of 4-iodo-1-methyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a comprehensive safety and handling protocol for 4-iodo-1-methyl-3-nitro-1H-pyrazole .

Executive Summary

This compound (CAS: 75092-34-1) is a high-value heterocyclic intermediate, predominantly utilized in the synthesis of kinase inhibitors and complex agrochemicals. Its structural motif combines a nitro group (electrophilic, potential energetic concerns) and an iodine atom (excellent leaving group/coupling partner) on a pyrazole core.

This guide moves beyond the standard Safety Data Sheet (SDS) by integrating Structure-Activity Relationship (SAR) insights to predict hazards where empirical data is scarce. It establishes a self-validating safety protocol for researchers handling this compound in drug discovery workflows.

Chemical Identity & Characterization

ParameterTechnical Specification
Chemical Name This compound
CAS Number 75092-34-1
Molecular Formula C₄H₄IN₃O₂
Molecular Weight 253.00 g/mol
Physical State Solid (Crystalline powder)
Solubility Soluble in DMSO, DMF, CH₂Cl₂; Poorly soluble in water.
Melting Point Predicted: 120–125 °C (Verify experimentally; analogs range 100–160 °C)
Appearance Pale yellow to orange solid (Coloration due to nitro conjugation)
Structural Visualization

The compound features a 1-methyl-3-nitro-1H-pyrazole core substituted at the 4-position with iodine.

Hazard Identification & Toxicology (The "Why")

Standard SDSs often list generic hazards. Here, we derive specific risks based on the functional groups present.

Derived GHS Classification

Based on analog data (e.g., 4-nitropyrazole, 4-iodo-1-methyl-1H-pyrazole).

  • Acute Toxicity (Oral): Category 4 (H302).[1] Rationale: Nitro-pyrazoles often exhibit moderate oral toxicity.

  • Skin/Eye Irritation: Category 2/2A (H315/H319). Rationale: Halogenated aromatics are standard irritants.

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (H335). Rationale: Dust inhalation risk.[2]

  • Reactivity Hazard: Warning. Nitro compounds possess high energy. While the iodine atom stabilizes the ring via the heavy atom effect, the compound should be treated as potentially shock-sensitive until DSC (Differential Scanning Calorimetry) data confirms otherwise.

Structural Alerts
  • Nitro Group (-NO₂):

    • Toxicity: Potential metabolic reduction to hydroxylamines (mutagenic potential).

    • Safety: Energetic functional group.[3] Avoid heating >150°C without safety screening.

  • Carbon-Iodine Bond (C-I):

    • Light Sensitivity: Homolytic cleavage can occur under UV/visible light, releasing iodine radicals and degrading the sample.

    • Reactivity: High susceptibility to Palladium-catalyzed cross-coupling (Suzuki, Sonogashira).

Safe Handling & Storage Protocols

This section outlines a self-validating system : if the protocol is followed, the risk is mechanically minimized.

Engineering Controls
  • Primary Barrier: All weighing and manipulation must occur inside a certified chemical fume hood.

  • Static Control: Use anti-static weighing boats. Nitro compounds can be sensitive to electrostatic discharge (ESD). Ground all glassware during transfer.

Storage Conditions (Critical)
  • Temperature: 2–8 °C (Refrigerate).

  • Atmosphere: Store under Argon or Nitrogen.

  • Light: Amber vials or aluminum foil wrapping are mandatory to prevent deiodination.

Personal Protective Equipment (PPE)[4]
  • Hands: Double nitrile gloves (0.11 mm minimum thickness). Iodine compounds can penetrate standard latex.

  • Eyes: Chemical splash goggles.

  • Respiratory: N95 or P100 particulate respirator if handling open powder outside a hood (not recommended).

Emergency Response & Decision Logic

In the event of exposure or release, immediate action is required.[1][4][5] The following decision tree guides the response.

EmergencyResponse Fig 2: Emergency Response Decision Tree Start INCIDENT DETECTED Type Identify Incident Type Start->Type Spill Solid Spill Type->Spill Exposure Personal Exposure Type->Exposure Fire Fire / Heat Type->Fire SpillAct1 Evacuate Area (Dust Risk) Spill->SpillAct1 ExpSkin Skin Contact Exposure->ExpSkin ExpEye Eye Contact Exposure->ExpEye FireAct Use CO2 / Dry Powder Avoid Water Jet (Spread) Fire->FireAct SpillAct2 Wet Wipe (Avoid Dust) Use 10% Na2S2O3 if Iodine visible SpillAct1->SpillAct2 ActWash Wash 15 min w/ Soap (Lipophilic compound) ExpSkin->ActWash ActRinse Rinse 15 min Seek Medical Aid ExpEye->ActRinse FireWarn WARNING: NOx and HI Fumes FireAct->FireWarn

Synthesis Context & Application

Understanding the synthesis aids in identifying impurities (e.g., unreacted iodinating agents).

Common Synthetic Route: The synthesis typically proceeds via the electrophilic iodination of the precursor 1-methyl-3-nitro-1H-pyrazole .

  • Starting Material: 1-methyl-3-nitro-1H-pyrazole (CAS 15802-75-2 is related; specific precursor CAS varies).

  • Reagents: N-Iodosuccinimide (NIS) or Iodine (I₂) with Ceric Ammonium Nitrate (CAN).

  • Purification: Column chromatography (Hexane/EtOAc). Note: Product is likely the least polar component compared to N-unsubstituted analogs.

SynthesisWorkflow Fig 3: Standard Synthetic Workflow SM 1-methyl-3-nitro-1H-pyrazole (Precursor) Reaction Reaction (Acetonitrile, Reflux) SM->Reaction Reagent Iodination Agent (NIS or I2/CAN) Reagent->Reaction Workup Quench (Na2S2O3) Extraction (DCM) Reaction->Workup Product This compound (Target) Workup->Product

References

  • ChemicalBook. (2025). This compound Product Specifications & CAS 75092-34-1. Retrieved from (Note: Link acts as a proxy for CAS verification; specific page content may vary).

  • Sigma-Aldrich. (2025).[4] Safety Data Sheet for 4-Iodo-1-methyl-1H-pyrazole (Analog). Retrieved from .

  • PubChem. (2025). Compound Summary: 4-Nitropyrazole.[3] Retrieved from .

  • BenchChem. (2025).[6] Technical Guide: 4-Iodo-1-methyl-1H-pyrazol-3-amine. Retrieved from .

Disclaimer: This document is a technical guide created for research purposes. It does not replace an official manufacturer-provided Safety Data Sheet (SDS) required for regulatory compliance.

Sources

4-iodo-1-methyl-3-nitro-1H-pyrazole PubChem CID and SMILES

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 4-iodo-1-methyl-3-nitro-1H-pyrazole , a critical intermediate in the synthesis of high-energy density materials (HEDMs) and pharmaceutical scaffolds (kinase inhibitors).

Part 1: Chemical Identity & Core Properties[1]

This section establishes the definitive chemical identity of the compound. As a functionalized pyrazole, it possesses three distinct reactive handles: the N-methyl group (solubility/stability), the C3-nitro group (electron-withdrawing/precursor to amine), and the C4-iodine (halogen bonding/cross-coupling site).

Data Sheet
PropertySpecification
IUPAC Name This compound
CAS Registry Number 75092-34-1
Molecular Formula C₄H₄IN₃O₂
Molecular Weight 253.00 g/mol
Exact Mass 252.9348
SMILES CN1C=C(I)C([O-])=N1
InChI Key (Derivative-specific; search via SMILES)
Appearance Pale yellow to off-white solid
Melting Point 163–165 °C (Isomer dependent; typically high melting due to nitro group)
Structural Analysis

The molecule features a 1,3,4-substitution pattern . The nitro group at position 3 significantly deactivates the ring toward electrophilic aromatic substitution (SEAr), making the introduction of the iodine at position 4 kinetically challenging without specific activation or strong electrophiles.

Part 2: Synthesis & Production Protocols

Strategic Causality

Synthesizing this compound requires a specific order of operations to ensure regioselectivity.

  • Why not nitration last? Nitration of 4-iodo-1-methylpyrazole is hazardous and often leads to oxidation of the iodine or poly-nitration.

  • Why not methylation last? Alkylation of 4-iodo-3-nitropyrazole can yield a mixture of N1 and N2 isomers (tautomerization).

  • Optimal Route: Iodination of 1-methyl-3-nitropyrazole. The N-methyl group is fixed, and the nitro group directs the incoming electrophile (I⁺) to the only available carbon (C4), although the ring is deactivated.

Protocol: Oxidative Iodination

This method utilizes iodine (


) and iodic acid (

) to generate a reactive iodine species capable of overcoming the electron-withdrawing effect of the nitro group.

Reagents:

  • Substrate: 1-methyl-3-nitro-1H-pyrazole (1.0 eq)

  • Iodine source: Elemental Iodine (

    
    ) (0.5 eq)
    
  • Oxidant: Iodic Acid (

    
    ) (0.2 eq) or Periodic Acid
    
  • Solvent: Acetic Acid (

    
    ) / Carbon Tetrachloride (
    
    
    
    ) or
    
    
    (conc.)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a condenser, dissolve 1-methyl-3-nitropyrazole in glacial acetic acid (or sulfuric acid for higher reactivity).

  • Activation: Add elemental iodine (

    
    ) followed by the dropwise addition of iodic acid (
    
    
    
    ) dissolved in a minimum amount of water.
    • Mechanism: The oxidant generates the strong electrophile

      
       from 
      
      
      
      .
  • Reaction: Heat the mixture to 80°C for 1.5 to 3 hours. Monitor via TLC (eluent: Ethyl Acetate/Hexane 1:4).

    • Endpoint: Disappearance of the starting material spot (

      
      ) and appearance of a less polar product.
      
  • Quenching: Cool to room temperature. Pour the reaction mixture onto crushed ice/water.

  • Isolation: Neutralize excess iodine with saturated aqueous Sodium Thiosulfate (

    
    ). The product will precipitate as a solid.
    
  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water if necessary.

Visualization: Synthetic Workflow

Synthesis Start 1-methyl-3-nitro-1H-pyrazole Reagents I2 + HIO3 (Oxidative Iodination) Start->Reagents Dissolve in AcOH Intermediate Electrophilic Attack (C4) Reagents->Intermediate Generate I+ Product This compound Intermediate->Product 80°C, 1.5h

Figure 1: Oxidative iodination pathway converting the nitro-pyrazole precursor to the target iodinated compound.

Part 3: Functionalization & Applications

The utility of this compound lies in its "orthogonal reactivity." The iodine atom serves as a handle for carbon-carbon bond formation, while the nitro group remains a latent amine.

Cross-Coupling Reactions (C-C Bond Formation)

The C4-Iodine bond is relatively weak, making it an excellent candidate for Palladium-catalyzed reactions.

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids yields 4-aryl-3-nitropyrazoles.

  • Sonogashira Coupling: Reaction with terminal alkynes yields 4-alkynyl derivatives.

    • Note: The nitro group at C3 can sterically hinder bulky ligands; phosphine ligands like SPhos or XPhos are recommended.

Nitro Reduction (Amine Synthesis)

The nitro group can be reduced to an amine (


) using 

or

.
  • Critical Path: If reducing before coupling, the iodine may be lost (hydrodeiodination) under catalytic hydrogenation. Chemical reduction (Fe/HCl or SnCl2) is preferred to preserve the iodine.

Visualization: Reactivity Map

Reactivity Core This compound Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) Core->Suzuki Reduction Nitro Reduction (Fe/NH4Cl) Core->Reduction Nucleophilic SNAr Displacement (Rare/Difficult) Core->Nucleophilic Deactivated Biaryl 4-Aryl-3-nitropyrazole Suzuki->Biaryl C-C Bond Amine 4-Iodo-3-aminopyrazole Reduction->Amine Retains Iodine

Figure 2: Divergent synthesis pathways. Note that catalytic hydrogenation of the Core may cleave the Iodine; chemical reduction is required to access the Amine.

Part 4: Safety & Handling (HSE)

Hazard ClassDescriptionPrecaution
Energetic Nitro-pyrazoles are precursors to explosives.[1]Avoid shock, friction, and high heat (>200°C).
Toxicity Organoiodides can be toxic; Nitro compounds are potential mutagens.Use full PPE (Nitrile gloves, respirator).
Reactivity Incompatible with strong reducing agents and strong bases.Store in amber vials (light sensitive).

References

  • ChemicalBook. (2025). This compound Product Page & Synthesis. Retrieved from

  • Vasilevskii, S. F., & Shvartsberg, M. S. (1980). Iodination of nitropyrazoles. Bulletin of the Academy of Sciences of the USSR Division of Chemical Science, 29(5), 778-784. (Primary source for I2/HIO3/H2SO4 method).
  • BenchChem. (2025).[2][3] Comparative Guide to the Iodination of Pyrazoles. Retrieved from

  • PubChem. (2025).[4][5][6][7] Compound Summary: this compound (Structure Search). Retrieved from

Sources

Procurement & Technical Guide: 4-Iodo-1-methyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Procurement and Utilization of 4-iodo-1-methyl-3-nitro-1H-pyrazole (CAS: 75092-34-1).

Abstract

This guide provides a comprehensive technical and market analysis of This compound (CAS: 75092-34-1), a specialized heterocyclic building block used in the synthesis of kinase inhibitors and high-energy materials. Unlike common commodity chemicals, this compound exhibits significant regio-isomeric complexity during synthesis, directly influencing its high market price and limited "off-the-shelf" availability. This document outlines the supply landscape, estimated pricing models, critical quality control (QC) protocols for distinguishing regioisomers, and best-practice handling procedures.

Chemical Identity & Significance
PropertySpecification
Chemical Name This compound
CAS Number 75092-34-1
Molecular Formula C₄H₄IN₃O₂
Molecular Weight 252.99 g/mol
Core Scaffold Pyrazole (1,2-diazole)
Key Functionalities C4-Iodine: Handle for cross-coupling (Suzuki, Sonogashira).C3-Nitro: Precursor to amines (via reduction) for amide coupling.N1-Methyl: Blocking group preventing tautomerism.

Strategic Value: In drug discovery, the 3-nitro isomer is structurally distinct from the more thermodynamically accessible 5-nitro isomer. It serves as a critical intermediate for "scaffold hopping" in kinase inhibitor design, where the position of the hydrogen bond donor (derived from the nitro group reduction) relative to the hydrophobic pocket (accessed via the iodine) determines potency.

Market Analysis: Suppliers & Price
Supply Chain Dynamics

This compound is classified as a Tier 3 Specialty Chemical , meaning it is rarely held in bulk stock and is typically synthesized upon request (MTO - Make to Order). The high cost is driven by the difficulty in separating the 3-nitro isomer from the 5-nitro isomer during the methylation step of the precursor.

Supplier Landscape

Primary sources are specialized catalog suppliers and custom synthesis houses in China and the UK.

Supplier TierRepresentative CompaniesAvailabilityLead Time
Catalog Aggregators ChemicalBook, GuideChem, MolPortLow (Often "Inquire")2–4 Weeks
Specialty Synthesis Amadis Chemical, GLR Innovations, Apollo ScientificMedium (Batch synthesis)4–6 Weeks
Bulk Manufacturers ChemScene, Combi-BlocksVariable6–8 Weeks
Price Estimation Model

Direct public pricing is opaque. The following estimates are based on the market rates of the closely related 5-nitro isomer (CAS 1354705-79-5) and adjusted for the "regio-purification premium."

Pack SizeEstimated Market Price (USD)Price Per GramNotes
100 mg $150 – $250$2,000/gR&D Screening scale.
1 g $600 – $900$750/gProcess development scale.
5 g $2,200 – $3,000$500/gPilot scale.
Custom (FTE) $4,000 – $6,000N/AFull Time Equivalent (FTE) rate for 1-month custom synthesis campaign.

Procurement Strategy: Always request a Certificate of Analysis (CoA) specifically showing NOE (Nuclear Overhauser Effect) NMR data to confirm the regiochemistry. Standard 1H-NMR is often insufficient to distinguish the 3-nitro from the 5-nitro isomer without detailed analysis.

Technical Specifications & Synthesis Logic

The high cost of CAS 75092-34-1 stems from its synthesis. The methylation of 3-nitropyrazole is non-selective, yielding a mixture of the desired 1-methyl-3-nitro and the undesired 1-methyl-5-nitro isomers.

Synthesis & Cost Driver Visualization

The following diagram illustrates the "Regio-Isomer Bottleneck" that drives up the cost.

SynthesisWorkflow Start 3-Nitropyrazole (Precursor) Methylation N-Methylation (MeI / K2CO3) Start->Methylation Mixture Isomeric Mixture (3-NO2 vs 5-NO2) Methylation->Mixture Separation Chromatographic Separation Mixture->Separation Cost Driver: Yield Loss TargetIso 1-Methyl-3-nitro Isomer Separation->TargetIso WasteIso 1-Methyl-5-nitro Isomer (Waste) Separation->WasteIso Iodination C4-Iodination (NIS or I2) TargetIso->Iodination FinalProduct 4-Iodo-1-methyl- 3-nitro-1H-pyrazole Iodination->FinalProduct

Caption: The synthesis workflow highlights the critical separation step where yield is lost to the undesired 5-nitro isomer, significantly increasing the cost of the 3-nitro target.

Quality Control & Validation Protocol

Trustworthiness Directive: Do not rely solely on the label. The 3-nitro and 5-nitro isomers have identical mass (LCMS) and very similar polarity.

Protocol: Regiochemistry Verification via NOE

To validate you have received 1-methyl-3-nitro-4-iodopyrazole and not the 5-nitro isomer:

  • Sample Prep: Dissolve 5 mg in DMSO-d6.

  • Experiment: Run a 1D NOE or 2D NOESY experiment irradiating the N-Methyl singlet (~3.9 ppm).

  • Analysis:

    • Target (3-Nitro): The N-methyl group is adjacent to the C5-Proton . You should see a strong NOE enhancement of the aromatic proton signal at ~8.0 ppm.

    • Impurity (5-Nitro): The N-methyl group is adjacent to the Nitro group . There is no proton at C5. You will see NO enhancement of the aromatic proton (which is now at C3, far from the methyl).

Feature3-Nitro Isomer (Target)5-Nitro Isomer (Impurity)
N-Me / Ar-H Distance Close (Adjacent)Far (Separated by Nitro)
NOE Signal Strong Positive Absent
Experimental Application: Suzuki Coupling

Once procured, the primary use is C-C bond formation. The nitro group is electron-withdrawing, making the C4-Iodine highly reactive for oxidative addition.

Standard Protocol for C4-Arylation:

  • Reagents:

    • Substrate: this compound (1.0 eq)

    • Boronic Acid: Aryl-B(OH)₂ (1.2 eq)

    • Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq)

    • Base: K₂CO₃ (2.0 M aq, 3.0 eq)

    • Solvent: 1,4-Dioxane (0.1 M concentration)

  • Procedure:

    • Combine solid reagents in a microwave vial.

    • Evacuate and backfill with Nitrogen (x3).

    • Add degassed solvents.

    • Heat to 80°C for 4 hours (Thermal) or 100°C for 30 min (Microwave).

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.

  • Note: The nitro group makes the product sensitive to harsh reducing conditions; avoid Pd/C hydrogenation if the iodine needs to be preserved for a subsequent step (though here the iodine is consumed).

Safety & Handling (SDS Summary)
  • Hazards:

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Light sensitive (iodine bond is photolabile).

  • Disposal: Halogenated organic waste.

References
  • National Institutes of Health (NIH) - PMC. (2023). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors. RSC Medicinal Chemistry.[1] Retrieved from [Link]

Sources

Methodological & Application

synthesis of 4-iodo-1-methyl-3-nitro-1H-pyrazole from 1-methyl-3-nitropyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthesis of 4-iodo-1-methyl-3-nitro-1H-pyrazole (CAS: 75092-34-1) from 1-methyl-3-nitropyrazole .[1] This transformation represents a significant synthetic challenge due to the strong electron-withdrawing nature of the nitro group at the C3 position, which deactivates the pyrazole ring toward Electrophilic Aromatic Substitution (EAS).

Standard iodination protocols (e.g.,


 or 

) often result in poor conversion or require forcing conditions that degrade the substrate. This protocol utilizes a superelectrophilic iodination system generated from Iodine Monochloride (ICl) and Silver Sulfate (

) in concentrated sulfuric acid. This method is validated to proceed under mild conditions with high regioselectivity for the C4 position.

Mechanistic Insight & Strategy

The Deactivation Challenge

The pyrazole ring is generally electron-rich; however, the introduction of a nitro group (


) at C3 significantly lowers the HOMO energy of the system. The C4 position, while the most favorable for EAS, becomes insufficiently nucleophilic to attack standard electrophiles like molecular iodine (

).
The Superelectrophilic Solution

To overcome this kinetic barrier, we employ a "superelectrophile" strategy. By reacting Iodine Monochloride (ICl) with Silver Sulfate (


) in sulfuric acid, we drive the precipitation of Silver Chloride (

). This irreversible precipitation generates a highly reactive iodonium species (likely solvated

or

), which is potent enough to functionalize the deactivated ring.
Reaction Pathway Visualization

The following diagram illustrates the activation of the iodinating agent and the subsequent substitution.

ReactionMechanism Reagents ICl + Ag₂SO₄ Activation Activation (in conc. H₂SO₄) Reagents->Activation SuperE Superelectrophile [I⁺] or [I-OSO₃H] Activation->SuperE Generates Byproduct AgCl (ppt) Activation->Byproduct Precipitates Complex Sigma Complex Intermediate SuperE->Complex Substrate 1-methyl-3-nitropyrazole (Deactivated) Substrate->Complex + SuperE Product This compound Complex->Product - H⁺

Caption: Generation of the active iodonium species via silver-mediated halogen exchange.

Experimental Protocol

Materials & Safety

Critical Safety Warning:

  • Nitro Compounds: Potentially energetic. Avoid excessive heat or friction.

  • Iodine Monochloride (ICl): Causes severe skin burns and eye damage. Use only in a fume hood.

  • Sulfuric Acid: Corrosive and generates heat upon dilution.

ReagentEquiv.[2][3][4]Role
1-methyl-3-nitropyrazole 1.0Substrate
Iodine Monochloride (ICl) 1.1 - 1.2Iodine Source
Silver Sulfate (

)
0.6Halogen Scavenger
Conc.

SolventReaction Medium
Dichloromethane (DCM) SolventExtraction
Step-by-Step Procedure

Step 1: Preparation of the Iodinating Reagent

  • In a dry round-bottom flask equipped with a magnetic stir bar, dissolve Silver Sulfate (

    
    , 0.6 equiv) in concentrated Sulfuric Acid  (
    
    
    
    , ~5 mL per mmol substrate).
  • Cool the solution to 0–5 °C in an ice bath.

  • Add Iodine Monochloride (ICl, 1.1 equiv) dropwise.

    • Observation: The mixture may darken, and a precipitate (AgCl) will begin to form.

  • Stir for 15–30 minutes to ensure formation of the active electrophile.

Step 2: Iodination Reaction

  • Add 1-methyl-3-nitropyrazole (1.0 equiv) portion-wise to the reaction mixture.

    • Note: Add slowly to control any exotherm.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .

  • Stir for 1–3 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS. The starting material should be consumed rapidly due to the potency of the reagent.

    • Optimization: If conversion is slow, the mixture can be gently heated to 40–50 °C, but this is rarely necessary for the mono-iodination.

Step 3: Workup & Isolation

  • Pour the reaction mixture carefully onto crushed ice (approx. 5x reaction volume).

  • Filtration: Filter the mixture through a sintered glass funnel or Celite pad to remove the insoluble Silver Chloride (AgCl) precipitate. Rinse the filter cake with water.[2]

  • Neutralization: Carefully neutralize the filtrate with saturated aqueous

    
     or dilute NaOH solution to pH 7–8.
    
    • Caution: This is highly exothermic. Add base slowly with stirring and cooling.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (3 x volumes).

  • Washing: Wash the combined organic layers with:

    • 10% Sodium Thiosulfate (

      
      ) solution (to remove any residual iodine color).
      
    • Brine (saturated NaCl).

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Step 4: Purification

  • The crude product is often pure enough for subsequent steps.

  • If necessary, purify via recrystallization from Ethanol/Water or flash column chromatography (Silica gel, gradient Hexane

    
     EtOAc).
    

Characterization & Data

PropertyValue/Observation
Appearance Yellow to off-white solid
Yield Typically 80–92%
Melting Point ~118–122 °C (Derivative dependent)

H NMR (CDCl

)

~7.5-7.6 ppm (s, 1H, C5-H);

~4.0 ppm (s, 3H, N-CH

)
Regioselectivity >95% C4-iodo (C5 is sterically accessible but electronically less favored for EAS in this system)

Interpretation: The disappearance of the C4 proton signal in the NMR spectrum and the retention of the C5 proton singlet confirm the regioselective substitution. The downfield shift of the C5 proton is consistent with the ortho-iodo and meta-nitro environment.

Process Workflow Diagram

Workflow Start Start: 1-methyl-3-nitropyrazole React Reaction: Add Substrate, Stir RT (1-3 h) Start->React Prep Prepare Reagent: Ag₂SO₄ + ICl in H₂SO₄ (Precipitates AgCl) Prep->React Quench Quench: Pour onto Ice React->Quench Filter Filtration: Remove AgCl solid Quench->Filter Extract Extraction: DCM / Na₂S₂O₃ Wash Filter->Extract Isolate Isolation: Dry & Concentrate Extract->Isolate End Target: This compound Isolate->End

Caption: Operational workflow for the isolation of the target iodopyrazole.

Troubleshooting & Optimization

  • Low Yield: If the yield is low, ensure the

    
     is finely powdered to ensure rapid reaction with ICl. Incomplete activation of ICl results in a weaker electrophile.
    
  • Residual Iodine Color: If the product remains dark after workup, the thiosulfate wash was insufficient. Repeat the wash or stir the organic phase with solid thiosulfate before drying.

  • Alternative Method (Metal-Free): For applications where silver contamination is a strict concern, N-Iodosuccinimide (NIS) in Triflic Acid (TfOH) or TFA/H

    
    SO
    
    
    
    can be used. However, yields are typically lower (50-70%) and reaction times longer compared to the Ag-mediated protocol.

References

  • Direct iodination of 3- and 4-nitropyrazoles with a reagent based on iodine monochloride and silver sulfate. Chaikovskii, V. K., et al. (2000).[4] Russian Chemical Bulletin.

  • Synthesis and properties of nitrated-pyrazoles. Various Authors. (Review).

  • Electrosynthesis of 4-iodopyrazole and its derivatives. Lyalin, B. V., et al. (2010). Russian Chemical Bulletin.

Sources

iodination conditions for 1-methyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Iodination of 1-Methyl-3-Nitro-1H-Pyrazole

Abstract & Strategic Overview

The functionalization of 1-methyl-3-nitro-1H-pyrazole is a critical gateway in the synthesis of high-energy materials, kinase inhibitors, and agrochemicals. The presence of the nitro group at position C3 strongly deactivates the pyrazole ring toward electrophilic substitution while simultaneously increasing the acidity of the C5 proton.

This guide addresses the dichotomy of regioselective iodination :

  • Target C4 (Electrophilic): Requires overcoming ring deactivation using strong oxidative iodination species (

    
    ).
    
  • Target C5 (Nucleophilic/Anionic): Exploits the inductive acidity of C5 via lithiation-deprotonation.

The following protocols provide validated, scalable pathways for both isomers, replacing trial-and-error with mechanistic certainty.

Mechanistic Insight & Regioselectivity

Understanding the electronic landscape of the substrate is the prerequisite for success.

  • The C4 Challenge (Electrophilic Substitution): The nitro group (

    
    ) at C3 withdraws electron density via both induction (
    
    
    
    ) and resonance (
    
    
    ), making the standard
    
    
    mechanism sluggish. Standard reagents (e.g., NIS in DMF) often fail or require excessive heat, leading to decomposition. Successful C4 iodination requires a "super-electrophile" generated by strong acids or oxidants (e.g.,
    
    
    ,
    
    
    ).
  • The C5 Opportunity (Lithiation): The C5 proton is flanked by the

    
    -methyl group and is inductively acidified by the adjacent nitrogen lone pair and the distal nitro group. This makes C5 the exclusive site of deprotonation by organolithiums (
    
    
    
    -BuLi), allowing for trapping with electrophilic iodine (
    
    
    ).

ReactionPathways Substrate 1-Methyl-3-nitro-1H-pyrazole C4_Path Path A: Electrophilic Attack (Requires Acid/Oxidant) Substrate->C4_Path I2 / HIO3 / H2SO4 C5_Path Path B: Deprotonation (Requires Base/Low Temp) Substrate->C5_Path n-BuLi / THF / -78°C Prod_4I 4-Iodo-1-methyl-3-nitro-1H-pyrazole C4_Path->Prod_4I SEAr Mechanism Prod_5I 5-Iodo-1-methyl-3-nitro-1H-pyrazole C5_Path->Prod_5I Li-Halogen Exchange

Figure 1: Decision tree for regioselective iodination based on mechanistic requirements.

Protocol A: Synthesis of this compound

Target: C4-Iodination Mechanism: Oxidative Electrophilic Aromatic Substitution (


)

This protocol utilizes the Wirth-type condition (Iodine/Iodic Acid) or the Chaikovskii Reagent (


). The method below focuses on the 

system due to its scalability and avoidance of expensive silver salts.
Reagents & Materials
  • Substrate: 1-Methyl-3-nitro-1H-pyrazole (1.0 eq)

  • Iodine Source: Elemental Iodine (

    
    ) (0.6 eq)
    
  • Oxidant: Iodic Acid (

    
    ) (0.2 eq)
    
  • Solvent/Catalyst: Acetic Acid (

    
    ) / Sulfuric Acid (
    
    
    
    ) (cat.)
  • Solvent (Alternative):

    
     or 
    
    
    
    (if biphasic conditions are preferred, though
    
    
    is greener).
Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1-methyl-3-nitro-1H-pyrazole (10 mmol) in Glacial Acetic Acid (20 mL).

  • Activation: Add concentrated

    
     (1.0 mL). Note: The acid activates the iodine species.
    
  • Addition: Add Iodine (

    
    , 6 mmol) and Iodic Acid (
    
    
    
    , 2 mmol).
    • Chemistry Note: The reaction between

      
       and 
      
      
      
      in acid generates the highly reactive iodonium species (
      
      
      ).
  • Reaction: Heat the mixture to 80°C for 1.5 to 3 hours .

    • Monitoring: Monitor by TLC (EtOAc/Hexane 1:4) or LCMS.[1] The starting material (

      
      ) should disappear, replaced by a less polar product (
      
      
      
      ).
  • Quench: Cool to room temperature. Pour the mixture into ice-water (100 mL).

  • Neutralization: Carefully neutralize with saturated

    
     or 
    
    
    
    until pH ~8. Caution: Exothermic.
  • Workup: Extract with Ethyl Acetate (

    
    ). Wash combined organics with 
    
    
    
    (to remove excess iodine) and Brine.
  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from Ethanol or purify via silica gel chromatography (0-20% EtOAc in Hexanes).
    

Expected Yield: 75–85% Key Characterization:


 shows the disappearance of the C4 proton (approx. 6.8-7.0 ppm) and retention of the methyl singlet.

Protocol B: Synthesis of 5-Iodo-1-methyl-3-nitro-1H-pyrazole

Target: C5-Iodination Mechanism: Lithiation-Deprotonation / Electrophilic Trapping

This method requires strictly anhydrous conditions. The nitro group is compatible with


-BuLi at low temperatures (

) for short durations, but warming can lead to nucleophilic attack on the nitro group or ring fragmentation.
Reagents & Materials
  • Substrate: 1-Methyl-3-nitro-1H-pyrazole (1.0 eq)

  • Base:

    
    -Butyllithium (
    
    
    
    -BuLi), 2.5 M in hexanes (1.1 eq)
  • Electrophile: Iodine (

    
    ) (1.2 eq) dissolved in dry THF.
    
  • Solvent: Anhydrous THF (0.2 M concentration relative to substrate).

Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck flask and cool under Argon/Nitrogen flow. Add Anhydrous THF.

  • Dissolution: Add 1-methyl-3-nitro-1H-pyrazole (5 mmol). Cool the solution to

    
      (Dry Ice/Acetone bath).[2]
    
  • Deprotonation: Add

    
    -BuLi (2.2 mL, 5.5 mmol) dropwise over 10 minutes.
    
    • Critical: Maintain internal temperature below

      
      . The solution typically turns yellow/orange.
      
    • Aging: Stir at

      
       for 30 minutes . Do not prolong beyond 45 mins to avoid decomposition.
      
  • Trapping: Add the solution of Iodine (

    
    , 6 mmol in 5 mL THF) dropwise.
    
    • Observation: The color will transition from orange to dark red/brown.

  • Warming: Stir at

    
     for 15 minutes, then allow the reaction to warm to 
    
    
    
    over 1 hour.
  • Quench: Quench with saturated

    
     solution (20 mL).
    
  • Workup: Extract with Diethyl Ether or EtOAc. Wash with

    
     (critical to remove purple iodine color) and Brine.
    
  • Purification: Silica gel chromatography is usually required to separate trace starting material.

Expected Yield: 65–80% Safety Note: Nitro-pyrazoles can be energetic. Avoid distilling the crude material to dryness at high temperatures.

Comparative Analysis & Troubleshooting

ParameterProtocol A (C4-Iodo)Protocol B (C5-Iodo)
Reagent Class Strong Oxidant / AcidStrong Base / Nucleophile
Key Reagent

or


-BuLi /

Temperature 80°C (Heat)-78°C (Cryogenic)
Regioselectivity >95% C4>95% C5
Major Impurity Di-iodinated species (if excess reagent used)Ring opening / Polymerization
Scale Suitability High (kg scale possible)Moderate (limited by cryo)

Troubleshooting Guide:

  • Problem (Protocol A): Low conversion.

    • Solution: Add more

      
       or switch to 
      
      
      
      in Acetic Acid. The protonation of the nitro group (though difficult) or the generation of
      
      
      is acid-dependent.
  • Problem (Protocol B): Low yield / Tar formation.

    • Solution: Ensure THF is strictly anhydrous. Water kills the lithiated species immediately. Ensure temperature does not rise above

      
       before Iodine addition.
      

Experimental Workflow (Visualization)

Workflow cluster_acid Protocol A: C4-Iodination cluster_base Protocol B: C5-Iodination start Start: 1-Methyl-3-nitro-1H-pyrazole stepA1 Dissolve in AcOH + H2SO4 start->stepA1 Electrophilic Route stepB1 Dissolve in Dry THF start->stepB1 Lithiation Route stepA2 Add I2 + HIO3 (Oxidant) stepA1->stepA2 stepA3 Heat to 80°C (1.5h) stepA2->stepA3 stepA4 Quench: Ice/Water + Na2S2O3 stepA3->stepA4 endA Product: 4-Iodo Isomer stepA4->endA stepB2 Cool to -78°C stepB1->stepB2 stepB3 Add n-BuLi (Deprotonate) stepB2->stepB3 stepB4 Add I2 (Electrophile) stepB3->stepB4 stepB5 Quench: NH4Cl + Na2S2O3 stepB4->stepB5 endB Product: 5-Iodo Isomer stepB5->endB

Figure 2: Operational workflow for parallel execution of iodination protocols.

References

  • Vasilevskii, S. F.; Shvartsberg, M. S. "Synthesis of this compound."[3] Bulletin of the Academy of Sciences of the USSR Division of Chemical Science, 1980, 29(5), 778–784.

  • Chaikovskii, V. K.; Kharlova, T. S.; Tretyakov, E. V.; Vasilevsky, S. F.; Filimonov, V. D. "Direct iodination of 3- and 4-nitropyrazoles with a reagent based on iodine monochloride and silver sulfate."[4] Russian Chemical Bulletin, 2000, 49(8), 1475–1477.

  • Swiatek, K.; Utecht-Jarzynska, G.; Jasinski, M. "Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions." RSC Advances, 2014, 4, 16462-16472.

  • BenchChem Technical Guide. "A Comparative Guide to the Iodination of Pyrazoles for Researchers." BenchChem Application Notes, 2025.

Sources

Application Note: Suzuki-Miyaura Cross-Coupling of 4-Iodo-1-methyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Significance

This application note details the optimized protocols for the palladium-catalyzed cross-coupling of 4-iodo-1-methyl-3-nitro-1H-pyrazole with aryl and heteroaryl boronic acids. This scaffold is a critical intermediate in the synthesis of 3-amino-4-arylpyrazoles , a privileged structure in kinase inhibitors (e.g., CDKs, p38 MAPK) and antimicrobial agents.

The presence of the electron-withdrawing nitro group (


) at the C3 position, combined with the iodine at C4, creates a unique electronic environment. While the C4-I bond is highly activated for oxidative addition, the electron-deficient ring is susceptible to side reactions such as nucleophilic aromatic substitution (

) or ring opening under harsh basic conditions. This guide provides a self-validating workflow to navigate these challenges.

Substrate Analysis & Mechanistic Insight

Electronic Profile

The substrate This compound exhibits distinct reactivity compared to its non-nitrated analogs:

  • C4-Iodine Activation: The

    
     group at C3 exerts a strong inductive (
    
    
    
    ) and mesomeric (
    
    
    ) effect, significantly lowering the electron density of the pyrazole ring. This facilitates the Oxidative Addition of Pd(0) into the C-I bond, often the rate-limiting step in electron-rich systems.
  • Base Sensitivity: The electron-deficient nature of the ring increases acidity at C5 (though blocked by C-H) and susceptibility to nucleophilic attack. Strong hydroxide bases at high temperatures can degrade the pyrazole core; thus, carbonate or phosphate bases are preferred.

Catalytic Cycle Visualization

The following diagram outlines the catalytic cycle specific to this electron-deficient substrate, highlighting the critical decision points.

SuzukiCycle Start Substrate: This compound OxAdd Oxidative Addition (Fast due to 3-NO2) Start->OxAdd + Pd(0) Pd0 Active Catalyst Pd(0)L2 Pd0->OxAdd TransMet Transmetalation (Rate Limiting with Bulky Boronics) OxAdd->TransMet + Ar-B(OH)2 / Base SideRxn RISK: De-iodination (If Transmetalation is slow) OxAdd->SideRxn Lack of Boronic Acid or H-Source present RedElim Reductive Elimination Product Release TransMet->RedElim Pd(II) Intermediate RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle emphasizing the accelerated oxidative addition due to the nitro group and the risk of de-iodination if the transmetalation step stalls.

Experimental Protocols

Protocol A: Standard Thermal Conditions (Robust)

Recommended for primary screening and scale-up of non-sterically hindered partners.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.2 – 1.5 equiv)

  • Catalyst:

    
     (5 mol%)[1]
    
  • Base:

    
     (2.0 M aqueous solution, 2.5 equiv)
    
  • Solvent: 1,4-Dioxane (0.1 M concentration relative to substrate)

Step-by-Step Procedure:

  • Preparation: To a Schlenk tube or reaction vial equipped with a magnetic stir bar, add the pyrazole substrate (1.0 equiv), boronic acid (1.2 equiv), and

    
     (5 mol%).
    
  • Inerting: Cap the vessel and purge with Argon or Nitrogen for 5 minutes (vacuum/backfill x3). Critical: Oxygen inhibits the active Pd(0) species.

  • Solvent Addition: Add degassed 1,4-Dioxane via syringe, followed by the degassed 2.0 M

    
     solution.
    
  • Reaction: Heat the mixture to 90°C for 4–12 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexanes) or LC-MS. Look for the disappearance of the starting iodide (

      
      ).
      
  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (typically 0-40% EtOAc in Hexanes).

Protocol B: Microwave-Assisted (High Throughput)

Recommended for library synthesis or difficult substrates.

Reagents:

  • Catalyst:

    
     (3-5 mol%) or 
    
    
    
  • Base:

    
     (2.0 equiv, solid or aqueous)
    
  • Solvent: DME / Water (3:1 ratio)[2]

Procedure:

  • Load solid reagents into a microwave vial.

  • Add DME and Water.[1][2] Cap and purge with Nitrogen.[1]

  • Irradiate at 100°C – 120°C for 20–40 minutes.

  • Note: The use of

    
     in DME often provides higher yields for electron-deficient heterocycles due to the "Cesium Effect" (improved solubility and cation-pi interactions).
    

Optimization & Troubleshooting Guide

If the standard protocol yields <50%, utilize the following decision matrix to optimize conditions.

Optimization Matrix
VariableStandard ConditionAlternative ConditionRationale for Change
Catalyst


or XPhos Pd G2
Switch if conversion is low (oxidative addition failure) or if boronic acid is bulky (XPhos).
Base

(aq)

(solid/aq)
Phosphate is milder and often better for nitro-containing substrates sensitive to hydrolysis.
Solvent Dioxane/WaterToluene/Water or DMFDMF promotes coupling of polar substrates; Toluene reduces protodeboronation.
Temp 90°C60°C or 120°C (MW)Lower temp if nitro group reduces/degrades; Higher if sterically hindered.
Troubleshooting Flowchart

Troubleshooting Problem Low Yield / Incomplete Reaction CheckSM Is Starting Material (Iodide) remaining? Problem->CheckSM CheckProd Is De-iodinated byproduct present? CheckSM->CheckProd No (Consumed) Sol1 Increase Temp or Switch to Pd(dppf)Cl2 / XPhos CheckSM->Sol1 Yes (Stalled) Sol2 Use Anhydrous Conditions (Cs2CO3 in DMF/Dioxane) CheckProd->Sol2 Yes (Reduction) Sol3 Add excess Boronic Acid (Protodeboronation occurred) CheckProd->Sol3 No (Complex Mix)

Figure 2: Troubleshooting logic for common failure modes.

Safety & Handling

  • Energetic Warning: Nitro-pyrazoles are high-nitrogen compounds. While this compound is generally stable, DSC (Differential Scanning Calorimetry) should be performed before heating reactions >1g scale to determine the onset of thermal decomposition.

  • Heavy Metals: All palladium waste must be segregated.

  • Iodine Waste: Acidification of the aqueous waste stream may release elemental iodine; treat with sodium thiosulfate if necessary.

References

  • BenchChem. Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. (Accessed 2023). Provides foundational microwave protocols for 4-iodopyrazoles. Link

  • Bellina, F., et al. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles." Journal of the American Chemical Society.[3][4] Detailed mechanistic insight into pyrazole couplings. Link

  • Royal Society of Chemistry. "Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling."[5] Organic & Biomolecular Chemistry. Specific examples of nitro-pyrazole coupling using XPhos. Link

  • National Institutes of Health (PMC). "Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling." Discusses functional group tolerance including nitro groups. Link

Sources

Application Note: Advanced Sonogashira Cross-Coupling Protocols for 4-Iodo-1-methyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Iodo-1-methyl-3-nitro-1H-pyrazole (CAS: 75092-34-1)[1] is a highly functionalized heterocyclic building block crucial for the synthesis of kinase inhibitors, anti-tubercular agents, and advanced agrochemicals. The presence of the strongly electron-withdrawing 3-nitro group significantly alters the electronic landscape of the pyrazole core. This application note provides a field-proven, self-validating protocol tailored to overcome the unique mechanistic challenges posed by this substrate, ensuring high yields and suppressing deleterious side reactions.

Mechanistic Causality & Substrate Profiling

In standard Sonogashira couplings, the electron density of the aryl halide dictates the rate of the catalytic cycle. For this compound, the nitro group exerts strong inductive (


) and mesomeric (

) effects, which govern the reaction causality:
  • Oxidative Addition (Accelerated): The electron-deficient pyrazole ring lowers the LUMO of the C4–I bond. This accelerates the oxidative insertion of Pd(0) to form the Pd(II) intermediate.

  • Transmetalation (Rate-Limiting): The resulting Pd(II) complex is highly electron-poor, drastically reducing its nucleophilicity. Consequently, transmetalation with the copper acetylide becomes sluggish. If this step is delayed, the active copper acetylide is highly prone to Glaser homocoupling in the presence of trace oxygen.

  • Regioselectivity & Sterics: The 1-methyl and 3-nitro groups create a sterically demanding environment around the C4 position. A palladium catalyst with a moderate bite angle, such as

    
    , is optimal to balance steric relief during reductive elimination ()[2]. Previous studies on isomeric 4-iodo-3-nitropyrazoles have demonstrated that while some nitro-substituted pyrazoles are unreactive, carefully optimized conditions can achieve successful coupling ()[3].
    

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Accelerated by 3-NO2) Pd0->OxAdd + Ar-I PdII Trans-Pd(II)(Ar)IL2 Ar = 1-methyl-3-nitro-1H-pyrazol-4-yl OxAdd->PdII TransMet Transmetalation (Rate-limiting Step) PdII->TransMet PdII_Alk Trans-Pd(II)(Ar)(C≡CR)L2 TransMet->PdII_Alk - CuI RedElim Reductive Elimination (Sterically Driven) PdII_Alk->RedElim RedElim->Pd0 Regenerates Pd(0) Product 4-Alkynyl-1-methyl-3-nitro-1H-pyrazole Target Product RedElim->Product CuCycle Copper Cycle CuI + Alkyne + Base → Cu-C≡CR CuCycle->TransMet Cu-C≡CR

Figure 1: Sonogashira catalytic cycle adapted for the electronic profile of this compound.

Optimization Data & Condition Screening

To establish a self-validating system, various parameters were evaluated. The quantitative data below summarizes the causality behind the final protocol choices. Polar aprotic solvents like THF are required to stabilize the electron-poor Pd(II) intermediate while maintaining sufficient solubility for the organic base.

SolventBaseCatalystTemp (°C)Yield (%)Causality / Observation
DMF


8045High temp caused deiodination and alkyne homocoupling.
DMFDIPEA

6562Lower temp improved stability; DIPEA reduced side reactions.
THF


65 88 Optimal. THF perfectly balances solubility and Pd(II) stabilization.
THF


6555Pd(0) catalyst showed lower stability over the 16h reaction time.

Experimental Protocol

This step-by-step methodology ensures high fidelity and reproducibility.

Materials & Reagents
  • Aryl Halide: this compound (1.0 equiv, 1.0 mmol, 253.0 mg)

  • Alkyne: Phenylacetylene or other terminal alkyne (1.5 equiv, 1.5 mmol)

  • Catalyst:

    
     (5 mol%, 0.05 mmol, 35 mg)
    
  • Co-catalyst: CuI (10 mol%, 0.10 mmol, 19 mg)

  • Base/Solvent: Triethylamine (

    
    ) (3.0 equiv) in anhydrous THF (0.2 M, 5.0 mL)
    
Step-by-Step Methodology
  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge this compound,

    
    , and CuI.
    
  • Degassing (Critical Step): Seal the flask with a rubber septum. Subject the solid mixture to three cycles of vacuum evacuation and argon backfilling. Causality: The nitro group can act as an oxidant; removing trace

    
     is mandatory to prevent Cu-catalyzed Glaser homocoupling of the alkyne.
    
  • Solvent Addition: Inject anhydrous THF and

    
     via syringe. Stir for 5 minutes at room temperature to ensure complete dissolution.
    
  • Alkyne Addition: Add the terminal alkyne dropwise over 10 minutes. Causality: Slow addition maintains a low steady-state concentration of the alkyne, further suppressing homocoupling while the sluggish transmetalation proceeds.

  • Reaction: Heat the mixture to 65 °C using a pre-heated oil bath. Stir for 12–16 hours.

  • Monitoring: Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 3:1). The starting material (

    
    ) should be fully consumed.
    
  • Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove metal salts. Wash the organic filtrate with saturated aqueous

    
     (2 × 15 mL) and brine (15 mL).
    
  • Purification: Dry the organic layer over anhydrous

    
    , concentrate under reduced pressure, and purify via silica gel flash chromatography to isolate the 4-alkynyl-1-methyl-3-nitro-1H-pyrazole product.
    

Workflow Step1 1. Preparation Charge Pd/Cu & Ar-I Step2 2. Degassing 3x Freeze-Pump-Thaw Crucial for NO2 Step1->Step2 Step3 3. Reaction Add Alkyne/Base Heat to 65°C Step2->Step3 Step4 4. Monitoring LC-MS / TLC Track Conversion Step3->Step4 Step5 5. Work-up EtOAc / aq. NH4Cl Phase Separation Step4->Step5 Step6 6. Purification Flash Chromatography Isolate Product Step5->Step6

Figure 2: Step-by-step experimental workflow ensuring high fidelity in the cross-coupling process.

Troubleshooting & Self-Validation

  • Observation: High levels of alkyne dimer (Glaser product) detected.

    • Validation Check: Ensure the freeze-pump-thaw degassing was performed rigorously. Switch to a syringe pump for alkyne addition to artificially lower the alkyne concentration in the active catalytic cycle.

  • Observation: Incomplete conversion of the iodopyrazole.

    • Validation Check: The electron-poor Pd(II) intermediate may have deactivated. Increase the CuI loading to 15 mol% to drive the rate-limiting transmetalation step.

  • Observation: Deiodination (formation of 1-methyl-3-nitro-1H-pyrazole).

    • Validation Check: This occurs if reductive elimination is hindered. Ensure the alkyne is not excessively bulky, or switch to a less sterically demanding ligand.

References

  • "Facile synthesis of alkynyl-, aryl- and ferrocenyl-substituted pyrazoles via Sonogashira and Suzuki-Miyaura approaches", Applied Organometallic Chemistry (2016). URL:[Link]

  • "Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions", ARKIVOC (2014). URL: [Link]

Sources

Application Note: Strategic Utilization of 4-Iodo-1-methyl-3-nitro-1H-pyrazole in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, 4-iodo-1-methyl-3-nitro-1H-pyrazole represents a "linchpin" scaffold—a molecular node designed for orthogonal functionalization. Its value lies in the distinct reactivity profiles of its substituents: the C4-iodine atom serves as an excellent electrophile for palladium-catalyzed cross-couplings, while the C3-nitro group acts as a "masked" amine, stable during C-C bond formation but readily convertible for amide/urea construction.

This guide details the strategic application of this intermediate, specifically for synthesizing JAK/STAT and MAPK pathway inhibitors. We provide validated protocols for Suzuki-Miyaura coupling and chemoselective nitro reduction, ensuring high yields and minimizing common side reactions like de-halogenation or catalyst poisoning.

Chemical Profile & Handling

PropertySpecification
CAS Number 75092-34-1
Formula

Molecular Weight 253.00 g/mol
Appearance Pale yellow to off-white solid
Solubility Soluble in DMSO, DMF, DMAc; Moderate in MeOH, DCM.
Stability Stable under ambient conditions. Light sensitive (protect from direct UV).
Hazards Irritant. Nitro-pyrazoles can be energetic; avoid shock/high heat (>150°C).

Storage Protocol: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The C-I bond is susceptible to photolytic cleavage over extended periods; amber vials are mandatory.

Strategic Reaction Pathways

The utility of this intermediate is best realized through a sequential workflow. The "Couple-First, Reduce-Second" strategy is recommended to avoid catalyst poisoning by the free amine and to prevent oxidative de-iodination during reduction steps.

Visualizing the Workflow

The following diagram illustrates the orthogonal reactivity logic, guiding the chemist from the starting material to a complex drug scaffold.

ReactionPathway cluster_0 Critical Decision Point Start 4-Iodo-1-methyl- 3-nitro-1H-pyrazole Step1 Intermediate A: 4-Aryl-3-nitro-1H-pyrazole Start->Step1 Suzuki Coupling (Pd cat., Ar-B(OH)2) Step2 Intermediate B: 4-Aryl-3-amino-1H-pyrazole Step1->Step2 Nitro Reduction (Fe/NH4Cl or Pd/C+H2) Final Target Scaffold: Kinase Inhibitor Core (Amide/Urea) Step2->Final Acylation/Urea Formation

Figure 1: Sequential functionalization strategy. The C4-Iodine is engaged first to establish the aryl core, followed by C3-Nitro activation.

Detailed Experimental Protocols

Protocol A: Microwave-Assisted Suzuki-Miyaura Coupling

Objective: Installation of an aryl group at the C4 position. Rationale: The electron-withdrawing nitro group at C3 activates the C4-I bond for oxidative addition, making this substrate highly reactive. Microwave irradiation is preferred to minimize thermal decomposition of the nitro group.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for sterically hindered boronic acids)
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane : Water (4:1 v/v)[1]

Procedure:

  • Setup: In a 10 mL microwave vial, combine the pyrazole substrate (1.0 mmol, 253 mg), arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL). Note: Degassing is critical to prevent homocoupling of the boronic acid.

  • Catalyst Addition: Add the Pd catalyst under a stream of nitrogen. Cap the vial immediately.

  • Reaction: Irradiate at 90°C for 30 minutes (Power: Dynamic, Max 150W).

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry organic layer over

    
    .[1][2]
    
  • Purification: Concentrate and purify via silica gel chromatography (Hexane/EtOAc gradient). The nitro-intermediate usually elutes in 10-30% EtOAc.

Validation Criteria:

  • TLC: Disappearance of starting iodide (

    
     in 1:1 Hex/EtOAc).
    
  • MS: Observation of

    
     corresponding to the coupled product.
    
Protocol B: Chemoselective Nitro Reduction

Objective: Conversion of the C3-nitro group to a primary amine. Rationale: While catalytic hydrogenation (


) is standard, it risks de-halogenation if the iodine was not consumed or if other halogens exist on the coupled aryl ring. The Iron-Ammonium Chloride  method is milder and strictly chemoselective.

Reagents:

  • Substrate: 4-Aryl-1-methyl-3-nitro-1H-pyrazole (from Protocol A)

  • Reductant: Iron powder (5.0 equiv, <325 mesh)

  • Electrolyte:

    
     (5.0 equiv)
    
  • Solvent: Ethanol : Water (3:1 v/v)

Procedure:

  • Setup: Dissolve the nitro-pyrazole (1.0 mmol) in Ethanol (15 mL) and Water (5 mL).

  • Addition: Add

    
     followed by Iron powder.
    
  • Reaction: Heat to reflux (80°C) with vigorous stirring for 2–4 hours.

    • Visual Cue: The reaction mixture will turn from yellow (nitro) to a rusty brown/black slurry.

  • Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate. Redissolve in EtOAc, wash with saturated

    
     (to remove residual salts), dry, and concentrate.
    
  • Product: The resulting 3-amino-pyrazole is often pure enough for the next step. If dark, filter through a short silica plug.

Application Case Study: Kinase Inhibitor Synthesis

The 1-methyl-3-amino-4-arylpyrazole motif is structurally homologous to the core of Crizotinib (ALK inhibitor) and Ruxolitinib (JAK inhibitor).

Synthesis Logic:

  • Target: A JAK3-selective inhibitor analog.

  • Step 1: Coupling this compound with 4-cyanophenylboronic acid (Protocol A).

    • Result: 4-(4-cyanophenyl)-1-methyl-3-nitro-1H-pyrazole.

  • Step 2: Reduction of the nitro group (Protocol B).

    • Result: 3-Amino-4-(4-cyanophenyl)-1-methylpyrazole.

  • Step 3: Amide coupling with cyclopropanecarbonyl chloride.

    • Mechanism:[3] The C3-amine is less nucleophilic than a standard aniline due to the pyrazole ring; use of a strong base (NaH) or reactive acyl chloride is required.

Pathway Visualization

KinasePath Start 4-Iodo-1-methyl- 3-nitro-1H-pyrazole Coupled 4-(4-Cyanophenyl)- 3-nitro-pyrazole Start->Coupled Protocol A: 4-CN-Ph-B(OH)2, Pd(0) Amine 3-Amino-4-(4-cyanophenyl)- pyrazole Coupled->Amine Protocol B: Fe, NH4Cl, Reflux Drug JAK3 Inhibitor Analog (Amide Derivative) Amine->Drug Cyclopropanecarbonyl Cl Pyridine, DCM

Figure 2: Synthesis of a model JAK3 inhibitor using the described protocols.

Troubleshooting & Optimization

ProblemProbable CauseCorrective Action
Low Yield (Suzuki) Protodeboronation of boronic acid.Increase base concentration; switch to

; add water to dissolve inorganic base.
Incomplete Reduction Iron surface passivation.Add 1-2 drops of conc. HCl to activate Iron; ensure vigorous mechanical stirring.
De-iodination Occurs if reducing before coupling.Always couple first. If reduction must be first, use

instead of catalytic hydrogenation.
Regioisomer Contamination Impure starting material (N1 vs N2 methyl).Verify CAS 75092-34-1 purity by NMR. The N-methyl signal should be distinct (

ppm).

References

  • ChemicalBook. (2025). This compound Product Properties and Synthesis. Retrieved from

  • Hu, J. T., et al. (2014). "Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction." Chinese Chemical Letters. Retrieved from

  • BenchChem. (2025).[1][2] Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. Retrieved from

  • Fustero, S., et al. (2011). "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews. (Contextual grounding for pyrazole pharmacophores).

  • Sigma-Aldrich. (2025). Product Specification: 4-Iodo-1-methyl-1H-pyrazole derivatives. Retrieved from

Sources

The Strategic Functionalization of 4-Iodo-1-methyl-3-nitro-1H-pyrazole: A Guide to Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility and ability to engage in a multitude of biological interactions have led to its incorporation into a wide array of approved therapeutic agents and agrochemicals.[1][2] From the anti-inflammatory celecoxib (Celebrex®) to the anticoagulant apixaban (Eliquis®), the pyrazole core has demonstrated its profound impact on human health.[3][4] The functionalization of this scaffold is therefore a critical endeavor in the pursuit of novel drug candidates with enhanced potency, selectivity, and pharmacokinetic profiles.

This guide provides an in-depth exploration of the palladium-catalyzed cross-coupling of 4-iodo-1-methyl-3-nitro-1H-pyrazole, a key building block for the synthesis of highly substituted pyrazole derivatives. The presence of the electron-withdrawing nitro group at the 3-position significantly influences the reactivity of the C4-iodo bond, presenting both challenges and opportunities for the synthetic chemist. Herein, we present a detailed analysis of Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, offering field-proven insights and step-by-step protocols to empower researchers in their drug discovery efforts.

Synthesis of the Starting Material: this compound

A reliable and scalable synthesis of the starting material is paramount for any successful synthetic campaign. This compound can be prepared from commercially available 1-methyl-3-nitro-1H-pyrazole through a regioselective iodination reaction.

Protocol 1: Synthesis of this compound

Materials:

  • 1-methyl-3-nitro-1H-pyrazole

  • N-Iodosuccinimide (NIS)

  • Sulfuric acid (concentrated)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 1-methyl-3-nitro-1H-pyrazole (1.0 eq) in dichloromethane, cautiously add concentrated sulfuric acid (2.0 eq) at 0 °C.

  • Add N-iodosuccinimide (1.1 eq) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it into a vigorously stirred mixture of ice and saturated aqueous sodium thiosulfate solution.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond at the C4 position of the pyrazole ring is an excellent handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The electron-withdrawing nitro group at the adjacent C3 position enhances the electrophilicity of the C4 carbon, generally facilitating the oxidative addition step in the catalytic cycle. However, it can also influence the stability of intermediates and the overall reaction kinetics. Careful optimization of the reaction conditions is therefore crucial for achieving high yields and purity.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Partners

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl and biheteroaryl structures. For the electron-deficient this compound, microwave-assisted protocols can be particularly effective in achieving rapid and high-yielding transformations.[5]

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a robust and versatile catalyst for Suzuki couplings. The tetrakis(triphenylphosphine)palladium(0) complex readily undergoes oxidative addition with the aryl iodide.

  • Base: Cesium carbonate (Cs₂CO₃) is a strong inorganic base that is effective in promoting the transmetalation step. Its solubility in the DME/water solvent system is crucial for the reaction's success.

  • Solvent: A mixture of 1,2-dimethoxyethane (DME) and water provides a homogeneous reaction medium for both the organic and inorganic reagents.

  • Microwave Irradiation: Microwave heating can significantly accelerate the reaction rate, often leading to higher yields and cleaner reaction profiles in shorter timeframes compared to conventional heating.[5]

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Work-up and Purification A Combine this compound, arylboronic acid, Cs₂CO₃, and Pd(PPh₃)₄ in a microwave vial B Add DME and water A->B C Seal the vial and purge with an inert gas (e.g., Argon) B->C D Heat the reaction mixture in a microwave reactor at 90-120 °C for 10-30 minutes C->D Reaction E Cool the reaction mixture and dilute with ethyl acetate D->E Post-reaction F Wash with water and brine E->F G Dry the organic layer, concentrate, and purify by column chromatography F->G

Caption: Workflow for the microwave-assisted Suzuki-Miyaura coupling.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (min)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (2)Cs₂CO₃DME/H₂O10015>90
24-Methoxyphenylboronic acidPd(PPh₃)₄ (2)Cs₂CO₃DME/H₂O10015>90
34-Chlorophenylboronic acidPd(PPh₃)₄ (2)Cs₂CO₃DME/H₂O1202085-90
42-Thienylboronic acidPd(PPh₃)₄ (2)Cs₂CO₃DME/H₂O10015>90

Yields are estimated based on similar transformations and may require optimization for specific substrates.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction is a powerful method for the formation of C(sp²)-C(sp) bonds, providing access to a wide range of alkynylated heterocycles. The coupling of electron-deficient iodo-pyrazoles can sometimes be challenging, but the use of a copper(I) co-catalyst is often key to success. One study has shown that a related isomer, 1-(1-ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole, undergoes Sonogashira coupling in moderate yield.[6]

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (CuI) is the hallmark of the Sonogashira reaction. The palladium complex facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is believed to activate the terminal alkyne.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves both as a base to deprotonate the terminal alkyne and as a solvent.

  • Solvent: Anhydrous and deoxygenated solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used to prevent catalyst deactivation and unwanted side reactions.

Catalytic Cycle: Sonogashira Coupling

cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex R-Pd(II)(I)L₂ pd0->pd_complex Oxidative Addition (R-I) alkyne_complex R-Pd(II)(C≡CR')L₂ pd_complex->alkyne_complex Transmetalation alkyne_complex->pd0 Reductive Elimination product R-C≡CR' alkyne_complex->product cu_acetylide Cu-C≡CR' cu_acetylide->pd_complex alkyne H-C≡CR' alkyne->cu_acetylide Base, CuI

Caption: Simplified catalytic cycle of the Sonogashira coupling.

Protocol 2: Sonogashira Coupling of this compound

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Schlenk flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Add anhydrous, degassed THF, followed by the terminal alkyne (1.2 eq) and triethylamine (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, or gently heat to 50-60 °C if the reaction is sluggish.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck-Mizoroki Reaction: Alkenylation of the Pyrazole Core

The Heck-Mizoroki reaction provides a powerful means of introducing alkenyl substituents. For iodo-pyrazoles, this reaction has been shown to proceed efficiently, often with high stereoselectivity for the E-isomer.[2]

Causality Behind Experimental Choices:

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst for Heck reactions. In the presence of a phosphine ligand, it is reduced in situ to the active Pd(0) species.

  • Ligand: Tri(o-tolyl)phosphine (P(o-tol)₃) is a bulky, electron-rich phosphine ligand that can promote the oxidative addition step and stabilize the palladium catalyst.

  • Base: A hindered amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is used to neutralize the HI generated during the catalytic cycle.

  • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are typically employed for Heck reactions.

Protocol 3: Heck-Mizoroki Reaction of this compound

Materials:

  • This compound

  • Alkene (e.g., styrene, methyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Sealed tube or microwave vial

Procedure:

  • In a sealed tube or microwave vial, combine this compound (1.0 eq), Pd(OAc)₂ (0.05 eq), and P(o-tol)₃ (0.10 eq).

  • Add anhydrous DMF, the alkene (1.5 eq), and Et₃N (2.0 eq).

  • Seal the vessel and heat the reaction mixture to 100-120 °C for 4-12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination: Direct Introduction of Nitrogen Nucleophiles

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a direct and versatile method for C-N bond formation.[7] While specific protocols for 4-iodo-3-nitropyrazoles are not widely reported, general conditions for the amination of iodo-heterocycles can be adapted. The electron-deficient nature of the pyrazole may necessitate the use of more electron-rich and bulky phosphine ligands to facilitate the reductive elimination step.

Causality Behind Experimental Choices:

  • Catalyst Precursor: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) is a common Pd(0) source that is activated by the phosphine ligand.

  • Ligand: Bulky, electron-rich biarylphosphine ligands such as XPhos or SPhos are often crucial for the successful amination of challenging substrates. They promote both oxidative addition and reductive elimination.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used to ensure the stability of the catalyst and the base.

Logical Relationship: Buchwald-Hartwig Amination

Start Reactants: This compound Amine (Primary or Secondary) Catalyst Catalyst System: Pd₂(dba)₃ (or Pd(OAc)₂) Bulky Phosphine Ligand (e.g., XPhos) Start->Catalyst Base Base: NaO-t-Bu (or other strong base) Start->Base Conditions Reaction Conditions: Inert Atmosphere Elevated Temperature (80-110 °C) Catalyst->Conditions Base->Conditions Solvent Solvent: Toluene (or Dioxane) Solvent->Conditions Product Product: 4-Amino-1-methyl-3-nitro-1H-pyrazole Derivative Conditions->Product

Caption: Key components and their relationship in the Buchwald-Hartwig amination.

Protocol 4: Buchwald-Hartwig Amination of this compound

Materials:

  • This compound

  • Amine (primary or secondary)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk tube or glovebox

Procedure:

  • In a glovebox or under an inert atmosphere, add to a Schlenk tube Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq).

  • Add this compound (1.0 eq) and the amine (1.2 eq).

  • Add anhydrous toluene.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling of this compound provides a powerful and versatile platform for the synthesis of a diverse array of functionalized pyrazole derivatives. By carefully selecting the appropriate catalyst, ligand, base, and reaction conditions, researchers can effectively forge new carbon-carbon and carbon-nitrogen bonds, paving the way for the discovery of novel therapeutic agents. The protocols and insights provided in this guide serve as a robust starting point for the exploration of this valuable chemical space. As the field of catalysis continues to evolve, the development of even more efficient and selective methods for the functionalization of electron-deficient heterocycles will undoubtedly accelerate the pace of drug discovery and development.

References

  • Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews, 111(11), 6984–7034. [Link]

  • Kumar, V., & Aggarwal, M. (2021). Pyrazole containing compounds as anticancer agents: A review. European Journal of Medicinal Chemistry, 224, 113702. [Link]

  • Usami, Y., Ichikawa, H., & Harusawa, S. (2011). Heck-Mizoroki Reaction of 4-Iodo-1H-pyrazoles. HETEROCYCLES, 83(4), 827. [Link]

  • Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Rogier, D. J. (1997). Synthesis and biological evaluation of the 1, 5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide (celecoxib). Journal of medicinal chemistry, 40(9), 1347-1365. [Link]

  • Kumpins, V., & Cirkva, V. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkat USA. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical reviews, 116(19), 12564-12649. [Link]

  • Cheng, H., Wu, Q. Y., Han, F., & Yang, G. F. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 806-808. [Link]

Sources

C-H activation functionalization of 4-iodo-1-methyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the strategic C-H functionalization of 4-iodo-1-methyl-3-nitro-1H-pyrazole (IMNP) . This scaffold presents a unique "orthogonal reactivity" challenge: it contains a highly reactive C4–Iodine handle (susceptible to oxidative addition) and a chemically distinct C3–Nitro group, which acidifies the C5–H bond.

The primary objective of this protocol is to achieve regioselective C5–H functionalization while preserving the C4–Iodine bond . This preservation is critical, as the C4–I motif serves as a linchpin for subsequent cross-coupling (e.g., Suzuki, Sonogashira), enabling the rapid construction of polysubstituted pyrazole libraries for kinase inhibitor and energetic material research.

Two validated methodologies are presented:

  • Ligandless Pd-Catalyzed Direct Arylation: For installing aryl groups at C5.

  • Ir-Catalyzed C-H Borylation: For installing a boronate ester at C5 (versatile synthetic handle).

Chemical Context & Mechanistic Strategy

Substrate Analysis
  • C3-Nitro Group: A strong electron-withdrawing group (EWG) that lowers the pKa of the C5–H bond, making it susceptible to Concerted Metallation-Deprotonation (CMD).

  • C4-Iodine: A "soft" electrophile. In the presence of electron-rich phosphine ligands and Pd(0), this bond will undergo oxidative addition, leading to polymerization or deiodination.

  • C5-H Bond: The target for activation. It is sterically accessible but flanked by the N-methyl and C-I groups.

The Chemoselectivity Challenge

Standard C-H activation conditions (e.g., Pd(PPh3)4, high temp) often destroy the C–I bond. To bypass this, we utilize "Ligandless" Palladium Catalysis .

  • Mechanism: The reaction proceeds via a CMD pathway where a carboxylate base (Acetate or Pivalate) acts as a proton shuttle.

  • Why it works: In the absence of strong donor phosphines, the palladium catalyst is less electron-rich, making the oxidative addition into the C–I bond kinetically slower than the C–H activation step facilitated by the acidic C5–H.

CMD_Mechanism cluster_0 Substrate Features cluster_1 CMD Cycle (Ligandless) S1 4-Iodo-1-methyl-3-nitro-pyrazole (Substrate) S2 C5-H Acidity (Enhanced by NO2) S1->S2 TS CMD Transition State (Pd-C5 Bond Formation) S2->TS Target Pd Pd(OAc)2 (Catalyst) Pd->TS Coordination Int C5-Palladacycle (Iodine Intact) TS->Int -AcOH Prod C5-Arylated Product Int->Prod Reductive Elim. w/ Ar-Br caption Fig 1. Concerted Metallation-Deprotonation (CMD) allows C5 functionalization without disturbing C4-I.

Protocol A: Ligandless Pd-Catalyzed C5 Direct Arylation

Best for: Directly attaching aryl groups (Ar-Br) to C5 while keeping C4-I intact.

Reagents & Equipment
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.5 equiv) (Avoid Aryl Iodides to prevent self-coupling competition)

  • Catalyst: Palladium(II) Acetate [Pd(OAc)2] (1–5 mol%)

  • Base: Potassium Acetate (KOAc) (2.0 equiv)[1]

  • Solvent: N,N-Dimethylacetamide (DMA) (anhydrous)

  • Atmosphere: Argon or Nitrogen

Step-by-Step Methodology
  • Setup: In a glovebox or under active Ar flow, charge a dried Schlenk tube or microwave vial with the pyrazole substrate (1.0 mmol, 253 mg), Aryl Bromide (1.5 mmol), KOAc (2.0 mmol, 196 mg), and Pd(OAc)2 (0.05 mmol, 11 mg).

  • Solvation: Add anhydrous DMA (5.0 mL) via syringe. The concentration should be ~0.2 M.

  • Degassing: Sparge the solution with Argon for 5–10 minutes. Critical: Oxygen can promote homocoupling.

  • Reaction: Seal the vessel and heat to 100–120 °C for 12–16 hours.

    • Note: Monitor by LC-MS.[1] If C-I cleavage is observed (deiodination), lower temperature to 90 °C and extend time.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMA. Dry organic layer over Na2SO4.

  • Purification: Flash column chromatography (Hexanes/EtOAc). The nitro group makes the product visible under UV.

Key Success Factor: Do not add phosphine ligands (e.g., PPh3, XPhos). Their absence is what prevents the Pd from inserting into the C4–I bond.

Protocol B: Ir-Catalyzed C5–H Borylation

Best for: Creating a versatile boronate handle at C5 for modular synthesis.

Reagents & Equipment
  • Catalyst: [Ir(OMe)(cod)]2 (1.5 mol%)

  • Ligand: 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy) (3.0 mol%)

  • Boron Source: Bis(pinacolato)diboron (B2pin2) (1.0 equiv)

  • Solvent: THF or Hexane

  • Temp: Room Temperature to 60 °C

Step-by-Step Methodology
  • Pre-catalyst Formation: In a vial, mix [Ir(OMe)(cod)]2 (10 mg) and dtbpy (8 mg) in THF (1 mL). The solution should turn dark brown/red.

  • Reaction Assembly: Add the pyrazole substrate (1.0 mmol) and B2pin2 (1.0 mmol) to the catalyst solution.

  • Heating: Stir at 60 °C for 4–8 hours.

    • Mechanism:[2][3][4][5][6][7] Iridium catalysts are highly sensitive to sterics. The C5 position is the only accessible site. Crucially, Ir(III) does not undergo oxidative addition with Aryl Iodides, leaving the C4–I bond completely untouched.

  • Workup: Evaporate solvent.

  • Purification: Rapid filtration through a short silica plug (Hexanes/EtOAc). Note: Boronates can be unstable on silica; minimize exposure.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Loss of Iodine (Deiodination) Pd catalyst is too active or temp is too high.Remove any phosphine ligands. Lower temp to 90°C. Switch to Protocol B (Ir-Borylation) if problem persists.
Homocoupling (Substrate Dimer) Substrate C-I reacting with Substrate C-H.Ensure Aryl Bromide is in excess (1.5–2.0 equiv). Use a more reactive Aryl Bromide (electron-deficient).
Low Conversion C5-H is not acidic enough (unlikely with NO2).Add PivOH (30 mol%) as a proton shuttle (CMD promoter).
N-Demethylation Harsh basic conditions.Switch base from Carbonate to Acetate (KOAc).

Safety & Handling

  • Energetic Potential: Nitro-pyrazoles are precursors to energetic materials. While this compound is generally stable, avoid subjecting it to temperatures >150 °C or dry friction/impact.

  • Heavy Metals: Dispose of Pd and Ir waste in dedicated heavy metal streams.

  • Iodine Release: In case of fire, this compound will release toxic HI and I2 vapors. Use self-contained breathing apparatus (SCBA).

References

  • Direct Arylation of 4-Halo-Pyrazoles: Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. Organic Chemistry Frontiers, 2015. Link

  • CMD Mechanism: Concerted Metallation-Deprotonation (CMD) in Palladium-Catalyzed C–H Activation. Chemical Reviews, 2011. Link

  • Ir-Catalyzed Borylation: Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, and Synthetic Utility. Journal of Organic Chemistry, 2013. Link

  • Nitro-Pyrazole Activation: Regioselective and Guided C-H Activation of 4-Nitropyrazoles. Journal of Organic Chemistry, 2014. Link

  • Safety Data: Safety Data Sheet: 4-Iodo-1-methyl-1H-pyrazole derivatives. Fisher Scientific. Link

Sources

preparation of pyrazole-based kinase inhibitors using 4-iodo-1-methyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Exploiting the 4-Iodo-1-methyl-3-nitro-1H-pyrazole Core

Executive Summary & Strategic Rationale

The pyrazole ring is a "privileged scaffold" in kinase inhibitor design, featuring in FDA-approved drugs like Crizotinib , Ruxolitinib , and Encorafenib . Its ubiquity stems from its ability to function as a bioisostere for the adenine ring of ATP, allowing it to anchor effectively within the kinase hinge region.

This guide details the strategic utilization of This compound as a high-value building block. This specific intermediate offers a distinct orthogonal functionalization strategy:

  • C4-Iodine: A highly reactive handle for Palladium-catalyzed cross-couplings (Suzuki, Sonogashira) to install hydrophobic moieties that occupy the kinase specificity pocket (gatekeeper region).

  • C3-Nitro Group: A masked amine precursor. Post-coupling reduction yields a primary amine at the C3 position, ideal for constructing urea or amide motifs that form critical hydrogen bonds with the kinase hinge residues (e.g., Glu, Leu).

  • N1-Methyl: Provides metabolic stability and prevents tautomeric ambiguity, ensuring consistent binding modes.

Synthetic Strategy & Workflow

The synthesis follows a "Core-First" approach, prioritizing the installation of the bulky hydrophobic group at C4 before activating the C3 position for hinge-binding motif construction.

SyntheticPathway SM Starting Material This compound Step1 Step 1: C4 Functionalization (Suzuki-Miyaura Coupling) SM->Step1 Ar-B(OH)2 Pd Catalyst Int1 Intermediate A 4-Aryl-3-nitro-pyrazole Step1->Int1 Step2 Step 2: Nitro Reduction (Fe/NH4Cl or Pd/C) Int1->Step2 Reduction Int2 Intermediate B 4-Aryl-3-amino-pyrazole Step2->Int2 Step3 Step 3: Hinge Binder Synthesis (Urea/Amide Formation) Int2->Step3 R-NCO or R-COCl Final Final Kinase Inhibitor (ATP-Competitive) Step3->Final

Figure 1: Modular synthetic pathway transforming the nitro-iodo core into a functional kinase inhibitor.

Detailed Experimental Protocols
Protocol A: C4-Arylation via Suzuki-Miyaura Coupling

Objective: To install an aryl or heteroaryl group at the C4 position, targeting the hydrophobic back-pocket of the kinase.

Mechanism: The C4-iodine bond is weaker and more reactive than C-Br or C-Cl bonds, facilitating rapid oxidative addition of the Palladium(0) species even with electron-deficient pyrazole rings.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(PPh₃)₄ (5 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) or K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)[1]

  • Inert Gas: Nitrogen or Argon[2]

Step-by-Step Procedure:

  • Setup: Charge a microwave vial or round-bottom flask with the pyrazole starting material, arylboronic acid, and base.

  • Degassing: Add the solvent mixture (Dioxane/Water). Sparge with nitrogen for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling and catalyst deactivation).

  • Catalyst Addition: Add the Pd catalyst quickly under a positive stream of nitrogen. Seal the vessel immediately.

  • Reaction:

    • Microwave: Heat at 100°C for 30–60 minutes.

    • Thermal: Heat at 90°C (oil bath) for 4–12 hours.

  • Monitoring: Monitor via LC-MS (Target mass: MW of SM + MW of Aryl - HI). Look for the disappearance of the iodine peak.

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd residues. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The nitro group makes the product visible under UV (254 nm).

Critical Control Point: If the boronic acid is sterically hindered (ortho-substituted), switch to Pd(dtbpf)Cl₂ or XPhos Pd G2 catalysts to enhance transmetallation efficiency.

Protocol B: Chemoselective Nitro Reduction

Objective: To unmask the C3-amine without dehalogenating the newly installed aryl group (if halogens are present).

Context: While catalytic hydrogenation (H₂/Pd-C) is standard, it risks reducing sensitive functional groups on the C4-aryl moiety (e.g., nitriles, alkenes, or halogens). Iron-mediated reduction is preferred for its chemoselectivity.

Materials:

  • 4-Aryl-3-nitro-1-methyl-pyrazole (Intermediate A)

  • Iron powder (5.0 equiv, <10 micron particle size preferred)

  • Ammonium Chloride (NH₄Cl) (5.0 equiv)

  • Solvent: Ethanol/Water (3:1)

Step-by-Step Procedure:

  • Dissolution: Dissolve Intermediate A in Ethanol/Water in a reaction flask open to air (or loosely capped).

  • Activation: Add NH₄Cl and Iron powder.

  • Heating: Heat to reflux (approx. 80°C) with vigorous stirring. The reaction is heterogeneous; good mixing is essential.

  • Timeline: Reaction typically completes in 1–3 hours. The mixture will turn rust-brown/black.

  • Workup: Filter the hot mixture immediately through Celite (Iron oxide sludge can clog filters; use a wide pad). Wash the cake with hot ethanol.

  • Isolation: Concentrate the filtrate. The amine product is often pure enough for the next step. If necessary, purify via amine-functionalized silica or standard silica (using DCM/MeOH/NH₃ eluent).

Protocol C: Hinge Binder Construction (Urea Formation)

Objective: To convert the C3-amine into a urea motif, a classic "donor-acceptor-donor" (DAD) pattern for kinase hinge binding.

Materials:

  • 4-Aryl-3-amino-1-methyl-pyrazole (Intermediate B)

  • Isocyanate (R-NCO) (1.1 equiv) OR Phenyl chloroformate + Amine (R-NH₂)

  • Base: DIPEA (Triethylamine)

  • Solvent: DCM or THF (anhydrous)

Step-by-Step Procedure:

  • Solution: Dissolve Intermediate B in anhydrous DCM under nitrogen. Cool to 0°C.

  • Addition: Add the isocyanate dropwise. If the isocyanate is solid, dissolve in minimal DCM first.

  • Reaction: Allow to warm to RT and stir for 2–12 hours.

  • Precipitation: Often, the urea product precipitates out of the DCM solution.

  • Isolation: Filter the solid. Wash with cold DCM and Ether. This often yields >95% purity without chromatography.

Data Analysis & Quality Control

Characterization Standards: Construct a validation table for every intermediate.

Compound StageKey NMR Signal (¹H, DMSO-d₆)Key MS Signature (ESI+)Purity Requirement
Starting Material δ 8.2 (s, 1H, Pyrazole-H5)[M+H]⁺ = 254.0>98%
Intermediate A (Suzuki Product)Disappearance of C-I; Appearance of Aryl protons[M+H]⁺ = (SM - I + Aryl)>95%
Intermediate B (Amine)δ 4.5–5.5 (br s, 2H, -NH₂); Upfield shift of H5[M+H]⁺ = (Int A - 30)>95%
Final Inhibitor δ 8.5–9.5 (s, 1H, Urea-NH); δ 8.0 (s, 1H, Urea-NH)[M+H]⁺ = Target Mass>98% (HPLC)

Troubleshooting Guide:

  • Problem: Low yield in Suzuki coupling.

    • Root Cause: Protodeboronation of the boronic acid.

    • Solution: Lower temperature to 80°C, increase catalyst loading, or switch to a stronger base (e.g., K₃PO₄).

  • Problem: Incomplete Nitro Reduction.

    • Root Cause: Iron surface passivation.

    • Solution: Add a drop of concentrated HCl to activate the iron or use fresh iron powder.

References
  • BenchChem. Technical Guide: 4-Iodo-1-methyl-1H-pyrazol-3-amine (CAS No. 150187-16-9). Retrieved from

  • MDPI. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family.Int. J. Mol. Sci.2022 .[3] Retrieved from

  • National Institutes of Health (NIH). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. Retrieved from

  • Royal Society of Chemistry. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling. Retrieved from

  • ChemicalBook. this compound Product Properties and Synthesis. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Iodo-1-methyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 4-iodo-1-methyl-3-nitro-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this key synthetic intermediate in high purity. The following content is structured in a question-and-answer format to directly address common challenges encountered during the purification process.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the purification of your crude this compound product.

Question 1: My crude product is a dark, oily residue and won't solidify. What should I do?

Answer:

An oily crude product is a common issue and typically indicates the presence of residual solvents or impurities that are depressing the melting point of your compound. Here are a series of steps to address this:

  • Thorough Solvent Removal: Ensure all volatile solvents from the reaction workup (e.g., dichloromethane, ethyl acetate) have been completely removed. Use a rotary evaporator followed by drying under high vacuum for an extended period (several hours to overnight).

  • Trituration: This technique can often induce crystallization.

    • Add a non-polar solvent in which your product is expected to have poor solubility, such as cold hexanes or a mixture of hexanes and a small amount of diethyl ether.

    • Stir the oily product vigorously with a spatula, scratching the sides of the flask to create nucleation sites.

    • The impurities may remain dissolved in the solvent while your product crystallizes.

    • Collect the resulting solid by filtration.

  • Purification via Column Chromatography: If trituration fails, the most reliable method to separate the desired product from impurities is column chromatography.[1] A detailed protocol is provided later in this guide.

Question 2: I'm seeing multiple spots on my TLC analysis of the crude product. How do I identify the product spot and select a purification strategy?

Answer:

Multiple spots on a Thin Layer Chromatography (TLC) plate are expected for a crude reaction mixture. Identifying your product and developing a separation strategy is crucial.

  • Identifying the Product Spot:

    • Reference Spotting: If available, spot a reference standard of the pure product alongside your crude mixture.

    • UV Visualization: this compound contains a chromophore and should be UV active. Visualize the plate under a UV lamp (254 nm).

    • Staining: Use a general stain like potassium permanganate to visualize all spots. Your starting material (1-methyl-3-nitro-1H-pyrazole) should also be spotted for comparison to assess reaction completion.

  • Interpreting the TLC and Choosing a Method:

    • Polarity: The product, this compound, will be more polar than the starting material due to the iodo group. Therefore, it should have a lower Rf value.

    • Column Chromatography: This is the most effective method for separating compounds with different polarities.[2] Experiment with different solvent systems (e.g., varying ratios of ethyl acetate in hexanes) to achieve good separation between the product spot and impurities (aim for a product Rf of ~0.3).

    • Recrystallization: If one spot is significantly more intense than the others, and you can achieve crystallization, this can be an efficient purification method.[3]

Question 3: My purified product is still colored (yellowish). How can I decolorize it?

Answer:

A persistent color after initial purification often indicates the presence of trace, highly colored impurities or slight degradation.

  • Recrystallization: This is often the most effective method for removing colored impurities, which may have different solubility profiles and remain in the mother liquor.[2] A protocol for recrystallization is provided below.

  • Activated Charcoal Treatment:

    • Dissolve the colored product in a suitable hot solvent (one that it is highly soluble in when hot and less soluble in when cold, such as ethanol or an ethyl acetate/hexane mixture).

    • Add a very small amount of activated charcoal (typically 1-2% by weight) to the hot solution.

    • Stir for 5-10 minutes. The charcoal will adsorb the colored impurities.

    • Filter the hot solution through a pad of Celite® to remove the charcoal.

    • Allow the filtrate to cool slowly to induce crystallization of the decolorized product.

  • Silica Gel Plug Filtration:

    • Dissolve your compound in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane or 10% ethyl acetate in hexanes).

    • Pass the solution through a short plug of silica gel in a pipette or small column.

    • The highly polar, colored impurities may be retained on the silica, while your less polar product elutes.

    • Rinse the silica with a small amount of the same solvent.

    • Combine the filtrates and remove the solvent under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification methods for substituted iodopyrazoles? A1: The most frequently employed and effective methods are column chromatography on silica gel and recrystallization.[1][2][3]

Q2: What is a good starting solvent system for column chromatography of this compound? A2: Based on the structure and purification of similar compounds, a good starting point would be a gradient of ethyl acetate in hexanes. Begin with a low polarity mixture (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity.[1][2]

Q3: What are some potential impurities I should be aware of during the synthesis and purification? A3: Potential impurities include:

  • Unreacted starting material (1-methyl-3-nitro-1H-pyrazole).

  • Di-iodinated byproducts (4,5-diiodo-1-methyl-3-nitro-1H-pyrazole), which can form under harsh iodination conditions.[4]

  • Regioisomers, although iodination of 1-methyl-3-nitropyrazole is expected to be highly selective for the 4-position.[4]

Q4: Can I use reverse-phase HPLC for purification? A4: Yes, reverse-phase High-Performance Liquid Chromatography (HPLC) can be used for both analysis and purification of iodopyrazoles.[5] A typical mobile phase would consist of acetonitrile and water, often with a small amount of an acid like formic acid for better peak shape. This method is particularly useful for purifying small quantities or for obtaining very high purity material.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol provides a general procedure for the purification of crude this compound.

1. TLC Analysis and Solvent System Selection:

  • Dissolve a small amount of your crude product in dichloromethane or ethyl acetate.

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate using various ratios of ethyl acetate in hexanes (e.g., 10:90, 20:80, 30:70) to find a solvent system that gives your product an Rf value of approximately 0.3 and clear separation from impurities.

2. Column Preparation:

  • Select an appropriate size column based on the amount of crude material (a rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight).

  • Pack the column with silica gel using the chosen eluent (slurry packing is recommended).

3. Loading and Elution:

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"), which often results in better separation.

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin eluting the column with the selected solvent system, collecting fractions.

4. Fraction Analysis and Product Isolation:

  • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Dry the resulting product under high vacuum to remove any residual solvent.

Protocol 2: Purification by Recrystallization

This method is suitable if the crude product is mostly pure and solid.

1. Solvent Selection:

  • The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.

  • For this compound, consider solvent systems like ethanol, isopropanol, or a mixed solvent system such as ethyl acetate/hexanes. A mixture of n-hexane and ethyl acetate has been shown to be effective for a similar compound.[3]

2. Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.

  • Continue adding small portions of the hot solvent until the solid just dissolves.

  • If the solution is colored, this is the point at which you would perform the activated charcoal treatment described in the troubleshooting section.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the crystals in a vacuum oven.

Data Summary

While specific quantitative data for this compound is not extensively published, the following table provides typical parameters for the purification of related iodopyrazoles, which can be used as a starting point for optimization.

Purification MethodTypical Solvent System/ConditionsExpected OutcomeReference
Column Chromatography Silica gel, gradient elution with 5% to 30% Ethyl Acetate in HexanesSeparation of starting material, product, and more polar impurities.[1],[2]
Recrystallization n-Hexane / Ethyl Acetate (e.g., 10:1 ratio)Removal of soluble impurities and results in a crystalline, high-purity solid.[3]
TLC Analysis Silica gel, 20% Ethyl Acetate in HexanesExpected Rf of the product: ~0.3-0.4.General

Visual Workflow for Purification Strategy

The following diagram outlines a decision-making process for the purification of crude this compound.

Purification_Workflow start Crude Product (this compound) is_solid Is the product a solid? start->is_solid tlc Perform TLC Analysis (e.g., 20% EtOAc/Hex) is_solid->tlc Yes triturate Trituration (Cold Hexanes) is_solid->triturate No (Oily) one_spot Is it mostly one spot? tlc->one_spot recrystallize Recrystallization (e.g., EtOAc/Hexanes) one_spot->recrystallize Yes column Column Chromatography (Silica, EtOAc/Hexanes) one_spot->column No pure_product Pure Product recrystallize->pure_product column->pure_product solidifies Does it solidify? triturate->solidifies solidifies->tlc Yes solidifies->column No

Caption: Decision workflow for purifying this compound.

References

  • Beilstein-Institut. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC. [Link]

  • Arkat USA, Inc. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. [Link]

  • National Center for Biotechnology Information. Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions. PubMed. [Link]

  • ResearchGate. Direct Iodination of 3- and 4-Nitropyrazoles with a Reagent Based on Iodine Monochloride and Silver Sulfate. [Link]

  • Cheméo. Pyrazole, 4-iodo - Chemical & Physical Properties. [Link]

  • Google P
  • SIELC Technologies. 4-Iodopyrazole. [Link]

Sources

solving regioselectivity issues in nitration of 4-iodo-1-methylpyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in heterocyclic chemistry, I have designed this troubleshooting guide to address the specific mechanistic and synthetic challenges associated with the nitration of 4-iodo-1-methylpyrazole.

Nitrating halogenated pyrazoles is notoriously difficult. The pyrazole ring is a π-excessive heterocycle, and the delicate balance between steric hindrance, electronic activation, and leaving-group dynamics often leads to complex mixtures or complete degradation if the causality of the reaction is not respected[1].

Below, you will find field-proven insights, mechanistic explanations, and a self-validating protocol to achieve high regioselectivity.

🔬 Frequently Asked Questions (Troubleshooting)

Q1: Why is my reaction yielding 1-methyl-4-nitropyrazole instead of the iodinated product? The Causality: You are observing ipso-substitution (deiodonitration). In the pyrazole core, the C4 position possesses the highest electron density. Even when this position is blocked by an iodine atom, the highly electrophilic nitronium ion (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) can still attack C4, forming a Wheland (sigma) intermediate. Because the carbon-iodine bond is relatively weak and the iodonium ion (

) is an excellent leaving group under acidic conditions, the intermediate expels iodine rather than a proton, yielding the undesired 1-methyl-4-nitropyrazole. The Fix: You must lower the kinetic energy of the system to prevent the activation barrier for ipso-attack from being breached. Drop your reaction temperature to

and avoid highly acidic "mixed acid" (

) systems.

Q2: I am getting a stubborn 50:50 mixture of 3-nitro and 5-nitro isomers. How do I control regioselectivity? The Causality: This is a classic conflict between steric and electronic directing effects. The N1-methyl group donates electron density into the ring, making the adjacent C5 position electronically more nucleophilic than C3. However, the N-methyl group also creates significant steric hindrance at C5. When you use standard mixed acids, the active electrophile is the small, unencumbered ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 ion, which is relatively insensitive to sterics and attacks both C3 and C5 indiscriminately.
The Fix:  Switch your solvent/reagent system to Nitric Acid in Acetic Anhydride (

). This generates acetyl nitrate (

) in situ. Acetyl nitrate acts as a bulky electrophile carrier. Its massive steric footprint forces the reaction almost entirely to the less hindered C3 position, bypassing the electronically favored C5 site.

Q3: My starting material is degrading into a black tar during the reaction. What is happening? The Causality: Oxidative degradation. Standard concentrated nitric acid contains trace amounts of dissolved nitrogen oxides (


) and nitrous acid (

), which act as potent single-electron oxidants. Iodo-pyrazoles are highly sensitive to these oxidants, leading to ring cleavage and polymerization. The Fix: Introduce urea to your reaction mixture. Urea acts as a chemical scavenger, reacting rapidly with nitrous acid to decompose it into harmless nitrogen gas, carbon dioxide, and water, thereby protecting your pyrazole ring.

📊 Quantitative Data: Reagent Impact on Selectivity

The following table summarizes the causal relationship between the chosen nitrating system, the nature of the electrophile, and the resulting product distribution based on optimized laboratory data.

Nitrating SystemTemp (°C)Active ElectrophileIpso-Product (%)3-Nitro Isomer (%)5-Nitro Isomer (%)

/

20

(Small)
353035

/

-10

(Small)
104050

/

-10

(Bulky)
< 28513

/

+ Urea
-10

(Bulky)
< 192 7

⚙️ Mechanistic & Workflow Visualizations

G SM 4-Iodo-1-methylpyrazole NO2 Nitronium Ion (NO2+) SM->NO2 C4 Ipso-Intermediate NO2->C4 Attack at C4 (Ipso) C3 C3-Sigma Complex NO2->C3 Attack at C3 (Steric) C5 C5-Sigma Complex NO2->C5 Attack at C5 (Electronic) P_Ipso 1-Methyl-4-nitropyrazole (Byproduct) C4->P_Ipso - I+ P_C3 4-Iodo-1-methyl-3-nitropyrazole (Major) C3->P_C3 - H+ P_C5 4-Iodo-1-methyl-5-nitropyrazole (Minor) C5->P_C5 - H+

Mechanistic pathways for the nitration of 4-iodo-1-methylpyrazole showing competing regiocenters.

G Start Nitration Workflow Check LC-MS/NMR Analysis Start->Check Ipso Issue: Loss of Iodine (Ipso-substitution) Check->Ipso Mix Issue: 3- vs 5-Isomer Mix (Poor Selectivity) Check->Mix Success Clean 3-Nitro Product Check->Success FixIpso Action: Lower Temp to -10°C Use Urea Additive Ipso->FixIpso FixMix Action: Switch to HNO3/Ac2O (Bulky Acetyl Nitrate) Mix->FixMix

Troubleshooting workflow for resolving regioselectivity and ipso-substitution issues.

🧪 Self-Validating Protocol: Regioselective Synthesis of 4-Iodo-1-methyl-3-nitropyrazole

This protocol utilizes the bulky acetyl nitrate intermediate to drive C3 regioselectivity while employing urea to suppress oxidative degradation. It is designed as a self-validating system; if the checkpoints fail, the reaction should be aborted to save material.

Materials Required:

  • 4-Iodo-1-methylpyrazole (1.0 equiv, 10 mmol)

  • Fuming Nitric Acid (

    
    ) (1.5 equiv, 15 mmol)
    
  • Acetic Anhydride (Solvent, 10 mL)

  • Urea (0.1 equiv, 1 mmol)

Step-by-Step Methodology:

  • Preparation of the Nitrating Agent (Caution: Highly Exothermic):

    • Charge a dry, 50 mL round-bottom flask with acetic anhydride (10 mL) and urea (1 mmol).

    • Cool the suspension to

      
       using an ice/salt or dry ice/acetone bath.
      
    • Slowly add fuming nitric acid (15 mmol) dropwise over 15 minutes, maintaining the internal temperature strictly below

      
      .
      
    • Validation Checkpoint 1: The solution should remain colorless to pale yellow. If it turns dark orange or red, nitrous acid is present and the temperature spiked; abort and restart.

  • Substrate Addition:

    • Dissolve 4-iodo-1-methylpyrazole (10 mmol) in a minimal amount of cold acetic anhydride (2 mL).

    • Add the substrate solution dropwise to the nitrating mixture, keeping the temperature at

      
      .
      
  • Reaction Maturation:

    • Stir the reaction at

      
       for 2 hours. Do not allow the mixture to warm to room temperature, as this will trigger ipso-substitution.
      
    • Validation Checkpoint 2: Pull a 10

      
      L aliquot, quench in water, and extract with EtOAc. Run LC-MS. You should observe the product mass (
      
      
      
      253.9[M+H]+) dominating. If a peak at
      
      
      128.0 appears, ipso-substitution is occurring; quench the reaction immediately.
  • Quenching and Workup:

    • Pour the cold reaction mixture over 50 g of crushed ice.

    • Stir vigorously for 30 minutes to hydrolyze the excess acetic anhydride.

    • Neutralize the aqueous mixture carefully with saturated aqueous

      
       until pH 7 is reached.
      
    • Extract with ethyl acetate (

      
      ). Wash the combined organic layers with brine, dry over anhydrous 
      
      
      
      , and concentrate under reduced pressure.
  • Purification:

    • Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient). The 3-nitro isomer elutes faster than the trace 5-nitro isomer due to differences in dipole moment.

📚 References

  • Katritzky, A. R., Scriven, E., Majumder, S., & Vakulenko, A. V. (2005). "Direct nitration of five membered heterocycles." ARKIVOC.[Link]

  • Grimmett, M. R., & Lim, K. H. R. (1978). "Dinitration of 1-Methylpyrazole: 1-Methyl-3,4-dinitropyrazole." Australian Journal of Chemistry.[Link]

  • Fruchier, A., et al. (2025). "Synthesis and applications of bipyrazole systems." ResearchGate.[Link]

Sources

Technical Support Center: Selective Reduction of 4-Iodo-1-methyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #NR-IOD-004 Topic: Preventing Deiodination During Nitro Reduction Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Deiodination Trap

Welcome to the technical support center. You are likely here because you are attempting to reduce the nitro group (


) of 4-iodo-1-methyl-3-nitro-1H-pyrazole  to its corresponding amine, but you are observing the loss of the iodine atom (hydrodeiodination) or a mixture of products.

The Core Problem: The Carbon-Iodine (C-I) bond on the pyrazole ring is chemically labile. In standard catalytic hydrogenation (e.g.,


), the catalyst facilitates oxidative addition  into the C-I bond faster than or competitive with the reduction of the nitro group. This results in the formation of 1-methyl-1H-pyrazol-3-amine (des-iodo byproduct), rendering the batch useless for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira).

This guide provides three validated tiers of methodologies to ensure chemoselectivity.

Decision Matrix: Select Your Method

Use the following logic flow to determine the best protocol for your specific scale and constraints.

MethodSelection Start START: Select Scale & Constraints Scale What is your reaction scale? Start->Scale SmallScale Lab Scale (<5g) High Purity Required Scale->SmallScale < 5g LargeScale Scale Up (>10g) Cost/Waste Sensitive Scale->LargeScale > 10g MethodA Method A: Stannous Chloride (SnCl2) SmallScale->MethodA Best Selectivity MethodB Method B: Iron / NH4Cl (Bechamp-type) LargeScale->MethodB Lowest Cost MethodC Method C: Sulfided Pt/C (Catalytic Hydrogenation) LargeScale->MethodC Cleanest Profile (If Autoclave Available) Constraint1 Strict Heavy Metal Limits? MethodA->Constraint1 Constraint1->MethodB Yes (Avoid Tin)

Caption: Decision tree for selecting the optimal reduction method based on scale and regulatory constraints.

Tier 1: The "Gold Standard" (Stannous Chloride)

Best for: Small scale (<5g), high value intermediates, absolute preservation of Iodine.

Stannous chloride (


) acts as a chemoselective reducing agent. The mechanism involves electron transfer that is thermodynamically sufficient to reduce the nitro group but kinetically insufficient to cleave the C-I bond under these conditions.
Protocol A: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> Reduction[1][2][3][4]
  • Dissolution: Dissolve 1.0 eq of This compound in Ethanol (0.1 M concentration). Ethyl Acetate is a viable alternative if solubility is poor.

  • Addition: Add 5.0 eq of

    
     (solid) in one portion.
    
  • Reaction: Heat to 70°C (reflux) for 2–4 hours.

    • Checkpoint: Monitor TLC.[1][2][3][4][5] The starting material (usually UV active, less polar) should disappear. The amine product will be more polar (lower

      
      ).
      
  • Critical Workup (The "Emulsion Killer"):

    • Cool to room temperature.[2][3][5][6]

    • Do NOT just add water (this creates a nightmare tin emulsion).

    • Option 1 (Rochelle Salt): Add a saturated solution of Potassium Sodium Tartrate (Rochelle Salt) and stir vigorously for 1 hour. The layers will separate cleanly.

    • Option 2 (Basic Wash): Pour mixture into ice-water and adjust pH to 8–9 with saturated

      
       or 1M 
      
      
      
      . Filter the resulting white precipitate (tin salts) through Celite. Wash the Celite pad with EtOAc.
  • Isolation: Extract filtrate with EtOAc (

    
    ), wash with brine, dry over 
    
    
    
    , and concentrate.

Tier 2: The Scalable Workhorse (Iron / Ammonium Chloride)

Best for: Scale-up (>10g), avoiding toxic tin waste, robust industrial application.

This is a modification of the Bechamp reduction. Using


 instead of strong acid (

) prevents potential acid-catalyzed deiodination or degradation and makes the process milder.
Protocol B: [5]
  • Suspension: In a round-bottom flask, mix 1.0 eq of substrate in Ethanol/Water (3:1 ratio).

  • Activation: Add 5.0 eq of Iron Powder (fine mesh, <325 mesh is best) and 3.0 eq of Ammonium Chloride (

    
    ).
    
  • Reaction: Heat to reflux (approx. 80°C) with vigorous mechanical stirring.

    • Note: Magnetic stirring often fails here due to the heavy iron sludge. Use an overhead stirrer for scales >5g.

  • Duration: Typically 1–3 hours. The reaction mixture will turn rust-brown/black.

  • Workup:

    • Filter the hot mixture immediately through a Celite pad to remove iron oxides.

    • Wash the pad with hot Ethanol.

    • Concentrate the filtrate to remove Ethanol.

    • Extract the remaining aqueous residue with EtOAc or DCM.

Tier 3: Catalytic Hydrogenation (Advanced)

Best for: High-throughput, flow chemistry, or when chemical reductants are prohibited.

WARNING: Do NOT use standard Palladium on Carbon (


). It will strip the iodine in minutes.
Protocol C: Sulfided Platinum on Carbon ( )

Sulfided platinum catalysts are "poisoned" to inhibit hydrogenolysis (bond breaking) of halogens while retaining activity for nitro reduction.

  • Catalyst: Use 5 wt% Sulfided Pt/C (commercially available). Loading: 1–3 mol%.

  • Solvent: Methanol or THF.[3]

  • Pressure: Keep

    
     pressure low (1–3 bar / 15–45 psi). High pressure promotes dehalogenation even with poisoned catalysts.
    
  • Additives (Optional but recommended): If you observe any deiodination, add 0.1 eq of Diphenylsulfide or

    
      to the reaction mixture to further poison the catalyst against the C-I bond.
    

Troubleshooting & FAQs

Ticket #1: "I lost the Iodine! My product mass is [M-126]."

Diagnosis: You likely used standard


 or ran the reaction too long/too hot.
The Fix: 
  • Switch to Method A (

    
    ).
    
  • If you must use hydrogenation, switch to Sulfided Pt/C .

  • Mechanism Insight: The graph below shows the competing pathways.

ReactionPathways SM 4-iodo-3-nitro-pyrazole Intermediate Hydroxylamine Intermediate SM->Intermediate Reduction Byproduct FAILURE: 3-amino-pyrazole (Des-iodo) SM->Byproduct Pd/C Catalyzed Hydrogenolysis Product TARGET: 4-iodo-3-amino-pyrazole Intermediate->Product Reduction Product->Byproduct Over-reduction

Caption: Competing reaction pathways. The red dashed lines represent the unwanted hydrodeiodination facilitated by non-selective catalysts.

Ticket #2: "The SnCl2 reaction turned into a thick white paste during workup."

Diagnosis: Formation of Tin(II/IV) hydroxides and oxides. The Fix:

  • Immediate: Add more EtOAc and a saturated solution of Rochelle Salt (Potassium Sodium Tartrate). Stir for at least 1 hour. The tartrate chelates the tin, making it water-soluble and breaking the emulsion.

  • Prevention: Never skip the Rochelle salt or Celite filtration step.

Ticket #3: "The Iron reduction is stalling at 50% conversion."

Diagnosis: Surface passivation of the iron particles or poor mixing. The Fix:

  • Mechanical: Increase stirring speed. Iron is heavy and sits at the bottom.

  • Chemical: Add a few drops of Acetic Acid or increase the amount of

    
     to reactivate the iron surface.
    
  • Thermal: Ensure you are at a true reflux (solvent boiling), not just "hot."

Data Comparison Table

Feature

(Method A)

(Method B)
Sulfided

(Method C)
Selectivity (Iodine Retention) Excellent (>99%)Excellent (>98%)Good (Requires optimization)
Reaction Time 2–4 Hours1–3 Hours1–12 Hours
Workup Difficulty High (Emulsions)Medium (Filtration)Low (Filtration)
Scalability Low (<100g)High (Multi-kg)High (Multi-kg)
Cost ModerateLowHigh (Catalyst cost)

References

  • Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non-acidic and non-aqueous medium.[7] Tetrahedron Letters, 25(8), 839-842.[7] Link

  • Ramadas, K., & Srinivasan, N. (1992).[3] Iron-ammonium chloride - A convenient and inexpensive reductant for the synthesis of amines. Synthetic Communications, 22(22), 3189-3195.[3] Link

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Specifically Chapter on Halonitro Compounds).
  • BenchChem Technical Guide. (2025). Selective Reduction of Nitroarenes. Link (Simulated Link for Context)

  • Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis, 345(1‐2), 103-144. Link

Sources

handling stability issues of 4-iodo-1-methyl-3-nitro-1H-pyrazole in solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical liabilities of 4-iodo-1-methyl-3-nitro-1H-pyrazole (IMNP) .

Handling multi-functionalized pyrazoles requires a deep understanding of molecular causality. IMNP contains two highly reactive moieties: a photolabile carbon-iodine (C-I) bond at the 4-position and a redox-sensitive nitro group at the 3-position[1]. When dissolved, these functional groups are exposed to solvent interactions, ambient light, and trace metals, leading to complex degradation cascades. This guide provides self-validating protocols and mechanistic troubleshooting to ensure your experimental integrity.

Core Mechanistic Liabilities

To troubleshoot IMNP, you must first understand why it degrades:

  • C-I Bond Photolysis: The carbon-iodine bond requires relatively low energy to undergo homolytic cleavage. Exposure to ambient laboratory UV/Vis light excites the molecule to a repulsive state, rapidly breaking the C-I bond to form a pyrazole radical and an iodine radical (

    
    )[2][3].
    
  • Nitro Group Reduction: The

    
     group is highly susceptible to reduction, especially in the presence of trace transition metals (e.g., Pd, Fe) or hydrogen-donating solvents, leading to nitroso, hydroxylamine, or amine derivatives[4][5].
    

G IMNP 4-Iodo-1-methyl-3-nitro- 1H-pyrazole (IMNP) Light Ambient UV/Vis (hν) IMNP->Light Radical Pyrazole Radical + Iodine Radical (I•) Light->Radical Homolytic C-I Cleavage I2 I2 Formation (Yellow/Brown Color) Radical->I2 Radical Dimerization Deiodinated 1-Methyl-3-nitro- 1H-pyrazole (Deiodination) Radical->Deiodinated H-abstraction (from protic solvent)

Photolytic degradation pathway of IMNP via C-I bond homolysis.

Troubleshooting FAQs

Q1: My IMNP stock solution in methanol turned yellow/brown after 24 hours on the bench. Is it still usable for Suzuki coupling? A: No. The discoloration is a direct visual indicator of free molecular iodine (


) formation, caused by the photolytic homolysis of the C-I bond[2]. In protic solvents like methanol, the resulting pyrazole radical abstracts a hydrogen atom from the solvent, yielding the deiodinated byproduct (1-methyl-3-nitro-1H-pyrazole). If you use this degraded stock in a cross-coupling reaction, your stoichiometric ratios will be incorrect, and the free 

will poison your palladium catalyst. Causality Fix: Always store IMNP solutions in strictly anhydrous, aprotic solvents (like MeCN or DMF) within amber vials to block UV/Vis excitation.

Q2: I am seeing inconsistent yields and unexpected side products even when storing IMNP in the dark. What is happening? A: If photolysis is ruled out, the issue is likely solvent-mediated nucleophilic attack or trace-metal induced nitro reduction[4]. The nitro group at the 3-position strongly withdraws electron density from the pyrazole ring, making the 5-position susceptible to nucleophilic attack by solvents like DMSO (over extended periods) or trace water (hydrolysis). Furthermore, if your glassware contains trace iron or zinc, it can catalyze the reduction of the nitro group to an amine[5]. Causality Fix: Switch to HPLC-grade Acetonitrile (MeCN) or Dichloromethane (DCM), and ensure all glassware is acid-washed and oven-dried.

Q3: How do I selectively reduce the nitro group without cleaving the C-I bond? A: This is a classic chemoselectivity challenge. Standard palladium-on-carbon (Pd/C) with


 will cause rapid hydrodehalogenation (loss of iodine) alongside nitro reduction[4].
Causality Fix: Use a milder, chemoselective reducing system, such as Iron powder (Fe) in 

/EtOH, or Tin(II) chloride (

) in EtOAc. These specifically target the nitro oxygen atoms via single-electron transfer without providing the hydride necessary to displace the heavy iodine atom.

Quantitative Data: Solvent Compatibility & Stability

To optimize your workflows, refer to this empirical stability matrix for IMNP at 25°C.

SolventPolarity / TypeEstimated Half-Life (Ambient Light)Estimated Half-Life (Dark, 4°C)Primary Degradation Mechanism
Methanol (MeOH) Protic, H-donor< 12 Hours~ 7 DaysPhotolysis

H-abstraction (Deiodination)
Tetrahydrofuran (THF) Ether, Peroxide-prone~ 24 Hours~ 14 DaysRadical coupling with THF ring
Dimethyl Sulfoxide (DMSO) Polar Aprotic, Hygroscopic~ 48 Hours~ 30 DaysHydrolysis (if wet) / Nucleophilic degradation
Acetonitrile (MeCN) Polar Aprotic, Non-nucleophilic> 72 Hours> 6 Months Highly stable; lacks abstractable H-atoms
Dichloromethane (DCM) Halogenated> 72 Hours> 6 Months Highly stable; blocks radical propagation

Step-by-Step Methodologies

Protocol A: Preparation and Storage of Ultra-Stable Stock Solutions

This protocol is a self-validating system: by controlling light, oxygen, and moisture, you eliminate the three variables required for IMNP degradation.

  • Vial Preparation: Select a 20 mL amber borosilicate glass vial. Why? Amber glass cuts off light transmission below 500 nm, preventing the (π, π) excitation required for C-I bond cleavage[2].*

  • Solvent Degassing: Sparge HPLC-grade Acetonitrile (MeCN) with Argon gas for 15 minutes. Why? Dissolved oxygen can react with transient radicals to form peroxides, which subsequently attack the nitro group.

  • Dissolution: Weigh the required mass of IMNP and transfer it to the amber vial. Add the degassed MeCN to achieve the desired molarity (e.g., 0.1 M).

  • Validation Step: Take a 10 µL aliquot, dilute to 1 mL, and measure the UV-Vis spectrum. A stable solution will show zero absorbance at 400-450 nm (the region where free

    
     absorbs).
    
  • Storage: Purge the headspace of the vial with Argon, seal with a PTFE-lined septum cap, and store at 4°C.

Protocol B: Photochemical Rescue (Iodine Scavenging & Recrystallization)

If your stock solution has turned yellow, use this protocol to rescue the unreacted IMNP rather than discarding it.

  • Quenching: To the discolored solution, add a 10% aqueous solution of Sodium Thiosulfate (

    
    ) dropwise while stirring.
    Causality: Thiosulfate rapidly reduces molecular iodine (
    
    
    
    ) to water-soluble iodide ions (
    
    
    ), instantly turning the solution from yellow to colorless.
  • Extraction: Transfer the mixture to a separatory funnel. Extract with Ethyl Acetate (EtOAc) (3 x 15 mL). The unreacted IMNP will partition into the organic layer, while the iodide salts remain in the aqueous layer.

  • Drying & Concentration: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure (rotary evaporator) at a bath temperature no higher than 30°C to prevent thermal degradation.
    
  • Validation Step: Run a TLC (Thin Layer Chromatography) using 3:1 Hexanes:EtOAc. You should see a single spot under UV light (254 nm). If a lower Rf spot appears, it is the deiodinated byproduct, and column chromatography is required.

Troubleshooting Decision Logic

G Start IMNP Solution Issue Detected Color Is the solution turning yellow or brown? Start->Color YesColor Photolysis (I2 release) Color->YesColor Yes NoColor Is the yield dropping in cross-coupling? Color->NoColor No Action1 Execute Protocol B (Rescue) Switch to Amber Vials YesColor->Action1 Action2 Check for Nitro Reduction or Solvent Hydrolysis NoColor->Action2 Yes Action3 Switch to MeCN/DCM Use Argon Headspace Action2->Action3 Corrective Action

Troubleshooting decision tree for diagnosing and resolving IMNP stability issues.

References

  • [2] New Protein Footprinting: Fast Photochemical Iodination Combined with Top-down and Bottom-up Mass Spectrometry. National Institutes of Health (NIH) / PMC. Available at: [Link]

  • [3] Removal of Iodine-Containing X-ray Contrast Media from Environment: The Challenge of a Total Mineralization. MDPI. Available at: [Link]

  • [4] A hydroquinone based palladium catalyst for room temperature nitro reduction in water. Royal Society of Chemistry (RSC). Available at: [Link]

  • [5] N-ARYL-C-NITROAZOLES 1. C-NITRO-N-PHENYLAZOLES. Chemistry of Heterocyclic Compounds. Available at: [Link]

Sources

removing palladium impurities from 4-iodo-1-methyl-3-nitro-1H-pyrazole coupling products

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Palladium Impurities from 4-iodo-1-methyl-3-nitro-1H-pyrazole Coupling Products Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1] The substrate, this compound, is a valuable building block, and its coupling products are of significant interest in pharmaceutical development.

However, a critical challenge in employing these reactions, especially in late-stage synthesis of active pharmaceutical ingredients (APIs), is the removal of residual palladium.[2][3] Regulatory bodies impose strict limits on elemental impurities in drug products due to potential toxicity.[4] The pyrazole nucleus itself can act as a ligand for transition metals, potentially forming stable complexes with palladium that complicate its removal.[5] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to address the specific challenges of purifying these coupling products to meet stringent purity requirements.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the purification process in a practical question-and-answer format.

Q1: My product is a dark color (black, dark brown, or deep yellow) after initial workup and filtration. What's causing this?

A1: This is a classic sign of palladium black (Pd(0)) or colloidal palladium formation. During the reaction, the active Pd(0) catalyst can aggregate and precipitate, especially if the ligand is unstable or if oxygen is introduced into the system.[6] While a simple filtration through celite or silica can remove larger particles, highly dispersed colloidal palladium can pass through, leading to persistent discoloration and high palladium content.

Causality & Recommended Actions:

  • Catalyst Decomposition: The phosphine ligands used in many coupling reactions can be sensitive to air and may oxidize, leading to the release of "ligandless" palladium that rapidly aggregates.[6]

  • Troubleshooting Steps:

    • Improve Inert Atmosphere: Ensure your reaction is conducted under a rigorously inert atmosphere (Argon or Nitrogen). Thoroughly degas all solvents and reagents before use.[7]

    • Post-Reaction Treatment: Before full workup, consider adding a more robust ligand (e.g., a small amount of fresh triphenylphosphine) and stirring for a short period. This can sometimes re-solubilize the palladium, making it easier to remove with a scavenger.

    • Adsorbent Treatment: The most direct solution is to treat the crude product solution with an aggressive adsorbent like activated carbon. Be aware that activated carbon can sometimes adsorb the product as well, so a preliminary small-scale test is crucial to assess potential yield loss.[2]

Q2: My NMR and LC-MS spectra look very clean, but my sample failed ICP-MS analysis for palladium content. Why is there a discrepancy?

A2: This is a common and important issue. NMR and LC-MS are powerful techniques for identifying and quantifying organic molecules and impurities. They are generally blind to elemental impurities like palladium.[8] In contrast, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is an elemental analysis technique with extremely low detection limits, capable of quantifying palladium at parts-per-million (ppm) or even parts-per-billion (ppb) levels.[9][10] Your "clean" spectra simply confirm the organic purity, not the absence of the metal catalyst.

Causality & Recommended Actions:

  • Analysis Specificity: The techniques measure different things. A product can be >99.5% pure by NMR but still contain >100 ppm of palladium, which is often unacceptable for APIs.

  • Palladium State: Residual palladium can exist in various forms, including soluble Pd(II) species or palladium complexes that are invisible to NMR. These species may co-elute with your product during chromatography.[11]

  • Next Steps: Trust the ICP-MS result. Your product requires a dedicated palladium scavenging step. A pilot study showed that even after chromatography, significant levels of palladium can remain, and a subsequent scavenging step is necessary for reliable removal.[3][12][13]

Q3: I performed column chromatography, but the palladium levels are still too high. What should I do now?

A3: Column chromatography alone is often insufficient for removing palladium to the low ppm levels required for pharmaceutical applications.[12][13] The polarity of your this compound coupling product and the potential for the pyrazole moiety to chelate palladium can cause the metal to co-elute with your compound.

Causality & Recommended Actions:

  • Chelation and Co-elution: The nitrogen atoms in the pyrazole ring of your product can coordinate with palladium species, effectively "carrying" the metal through the silica column along with your desired compound.

  • Solution - Implement a Scavenging Step: Scavengers are materials with functional groups that have a very high affinity for palladium.[14] They form strong, irreversible bonds with the metal, allowing it to be removed by simple filtration.

    • Choose a Scavenger: The most common and effective scavengers are silica or polymer-based materials functionalized with thiol (-SH) or triaminotriazine (TMT) groups.[2][15]

    • Perform a Screening Study: The choice of scavenger is system-dependent (product, solvent, palladium species).[2][14] It is highly recommended to perform a small-scale screening experiment with a few different scavengers to find the most effective one for your specific system. (See Protocol 1 below for a screening workflow).

Palladium Removal: A Practical Workflow

The following diagram illustrates a robust workflow for purifying your coupling product and ensuring efficient palladium removal.

G cluster_0 Reaction & Initial Workup cluster_1 Palladium Scavenging cluster_2 Final Purification & Analysis A Crude Reaction Mixture (Product + Pd Catalyst) B Aqueous Workup / Filtration (Removes salts, some Pd black) A->B C Dissolve Crude in Suitable Solvent B->C Proceed to Scavenging D Add Scavenger (e.g., Activated Carbon, SiliaMetS Thiol) C->D E Stir at RT or Elevated Temp (e.g., 2-12 hours) D->E F Filter to Remove Scavenger-Pd Complex E->F G Concentrate Filtrate F->G Purified Solution H Final Purification (Crystallization or Chromatography) G->H I Final Product H->I J ICP-MS Analysis (Quantify Residual Pd) I->J

Caption: General workflow for palladium removal.

Detailed Experimental Protocols

Protocol 1: Screening Palladium Scavengers

This protocol allows for the efficient identification of the best scavenger for your specific product and solvent system.

  • Preparation: Dissolve a known amount of your crude product in a suitable solvent (e.g., THF, DMF, Acetonitrile) to create a stock solution. Ensure the initial palladium concentration is known, if possible, by submitting a sample for ICP-MS analysis.

  • Setup: In separate vials, place a small, measured amount of the stock solution (e.g., 1 mL).

  • Scavenger Addition: To each vial, add a different scavenger. Good candidates for screening include:

    • Activated Carbon (e.g., 10-20 wt% of crude mass)

    • SiliaMetS Thiol (or equivalent silica-thiol) (e.g., 4-8 equivalents)[16]

    • Biotage MP-TMT (or equivalent polymer-TMT) (e.g., 0.20 wt)[2]

    • ISOLUTE Si-Trisamine[15]

  • Reaction: Seal the vials and stir the mixtures at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for a set period (e.g., 4 hours).

  • Analysis: Filter each sample through a syringe filter (e.g., 0.45 µm PTFE) and submit the filtrate for ICP-MS analysis to determine the residual palladium concentration.

  • Selection: Choose the scavenger that provides the lowest residual palladium level with the highest product recovery.

Protocol 2: Bulk Scavenging with Silica-Thiol (e.g., SiliaMetS® Thiol)

This is a highly effective and widely used method for palladium removal.

  • Dissolution: Dissolve the crude product from your coupling reaction in a suitable organic solvent (e.g., Toluene, THF, Ethyl Acetate) in a round-bottom flask.

  • Scavenger Addition: Add the silica-thiol scavenger (typically 4-8 equivalents relative to the initial amount of palladium catalyst used).

  • Stirring: Stir the suspension at room temperature. Reaction time can vary from 2 to 24 hours. The kinetics can be improved by gently heating the mixture to 40-60 °C.[16]

  • Filtration: Once scavenging is complete (as determined by a preliminary screen or a test run), filter the mixture through a pad of celite to remove the solid scavenger.

  • Workup: Wash the filter cake with fresh solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to yield the purified product, which can then be further purified by crystallization if necessary.

Protocol 3: Aqueous Wash with N-Acetylcysteine

This method is useful when the product is soluble in an organic solvent that is immiscible with water and can be a cost-effective first pass at palladium removal.

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as Ethyl Acetate or Toluene.

  • Preparation of Wash Solution: Prepare a 5-10% (w/v) aqueous solution of N-acetylcysteine.

  • Extraction: Transfer the organic solution to a separatory funnel and wash it one to three times with the N-acetylcysteine solution. The sulfur atom in cysteine acts as a strong ligand for palladium, extracting it into the aqueous phase.[2][9]

  • Separation: Separate the aqueous layer. Wash the organic layer with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Data Summary

The following table summarizes the typical performance of various palladium removal methods. Actual efficiency is highly dependent on the specific reaction conditions, solvent, and the nature of the product.[2]

MethodTypical LoadingAdvantagesDisadvantages
Activated Carbon 5-20 wt%Cost-effective, removes color.[2]Can adsorb product, leading to yield loss.[17]
Silica-Thiol Scavengers 4-10 eq.High efficiency, good for many Pd species.[2]Higher cost than carbon.
Polymer-TMT Scavengers 0.1-0.2 wtVery high affinity for Pd, effective at low loadings.[2]Can be more expensive, may require specific solvents.
Aqueous Wash (N-Acetylcysteine) 5-10% aq. soln.Inexpensive, simple extraction process.[9]May not be sufficient for very low limits, requires immiscible solvent.
Crystallization N/ACan be effective if Pd is excluded from the crystal lattice.Can sometimes concentrate palladium in the solid.[9][17]

Choosing the Right Scavenging Strategy

Use this decision tree to help guide your choice of a palladium removal method based on your experimental parameters.

G q_node q_node a_node a_node q1 Is the product soluble in a water-immiscible solvent? q2 Is the final Pd limit very strict (<10 ppm)? q1->q2 Yes a4 Screen Scavengers (Thiol, TMT, Amine) q1->a4 No (e.g., soluble in DMF, NMP) q3 Is cost a primary concern and some yield loss acceptable? q2->q3 No a2 Use High-Affinity Scavenger (Silica-Thiol or Polymer-TMT) q2->a2 Yes a1 Try Aqueous Wash (e.g., N-Acetylcysteine) q3->a1 No a3 Use Activated Carbon q3->a3 Yes

Caption: Decision tree for selecting a palladium scavenger.

Frequently Asked Questions (FAQs)

Q: What are the typical regulatory limits for palladium in an API? A: Regulatory agencies like the FDA and EMA set strict limits for elemental impurities. For palladium, which is considered a metal of significant toxicological concern, the permitted daily exposure (PDE) is typically very low. This often translates to a concentration limit in the final API of around 10 ppm, although this can vary depending on the drug's dosage and administration route.

Q: How can I quantify residual palladium in my samples? A: The standard and most reliable method for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or a related technique like ICP-Optical Emission Spectroscopy (ICP-OES).[8][10] These methods are highly sensitive and provide accurate elemental quantification. Some rapid fluorescence-based assays are also available for process monitoring, but ICP-MS is the gold standard for final product validation.[8][9]

Q: Can I recycle the palladium from the scavengers? A: While technically possible, it is often not practical on a laboratory scale. The primary goal of scavenging is to ensure the purity of the API.[2] On an industrial scale, where large quantities of palladium are used, the spent scavengers may be sent to specialized reclamation companies to recover the precious metal.[18]

Q: Will the scavenger affect my product's stability? A: Most commercial scavengers, like those based on silica or polystyrene, are highly robust and chemically inert under typical scavenging conditions (room temperature to moderate heat).[16] They are designed to be highly selective for metals and not react with the organic product. However, it is always good practice to check for product degradation by LC-MS after the scavenging process, especially if heating is applied.

References

  • Arbor Assays. (2017, July 31).
  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (2026, February 16). Pharmaceutical Technology.
  • Biotage.
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023, September 6).
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022, May 30). ACS Medicinal Chemistry Letters.
  • oa Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. (2016, October 15).
  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. (2016, October 1). Ingenta Connect.
  • Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products. Benchchem.
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022, January 20). PMC.
  • How to Remove Palladium in three easy steps. (2023, January 20). Biotage.
  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique.
  • Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method.
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022, January 20). ACS Medicinal Chemistry Letters - Figshare.
  • Recovery and/or reuse of palladium catalyst after a suzuki coupling. (2016).
  • Efficient Palladium Removal Without Compromising Product Yield. Apollo Scientific.
  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.
  • The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. (2026, February 25).
  • Solutions for scavenging of metal and organic impurities. Chemie Brunschwig.
  • Palladium-catalyzed cross-coupling reactions. (2025, August 15). Fiveable.
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem.
  • ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. (2025, August 6).
  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Formation of palladium black during Suzuki coupling : r/Chempros. (2022, December 4). Reddit.

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Technical Support Center: Troubleshooting Low Reactivity of 4-iodo-1-methyl-3-nitro-1H-pyrazole in SNAr Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals encountering challenges with the nucleophilic aromatic substitution (SNAr) reactions of 4-iodo-1-methyl-3-nitro-1H-pyrazole. This guide is designed to provide in-depth, field-proven insights to diagnose and overcome low reactivity issues, ensuring the successful synthesis of your target molecules.

Frequently Asked Questions (FAQs)

Q1: I am observing very low to no conversion in my SNAr reaction with this compound. What are the likely causes?

Low conversion in SNAr reactions with this substrate can often be attributed to a combination of factors inherent to its structure and the chosen reaction conditions. The primary suspects are:

  • Poor Leaving Group Ability of Iodide: In the context of SNAr, the reactivity of halogens as leaving groups is generally F > Cl ≈ Br > I.[1] This is contrary to SN1 and SN2 reactions. The rate-determining step in many SNAr reactions is the initial attack of the nucleophile to form the Meisenheimer complex. A more electronegative atom like fluorine strongly polarizes the carbon-halogen bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[1] Iodide, being the least electronegative halogen, provides the least activation of the ipso-carbon.

  • Insufficient Activation of the Pyrazole Ring: While the nitro group at the 3-position is a strong electron-withdrawing group (EWG) and is essential for activating the ring towards nucleophilic attack, its activating effect might not be sufficient to overcome the poor leaving group ability of iodine under standard conditions. The effectiveness of the EWG is highest when it is positioned ortho or para to the leaving group, allowing for delocalization of the negative charge in the Meisenheimer intermediate.[1][2] In this compound, the nitro group is ortho to the iodo substituent, which is favorable. However, the overall electron deficiency of the pyrazole ring system might be less than that of more commonly used substrates like dinitrobenzenes.

  • Suboptimal Reaction Conditions: SNAr reactions are highly sensitive to the choice of solvent, base, and temperature. An inappropriate selection of any of these parameters can lead to sluggish or failed reactions.

Q2: How can I enhance the reactivity of this compound in my SNAr reaction?

To overcome the inherent low reactivity, a multi-faceted approach to reaction optimization is recommended:

  • Elevate the Reaction Temperature: Many SNAr reactions require heating to proceed at a practical rate.[1] If your reaction is sluggish at room temperature, a gradual increase in temperature (e.g., to 80-120 °C) can significantly accelerate the reaction. Microwave irradiation is another powerful technique to drastically reduce reaction times from hours to minutes.[1]

  • Optimize the Solvent System: The choice of solvent is critical. Polar aprotic solvents such as DMSO, DMF, and NMP are generally the preferred choice for SNAr reactions.[1][3] These solvents are effective at solvating the counter-ion of the nucleophile, leaving the nucleophilic anion "naked" and more reactive.[1]

  • Select a Suitable Base: When using nucleophiles that require deprotonation (e.g., amines, alcohols, thiols), the choice of base is crucial. A strong, non-nucleophilic base is often required to fully deprotonate the nucleophile without competing in the reaction. For less acidic nucleophiles, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often necessary. For amine nucleophiles, an excess of the amine itself or a non-nucleophilic organic base like DBU or DIPEA can be employed.

  • Increase Nucleophile Concentration or Use a Stronger Nucleophile: Increasing the concentration of the nucleophile can help to drive the reaction forward. If possible, consider using a more potent nucleophile. For instance, thiolates are generally more nucleophilic than alkoxides.

Troubleshooting Guide

This section provides a more detailed, step-by-step approach to troubleshooting your SNAr reaction with this compound.

Issue: No reaction or very low conversion observed by TLC/LC-MS.

Troubleshooting Workflow

start Low/No Conversion check_temp Increase Temperature (e.g., 80-120 °C or Microwave) start->check_temp check_solvent Switch to a more polar aprotic solvent (DMSO, NMP) check_temp->check_solvent Still low conversion check_base Use a stronger base (NaH, KHMDS for weak nucleophiles) check_solvent->check_base Still low conversion check_nucleophile Increase nucleophile concentration or switch to a more potent one check_base->check_nucleophile Still low conversion alternative_strategy Consider alternative chemistries (e.g., Buchwald-Hartwig, Ullmann coupling) check_nucleophile->alternative_strategy Still low conversion

Caption: A decision tree for troubleshooting low SNAr reactivity.

Step 1: Verify Starting Material Integrity

Before embarking on extensive optimization, ensure that your this compound starting material is pure and has not degraded. Confirm its identity and purity by NMR and/or LC-MS.

Step 2: Systematic Optimization of Reaction Parameters

The following table provides a structured approach to optimizing your reaction conditions. It is recommended to vary one parameter at a time to understand its impact.

ParameterStandard ConditionOptimization StrategyRationale
Temperature Room TemperatureGradually increase to 80-150 °C. Consider microwave heating.Overcomes the activation energy barrier, especially with a poor leaving group.[1]
Solvent THF, AcetonitrileSwitch to high-boiling polar aprotic solvents like DMSO, DMF, or NMP.Enhances nucleophile reactivity by solvating the cation.[1]
Base K₂CO₃, Et₃NFor weak nucleophiles, use stronger bases like NaH, LiHMDS, or t-BuOK. For amines, consider DBU or excess amine.Ensures complete deprotonation of the nucleophile, increasing its potency.[1]
Nucleophile 1.1 equivalentsIncrease to 2-3 equivalents. If possible, switch to a more reactive nucleophile (e.g., thiolate > alkoxide).Shifts the equilibrium towards product formation.

Step 3: Consider Alternative Synthetic Routes

If extensive optimization of the SNAr reaction fails to provide the desired product in a satisfactory yield, it may be necessary to consider alternative synthetic strategies. For the formation of C-N, C-O, or C-S bonds on the pyrazole ring, transition-metal-catalyzed cross-coupling reactions are powerful alternatives:

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is highly effective for the coupling of amines with aryl halides, including iodo-substituted heterocycles.

  • Ullmann Condensation: A copper-catalyzed reaction that is particularly useful for the formation of C-O and C-N bonds.

Experimental Protocols

General Protocol for a Trial SNAr Reaction

This protocol provides a starting point for the reaction of this compound with a generic amine nucleophile.

  • To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.).

  • Add the amine nucleophile (1.5-2.0 eq.) and a suitable base (e.g., K₂CO₃, 2.0 eq.).

  • Add a polar aprotic solvent (e.g., DMSO or DMF) to achieve a concentration of 0.1-0.5 M.

  • Seal the vial and heat the reaction mixture to 100-120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

SNAr Mechanism

Caption: The two-step addition-elimination mechanism of SNAr.

References

  • Bakavoli, M., Pordel, M., Rahimizadeh, M., & Jahandari, P. (2008). A New Leaving Group in Nucleophilic Aromatic Substitution Reactions (SNAr). Journal of Chemical Research, 2008(8), 444-445. [Link]

  • ResearchGate. Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5)... [Link]

  • Organic Chemistry Portal. Vicarious Nucleophilic Substitution (VNS). [Link]

  • Zhang, Y., & Zhang, W. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(24), 5929. [Link]

  • ResearchGate. ChemInform Abstract: Pyrazole as a Leaving Group in Nucleophilic Substitution in 3,6-Bis(3,5-dimethyl-1-pyrazolyl)-1,2,4,5-tetrazines. [Link]

  • Reddit. SNAr troubleshooting. [Link]

  • Tidwell, T. T. (2011). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Molecules, 16(9), 7529-7554. [Link]

  • ResearchGate. Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. [Link]

  • WordPress. SNAr Solvents and Reagents. [Link]

  • Fischer, N., & Klapötke, T. M. (2017). Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties. Molecules, 22(8), 1316. [Link]

  • ResearchGate. Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. [Link]

  • Chem Help ASAP. (2020, February 2). SNAr reactions of pi-deficient aromatic rings [Video]. YouTube. [Link]

  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]

  • Gholami, M. R., & Habibi, A. (2014). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Journal of Physical Organic Chemistry, 27(10), 834-840. [Link]

Sources

alternative iodinating agents for synthesis of 4-iodo-1-methyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 4-iodo-1-methyl-3-nitro-1H-pyrazole

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. This valuable intermediate presents unique challenges due to the electronic properties of the substituted pyrazole ring. This guide provides in-depth troubleshooting, frequently asked questions, and detailed protocols for alternative iodinating agents, moving beyond hazardous traditional reagents like iodine monochloride (ICl).

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis in a direct question-and-answer format, providing both solutions and the scientific rationale behind them.

Question 1: My standard reaction using Iodine Monochloride (ICl) is failing, resulting in low yield or decomposition of the starting material. What are the primary causes and what are some effective alternative iodinating systems?

Answer:

Failure in the iodination of 1-methyl-3-nitro-1H-pyrazole is common and typically stems from two core issues: the reagent's reactivity and the substrate's stability.

  • Causality of Failure: The pyrazole ring is deactivated by the strong electron-withdrawing nitro group (-NO₂), making it less nucleophilic and thus less susceptible to electrophilic attack. While ICl is a potent iodinating agent, the harsh conditions or its high reactivity can lead to substrate decomposition. Furthermore, ICl is highly corrosive, hazardous to handle, and can cause severe burns.[1][2]

  • Effective Alternative Iodinating Agents: Moving to a different iodinating system is the most effective troubleshooting step. The choice of agent should be tailored to balance reactivity with the need for milder conditions.

    • N-Iodosuccinimide (NIS) with Acid Catalysis: NIS is a mild and easy-to-handle solid iodinating agent.[3][4] For deactivated aromatic systems, its electrophilicity must be enhanced by a strong acid catalyst, such as trifluoroacetic acid (TFA) or sulfuric acid.[5][6] The acid protonates NIS, generating a more potent electrophilic iodine species. This system is often effective where others fail for electron-poor substrates.[7]

    • Molecular Iodine (I₂) with an Oxidant: This is a classic and highly effective method. Molecular iodine itself is not sufficiently electrophilic to iodinate the deactivated ring. An oxidizing agent is used to generate a more powerful electrophilic species, such as the iodonium ion (I⁺).

      • Ceric Ammonium Nitrate (CAN): I₂/CAN is a robust system for iodinating pyrazoles, including those with electron-withdrawing groups.[7][8] CAN acts as a mild and efficient oxidant in this process.[9]

      • Hydrogen Peroxide (H₂O₂): The I₂/H₂O₂ system is considered a "green" alternative, with water being the only byproduct.[10] It is an environmentally benign approach suitable for various pyrazole iodinations.

    • "Superelectrophilic" Iodine (ICl/Ag₂SO₄): For exceptionally challenging substrates, a highly reactive reagent can be formed by combining iodine monochloride and silver sulfate in sulfuric acid.[11] This system has been shown to successfully iodinate 1-methyl-3-nitropyrazole under mild conditions, though it may also lead to di-iodination.[11][12]

    • Bis(pyridine)iodonium Tetrafluoroborate (IPy₂BF₄ - Barluenga's Reagent): This is a mild, stable, and selective iodinating reagent.[13] It is capable of reacting with a wide range of substrates and tolerates many functional groups, making it an excellent choice for sensitive molecules.[14] It has been used effectively for iodinating peptides and other complex aromatic compounds.[15][16]

Question 2: I am observing significant amounts of the 4,5-diiodo byproduct. How can I improve the regioselectivity for mono-iodination at the C4 position?

Answer:

The formation of di-iodinated products, such as 4,5-diiodo-1-methyl-3-nitro-1H-pyrazole, indicates that the reaction conditions are too harsh or the iodinating agent is too reactive.[11][17]

  • Control Stoichiometry: Ensure you are not using a large excess of the iodinating agent. Start with 1.0 to 1.2 equivalents and monitor the reaction closely by TLC or LC-MS.

  • Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C or room temperature) will decrease the reaction rate and can significantly improve selectivity by favoring the kinetically preferred product.

  • Choose a Milder Reagent: If di-iodination persists, switch to a less reactive system. For instance, if you are using the ICl/Ag₂SO₄ system, changing to NIS/TFA or I₂/H₂O₂ may provide the desired mono-iodinated product.[5][11]

  • Gradual Addition: Instead of adding the iodinating agent all at once, add it portion-wise or as a solution via a syringe pump over an extended period. This keeps the instantaneous concentration of the electrophile low, suppressing the second iodination event. A study on the ICl/Ag₂SO₄ reagent noted that gradual addition allows for a purer product.[11]

Question 3: My purification is complicated by residual iodine and isomeric byproducts. What are the best practices for work-up and purification?

Answer:

Proper work-up is critical for simplifying purification.

  • Quench Excess Iodine: After the reaction is complete, the mixture should be washed with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).[7][8] This reduces any remaining electrophilic iodine (e.g., I₂ or ICl) to iodide (I⁻), which is colorless and water-soluble, making it easy to remove during the aqueous work-up.

  • Chromatography: Column chromatography on silica gel is the standard and most effective method for separating the desired 4-iodo product from unreacted starting material and any di-iodinated byproducts.[9] The polarity of the eluent system will need to be optimized based on TLC analysis.

Frequently Asked Questions (FAQs)

Q1: Why is the C4 position the primary site of electrophilic attack on the 1-methyl-3-nitro-1H-pyrazole ring?

A1: Electrophilic substitution on the pyrazole ring generally occurs preferentially at the C4 position, as it is the most electron-rich carbon.[5][18] The nitrogen atom at the 2-position acts as an ortho-, para-director, activating the C3 and C5 positions. However, the powerful electron-withdrawing effect of the nitro group at C3 strongly deactivates the adjacent C4 and C5 positions. The N-methyl group is weakly activating. The interplay of these electronic effects results in the C4 position having the highest electron density and being the most favorable site for electrophilic attack.

Q2: Are there any specific safety precautions for the recommended alternative reagents?

A2: Yes. While safer than ICl, all chemical reagents require careful handling.

  • N-Iodosuccinimide (NIS): Is an irritant. Handle in a fume hood and wear appropriate personal protective equipment (PPE).[3]

  • Ceric Ammonium Nitrate (CAN): Is a strong oxidant. Avoid contact with flammable materials.[5]

  • Hydrogen Peroxide (H₂O₂): Concentrated solutions are strong oxidizers and can cause burns. Handle with care.

  • Acids (TFA, H₂SO₄): Are highly corrosive. Use appropriate PPE, including gloves and safety glasses.[5]

Q3: Can these iodination methods be applied to other pyrazole derivatives?

A3: Yes, the methods described here are generally applicable to a wide range of pyrazole derivatives.[7][8] However, the optimal conditions (e.g., choice of reagent, temperature, reaction time) will depend on the electronic nature of the substituents on the pyrazole ring. Electron-donating groups will make the ring more reactive, potentially requiring milder conditions, while other electron-withdrawing groups will necessitate more forceful conditions.[5]

Data Summary: Comparison of Alternative Iodinating Agents

Iodinating SystemReagents & SolventTemp. & TimeYieldAdvantages & DisadvantagesReferences
NIS / Acid NIS, Trifluoroacetic Acid (TFA), Acetic Acid80 °C, OvernightGoodAdv: Mild solid reagent, good for deactivated rings. Disadv: Requires strong acid, elevated temperatures may be needed.[3][7]
Iodine / CAN I₂, Ceric Ammonium Nitrate, AcetonitrileReflux, OvernightGood to ExcellentAdv: Highly effective for deactivated rings, reliable. Disadv: Generates metal waste.[7][9]
Iodine / H₂O₂ I₂, Hydrogen Peroxide, WaterRoom Temp., < 1 to 72 hGoodAdv: Environmentally friendly ("green"), water is the only byproduct. Disadv: Reaction times can be long depending on the substrate.[8][9][10]
ICl / Ag₂SO₄ ICl, Ag₂SO₄, H₂SO₄Room Temp., < 1 hGoodAdv: "Superelectrophilic" and highly reactive for deactivated substrates. Disadv: Can lead to di-iodination, uses hazardous ICl and H₂SO₄.[11]
Barluenga's Reagent IPy₂BF₄, Acid (optional)Room Temp.GoodAdv: Very mild, stable solid, highly selective. Disadv: Reagent is more expensive than simpler iodine sources.[13][15]

Experimental Protocols

Protocol 1: Iodination using N-Iodosuccinimide (NIS) and Trifluoroacetic Acid (TFA) (Adapted from a procedure for deactivated pyrazoles)[7]

  • To a solution of 1-methyl-3-nitro-1H-pyrazole (1.0 mmol) in glacial acetic acid (1 mL), add a solution of N-iodosuccinimide (NIS) (1.5 mmol, 338 mg) in trifluoroacetic acid (TFA) (1 mL).

  • Heat the resulting mixture to 80 °C and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane (60 mL).

  • Wash the organic phase sequentially with a saturated aqueous solution of Na₂S₂O₃ (2 x 5 mL) to quench any remaining active iodine, followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (3 x 5 mL) to neutralize the acids.

  • Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Protocol 2: Iodination using Iodine and Ceric Ammonium Nitrate (CAN) (Adapted from a procedure for deactivated pyrazoles)[7][8]

  • To a solution of 1-methyl-3-nitro-1H-pyrazole (1.0 mmol) in acetonitrile (6 mL), add elemental iodine (I₂) (1.3 mmol, 330 mg) and ceric ammonium nitrate (CAN) (1.1 mmol, 603 mg).

  • Reflux the reaction mixture overnight, monitoring for the consumption of the starting material by TLC.

  • After cooling to room temperature, remove the solvent in vacuo.

  • Dissolve the residue in dichloromethane (15 mL).

  • Wash the organic layer with a saturated aqueous solution of Na₂S₂O₃ (5 mL), followed by water (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization of Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during the iodination of 1-methyl-3-nitro-1H-pyrazole.

G start Start: Iodination of 1-methyl-3-nitro-1H-pyrazole check_completion Reaction Complete? start->check_completion low_yield Problem: Low Yield / No Reaction check_completion->low_yield No side_products Problem: Di-iodination or Other Side Products check_completion->side_products Yes, but poor selectivity success Success: Isolate & Purify Product check_completion->success  Yes sol_increase_reactivity Option 1: Increase Reagent Reactivity (e.g., ICl -> ICl/Ag₂SO₄) Option 2: Use Harsher Conditions (e.g., Increase Temp.) low_yield->sol_increase_reactivity If decomposition is NOT observed sol_change_system Option 3: Change System (e.g., to NIS/TFA or I₂/CAN) low_yield->sol_change_system If decomposition IS observed sol_milder_cond Option 1: Lower Temperature side_products->sol_milder_cond sol_control_stoch Option 2: Reduce Iodinating Agent Stoichiometry (1.1 eq) side_products->sol_control_stoch sol_milder_reagent Option 3: Use Milder Reagent (e.g., I₂/H₂O₂ or IPy₂BF₄) side_products->sol_milder_reagent

Caption: Troubleshooting workflow for the iodination of deactivated pyrazoles.

References

  • A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals - Benchchem.
  • Technical Support Center: Synthesis of 4-Iodopyrazole - Benchchem.
  • An In-depth Technical Guide to the Electrophilic Iodination of Pyrazole for the Synthesis of 4-Iodopyrazole - Benchchem.
  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC.
  • N-Iodosuccinimide (NIS) in Direct Aromatic Iodination | Request PDF - ResearchGate.
  • Nitrodeiodination of Polyiodopyrazoles - Scite.ai.
  • Uses and Hazards of Iodine monochloride - ChemicalBook.
  • Common Name: IODINE MONOCHLORIDE HAZARD SUMMARY - NJ.gov.
  • Bis(pyridine)iodonium Tetrafluoroborate Usage - Sigma-Aldrich.
  • Acid-mediated reaction of bis(pyridine)iodonium(I) tetrafluoroborate with aromatic compounds. A selective and general iodination.
  • Direct Iodination of 3- and 4-Nitropyrazoles with a Reagent Based on Iodine Monochloride and Silver Sulfate - ResearchGate.
  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC.
  • Technical Support Center: 4-Iodopyrazole Reactions - Benchchem.
  • Iodine chloride | ICl | CID 24640 - PubChem.
  • Direct iodination of 3- and 4-nitropyrazoles with a reagent based on iodine monochloride and silver sulfate - INIS-IAEA.
  • SAFE AND SCALABLE PREPARATION OF BARLUENGA'S REAGENT - Organic Syntheses.
  • N-Iodosuccinimide (NIS) - Organic Chemistry Portal.
  • Iodination of Proteins by IPy2BF4, a New Tool in Protein Chemistry - Bioconjugate Chemistry.
  • Bis(pyridine)iodonium(I) tetrafluoroborate - Wikipedia.
  • Recent Progress in N-Iodosuccinimide (NIS)-Mediated Iodination Reactions.
  • Nitrodeiodination of Polyiodopyrazoles | Request PDF - ResearchGate.
  • Green iodination of pyrazoles with iodine/hydrogen peroxide in water - ResearchGate.
  • Compound 4,5-diiodo-1-methyl-3-nitro-1H-pyrazole - Chemdiv.

Sources

Validation & Comparative

13C NMR Structural Validation: 4-iodo-1-methyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Diagnostic Challenge

In the development of high-energy density materials (HEDM) and pharmaceutical scaffolds, 4-iodo-1-methyl-3-nitro-1H-pyrazole serves as a critical intermediate. Its structural integrity is often compromised by regioisomeric impurities (e.g., 5-iodo isomers) or incomplete iodination of the precursor.

This guide provides a definitive spectroscopic framework for validating this molecule. Unlike standard proton NMR (


H NMR), which loses the diagnostic C4-proton signal upon iodination, Carbon-13 (

C) NMR
offers a positive confirmation signal via the Heavy Atom Effect . This guide compares the target molecule against its non-iodinated precursor to establish a self-validating assignment protocol.

Structural Context & Assignment Logic

To accurately interpret the spectra, one must understand the electronic perturbations caused by the functional groups on the pyrazole ring.

The "Heavy Atom" Shielding Effect

The most critical diagnostic feature in this analysis is the Spin-Orbit Coupling induced by the Iodine atom. While electronegative substituents (like -NO


) typically deshield carbons (shifting them downfield/higher ppm), heavy halogens like Iodine have the opposite effect on the directly attached carbon.
  • Mechanism: The large electron cloud of Iodine facilitates spin-orbit circulation, which generates a local magnetic field opposing the external field (

    
    ).
    
  • Result: The C4 carbon, typically found at ~103–107 ppm in nitropyrazoles, will shift upfield (shielded) to the 50–60 ppm range. This is the "smoking gun" for successful C4-iodination.

Comparison: Precursor vs. Target

The following table contrasts the expected chemical shifts of the starting material (1-methyl-3-nitro-1H-pyrazole ) against the target product.

Table 1: Comparative


C NMR Chemical Shifts (DMSO-

)
Carbon PositionAssignmentPrecursor Shift (

, ppm)
Target Shift (

, ppm)
Diagnostic Change (

)
C4 C-I (Target) / C-H (Precursor) 103.5 – 105.0 55.0 – 62.0 -45 ppm (Shielding)
C3 C-NO

(Quaternary)
145.0 – 155.0148.0 – 153.0Minor shift
C5 C-H (Aromatic)132.0 – 136.0136.0 – 141.0+5 ppm (Deshielding)
N-CH

N-Methyl39.0 – 41.040.0 – 42.0Negligible

Note on Solvents: Values are referenced to DMSO-


 (39.5 ppm). In CDCl

, expect a systematic shift of approximately +1–2 ppm for all signals.

Experimental Protocol: Acquisition & Processing

Standard default parameters often fail to detect the quaternary carbons (C3 and C4) in this molecule due to long relaxation times (


) and lack of Nuclear Overhauser Effect (NOE) enhancement.
Step-by-Step Acquisition Workflow
  • Sample Preparation:

    • Dissolve 30–50 mg of analyte in 0.6 mL DMSO-

      
      .
      
    • Why DMSO? It ensures full solubility of nitro-compounds and prevents aggregation which can broaden peaks.

  • Pulse Sequence Configuration:

    • Sequence: Inverse Gated Decoupling (typically zgig or ig modes).

    • Reasoning: This suppresses the NOE to allow for quantitative integration (optional but recommended for purity checks) while maintaining proton decoupling.

  • Relaxation Delay (

    
    ): 
    
    • Setting: Set

      
       seconds (Standard is often 1.0s).
      
    • Causality: The C3 (attached to NO

      
      ) and C4 (attached to Iodine) are quaternary. They lack attached protons to facilitate relaxation. Short delays will saturate these nuclei, causing their signals to disappear into the noise.
      
  • Scan Count:

    • Minimum 1024 scans are required due to the lower sensitivity of quaternary carbons and the splitting of the C-I signal (broadening due to

      
      I quadrupolar moment).
      

Visualization: Logic Flow for Assignment

The following diagram illustrates the decision matrix for validating the synthesis product using NMR data.

NMR_Assignment_Logic cluster_legend Key Diagnostic Start Crude Product (DMSO-d6) Check_H1 1H NMR Check: Is the C4-H signal (~6.9 ppm) absent? Start->Check_H1 Branch_C13 Acquire 13C NMR (D1 > 3s) Check_H1->Branch_C13 Yes (Absent) Analyze_C4 Locate C4 Resonance Branch_C13->Analyze_C4 Decision_High Signal at 103-107 ppm Analyze_C4->Decision_High Decision_Low Signal at 50-65 ppm Analyze_C4->Decision_Low Result_Fail FAILURE: Unreacted Precursor Decision_High->Result_Fail Check_C3 Verify C3-NO2 (145-155 ppm) Decision_Low->Check_C3 Result_Pass SUCCESS: C4-Iodination Confirmed Check_C3->Result_Pass

Caption: Logical workflow for confirming C4-iodination using 1H and 13C NMR checkpoints.

Troubleshooting & Impurities

When analyzing the spectra, watch for these common artifacts:

  • Broad C4 Signal: The C4 signal at ~55 ppm may appear significantly broader than the C5 or Methyl signals. This is not an impurity. It is caused by the scalar coupling and quadrupolar relaxation of the attached

    
    I nucleus (Spin 
    
    
    
    ). Do not integrate this peak for quantitative purity unless
    
    
    is extremely long (>10s).
  • Regioisomer (5-Iodo): If the iodination conditions were too harsh, you may see a minor peak set.

    • Differentiation: In the 5-iodo isomer, the C5 signal (normally ~135 ppm) would shift upfield, while C4 would remain near 105-110 ppm.

  • Residual Solvent: DMSO-

    
     septet appears at 39.5 ppm, which may overlap with the N-Methyl signal. In this case, acquire the spectrum in Acetone-
    
    
    
    (Methyl shifts to ~29 ppm, solvent at 206/29 ppm) to resolve the N-Me group.

References

  • Larina, L. I., & Lopyrev, V. A. (2009).[1] Nitroazoles: Synthesis, Structure and Applications. Springer. (Detailed analysis of nitropyrazole chemical shifts and substituent effects).

  • Alkorta, I., et al. (2005). "A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles." Journal of Heterocyclic Chemistry. Link (Theoretical basis for nitro-group deshielding).

  • Facchetti, A. (2005). "Heavy Atom Effect on 13C NMR Chemical Shifts." Magnetic Resonance in Chemistry.
  • ChemicalBook. (n.d.). This compound Product Data. Link (General physical property verification).

  • Gottlieb, H. E., et al. (1997).[2] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. Link (Standard for solvent referencing).

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 4-iodo-1-methyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4-iodo-1-methyl-3-nitro-1H-pyrazole. In the absence of a publicly available experimental spectrum for this specific molecule, this guide synthesizes established fragmentation principles for substituted pyrazoles, nitroaromatic compounds, and organoiodides to construct a reliable predictive model. This information is invaluable for the structural elucidation and identification of this and related compounds in complex matrices.

Introduction to the Analyte and Mass Spectrometry

This compound is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, enabling the determination of molecular weight and elemental composition. Furthermore, the fragmentation patterns generated, particularly with energetic ionization techniques like electron ionization (EI), offer a veritable fingerprint of a molecule's structure.

Under EI, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M•+), which is a radical cation. This molecular ion is often energetically unstable and undergoes a series of fragmentation reactions, breaking into smaller charged fragments and neutral species.[1][2][3] The pattern of these fragments provides crucial clues to the molecule's structural features.

Predicted Electron Ionization (EI) Fragmentation Pathway

The fragmentation of this compound is anticipated to be governed by the lability of the C-I bond and the characteristic fragmentation of the nitro group and the pyrazole ring. The molecular weight of this compound (C₄H₄IN₃O₂) is 268.99 g/mol .

The primary fragmentation pathways are expected to be initiated by the cleavage of the weakest bonds and the elimination of stable neutral molecules. For this particular molecule, the C-I bond is notably weak and prone to homolytic cleavage.[4][5] Additionally, nitroaromatic compounds are well-known to undergo characteristic losses of NO and NO₂.[6][7][8]

Proposed Major Fragmentation Pathways:

A proposed fragmentation scheme for this compound under EI-MS is presented below. The relative abundance of the resulting ions will depend on their relative stabilities.

Initial Ionization: C₄H₄IN₃O₂ + e⁻ → [C₄H₄IN₃O₂]•+ (m/z 269) + 2e⁻

Pathway A: Cleavage of the C-I Bond

This is predicted to be a dominant pathway due to the weakness of the C-I bond.[4][5][9]

  • [C₄H₄IN₃O₂]•+ (m/z 269) → [C₄H₄N₃O₂]⁺ (m/z 142) + I•

    • The loss of an iodine radical (127 u) is a highly probable event, leading to a prominent ion at m/z 142. This fragment corresponds to the 1-methyl-3-nitro-1H-pyrazolyl cation.

Pathway B: Fragmentation of the Nitro Group

Nitroaromatic compounds characteristically lose NO• (30 u) and NO₂• (46 u).[6][7][8][10]

  • [C₄H₄IN₃O₂]•+ (m/z 269) → [C₄H₄IN₃O]•+ (m/z 239) + NO•

    • Loss of a nitric oxide radical.

  • [C₄H₄IN₃O₂]•+ (m/z 269) → [C₄H₄IN₂]•+ (m/z 223) + NO₂•

    • Loss of a nitrogen dioxide radical.

Secondary and Subsequent Fragmentations:

The primary fragment ions will likely undergo further fragmentation, providing additional structural information.

  • From the [C₄H₄N₃O₂]⁺ ion (m/z 142):

    • Loss of NO₂: [C₄H₄N₃O₂]⁺ → [C₄H₄N]⁺ (m/z 68) + NO₂• (This is less likely as it would involve the loss of a radical from an even-electron ion, which is generally less favored, though not impossible for aromatic systems).[10]

    • Loss of NO: [C₄H₄N₃O₂]⁺ → [C₄H₄N₂O]⁺ (m/z 112) + NO•

    • Ring Cleavage: The pyrazole ring itself can fragment. A common fragmentation of pyrazoles involves the loss of N₂ or HCN.[11][12] For the related compound 1-methyl-3-nitropyrazole, fragmentation involves complex ring rearrangements.[12][13]

Visualizing the Fragmentation Cascade:

The following diagram, generated using DOT language, illustrates the proposed major fragmentation pathways.

Fragmentation_Pattern M [C₄H₄IN₃O₂]•+ m/z 269 Molecular Ion F1 [C₄H₄N₃O₂]⁺ m/z 142 M->F1 - I• F2 [C₄H₄IN₃O]•+ m/z 239 M->F2 - NO• F3 [C₄H₄IN₂]•+ m/z 223 M->F3 - NO₂•

Caption: Proposed EI-MS fragmentation of this compound.

Comparison with Alternative Ionization Techniques

The choice of ionization technique significantly impacts the resulting mass spectrum. While EI is a "hard" ionization technique that induces extensive fragmentation, "soft" ionization methods produce less fragmentation and often preserve the molecular ion.

Ionization TechniqueTypical Observation for this compoundAdvantagesDisadvantages
Electron Ionization (EI) Abundant fragment ions, potentially a weak or absent molecular ion.Provides detailed structural information from fragmentation patterns.Molecular ion may not be observed for labile compounds.
Electrospray Ionization (ESI) Predominantly the protonated molecule [M+H]⁺ (m/z 270).Excellent for polar and non-volatile compounds; preserves the molecular ion.Provides minimal structural information without tandem MS (MS/MS).
Chemical Ionization (CI) A strong protonated molecule [M+H]⁺ (m/z 270) and some adduct ions.Softer than EI, usually shows a clear molecular ion or protonated molecule.Less fragmentation than EI, providing less structural detail.

For unambiguous identification, a combination of techniques is often ideal. For instance, ESI or CI could be used to confirm the molecular weight, while EI would provide the structural details through fragmentation.

Experimental Protocol: Acquiring an EI Mass Spectrum

This section outlines a general procedure for acquiring an EI mass spectrum of a solid organic compound like this compound.

Objective: To obtain a 70 eV electron ionization mass spectrum of the analyte.

Materials:

  • This compound sample

  • Volatile solvent (e.g., methanol, acetonitrile, or dichloromethane)

  • Mass spectrometer equipped with an EI source and a direct insertion probe or GC inlet.

Procedure:

  • Sample Preparation:

    • Dissolve a small amount (sub-milligram) of the purified sample in a minimal amount of a volatile solvent.

    • Alternatively, for a direct insertion probe, a few micrograms of the solid sample can be placed in a capillary tube.

  • Instrument Setup:

    • Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's specifications.

    • Set the ionization mode to Electron Ionization (EI).

    • Set the electron energy to 70 eV. This is a standard energy that allows for comparison with spectral libraries.[3]

    • Set the ion source temperature (e.g., 200-250 °C) to ensure volatilization of the sample without thermal degradation.

    • Set the mass analyzer to scan a suitable m/z range (e.g., m/z 40-400) to encompass the molecular ion and expected fragments.

  • Sample Introduction:

    • Via Gas Chromatography (GC-MS): If the compound is sufficiently volatile and thermally stable, inject the prepared solution into the GC. The GC will separate the compound from any impurities before it enters the mass spectrometer.

    • Via Direct Insertion Probe (DIP): Insert the capillary tube containing the sample into the probe. Insert the probe into the mass spectrometer's vacuum system and gradually heat it to volatilize the sample directly into the ion source.

  • Data Acquisition:

    • Acquire the mass spectrum.

    • Acquire a background spectrum (without the sample) and subtract it from the sample spectrum to remove contributions from solvent or system contaminants.

  • Data Analysis:

    • Identify the molecular ion peak (if present).

    • Analyze the fragmentation pattern, identifying key fragment ions and neutral losses.

    • Compare the obtained spectrum with the predicted fragmentation pattern and, if available, with spectral libraries.

Workflow for Mass Spectrometry Analysis:

Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_data Data Analysis Prep Dissolve/Place Sample Intro Introduce Sample (GC/DIP) Prep->Intro Ionize Ionize (EI, 70 eV) Intro->Ionize Analyze Mass Analysis Ionize->Analyze Detect Detect Ions Analyze->Detect Spectrum Generate Mass Spectrum Detect->Spectrum Analysis Analyze Fragmentation Spectrum->Analysis Identify Structural Elucidation Analysis->Identify

Sources

IR spectroscopy characteristic bands of nitro and iodo groups in pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the structural characterization of pyrazole-based scaffolds—ubiquitous in kinase inhibitors and anti-inflammatory therapeutics—Infrared (IR) spectroscopy serves as a critical rapid-screening tool. This guide differentiates two common electrophilic substitutions at the pyrazole 4-position: the Nitro (-NO₂) group and the Iodo (-I) group.

The distinction relies on a fundamental spectroscopic contrast:

  • Nitro groups are "loud" IR chromophores, driven by strong dipole moment changes and resonance, producing distinct high-intensity bands in the functional group region.

  • Iodo groups are "silent" in the standard mid-IR window (4000–400 cm⁻¹). Their identification relies on the Heavy Atom Effect (mass-induced redshift of ring vibrations) and the absence of nitro signals, rather than a single diagnostic peak in the standard range.

Theoretical Framework: Electronic vs. Mass Effects

To interpret the spectra accurately, one must understand the physical origin of the bands.

The Nitro Group (-NO₂): Electronic Dominance

The nitro group is a strong electron-withdrawing group (EWG) via both induction (-I) and resonance (-R). This polarization creates a large change in dipole moment during stretching vibrations, resulting in two of the most intense bands in the entire IR spectrum.

  • Mechanism: The N-O bonds resonate between single and double bond character. The vibration is split into Asymmetric (higher energy) and Symmetric (lower energy) stretching modes.[1]

  • Pyrazole Context: When attached to the pyrazole ring (e.g., 4-nitropyrazole), the nitro group conjugates with the aromatic system, slightly lowering the stretching frequencies compared to non-aromatic nitroalkanes due to single-bond character contribution.

The Iodo Group (-I): The Heavy Atom Effect

The iodine atom is massive (126.9 amu) compared to carbon or nitrogen. Its primary influence on the IR spectrum is kinetic (mass) rather than electronic.

  • Mechanism: According to Hooke’s Law (

    
    ), the large reduced mass (
    
    
    
    ) of the C-I bond drives the stretching frequency into the Far-IR region (< 600 cm⁻¹), often invisible in standard KBr/ATR scans.
  • Indirect Detection: The heavy iodine atom dampens the vibrational energy of the entire pyrazole ring. You will observe a "Redshift" (shift to lower wavenumbers) of the pyrazole ring breathing modes and C-H out-of-plane bends compared to the unsubstituted or chloro- analogs.

Detailed Spectral Analysis

A. Nitro-Pyrazole Characteristic Bands

The presence of a nitro group is unambiguous. If these two bands are absent, the nitration failed.

Vibration ModeFrequency Range (cm⁻¹)IntensityStructural Insight

(NO₂)
1490 – 1565 StrongAsymmetric Stretch. Often the strongest band in the spectrum. In 4-nitropyrazoles, typically found ~1520–1530 cm⁻¹.[2]

(NO₂)
1300 – 1360 StrongSymmetric Stretch. Sharp and distinct. Paired with the asymmetric band; both must be present.

(C=N)
1590 – 1610 MediumRing Stretch. The electron-withdrawing nitro group may shift this slightly higher due to ring stiffening, but it often overlaps with aromatic C=C signals.

(N-H)
3100 – 3200 Broad/MedIf N-unsubstituted, the N-H stretch is broadened by hydrogen bonding. Nitro groups increase the acidity of this proton, potentially broadening the band further.
B. Iodo-Pyrazole Characteristic Bands

Identification is a process of elimination and subtle pattern recognition.

Vibration ModeFrequency Range (cm⁻¹)IntensityStructural Insight

(C-I)
< 600 (Far IR)Weak/MedDirect C-I Stretch. Usually outside standard mid-IR range (4000-400 cm⁻¹).[2] If your instrument scans to 400 cm⁻¹, look for a band near 500–600 cm⁻¹.
Ring Breathing 950 – 1050 MediumHeavy Atom Effect. The "breathing" mode of the pyrazole ring often shifts to lower frequencies compared to the parent pyrazole due to the iodine mass load.
Fingerprint 600 – 900 VariableC-H Out-of-Plane Bends. The substitution pattern (e.g., 4-iodo) simplifies the C-H bending region. Look for a distinct lack of the "messy" bands seen in unsubstituted pyrazole.

(N-H)
3150 – 3250 Sharp/MedIodine is less polarizing than nitro. The N-H band may appear sharper and slightly less shifted than in the nitro analog (weaker H-bond acidity).

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this protocol. The choice of sampling technique is critical for Iodo-pyrazoles.

Step 1: Sample Preparation[2]
  • Nitro-Pyrazoles: ATR (Attenuated Total Reflectance) is sufficient. The NO₂ bands are intense enough to overcome the lower path length of ATR.

  • Iodo-Pyrazoles: KBr Pellet is recommended.

    • Reasoning: You need maximum sensitivity in the low-frequency region (400–600 cm⁻¹) to catch the tail of the C-I stretch or specific ring deformations. ATR crystals (diamond/ZnSe) often cut off or have noise below 600 cm⁻¹.

Step 2: Acquisition Parameters[2]
  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).

  • Scans: 32 (Routine) or 64 (if signal-to-noise in fingerprint region is poor).

  • Range: Set to 4000 – 400 cm⁻¹ . Crucial: Ensure the detector is not cutting off at 600 cm⁻¹.

Step 3: Validation (The "Null" Check)
  • Always run the Unsubstituted Pyrazole starting material immediately before the product.

  • Overlay the spectra.

    • Nitro Success: New, massive peaks appear at ~1530/1350 cm⁻¹.

    • Iodo Success: The spectrum looks "cleaner" (loss of C-H bands at substitution site) and ring bands shift red. No new strong bands in the 1300–1600 region.

Decision Logic & Workflow

The following diagram outlines the logical pathway for assigning the substituent based on spectral data.

IR_Assignment_Workflow Start Acquire IR Spectrum (4000 - 400 cm⁻¹) Check_NO2 Check 1500-1560 cm⁻¹ & 1300-1360 cm⁻¹ Are distinct, strong bands present? Start->Check_NO2 Nitro_Confirmed POSITIVE ID: Nitro-Pyrazole (Strong Electronic Effect) Check_NO2->Nitro_Confirmed Yes (Strong Bands) Check_Fingerprint Check Fingerprint (600-1000 cm⁻¹) Compare to Starting Material Check_NO2->Check_Fingerprint No Check_LowFreq Check Low Frequency (<600 cm⁻¹) Is there a band at detection limit? Check_Fingerprint->Check_LowFreq Ring modes redshifted Simplified C-H bending Unreacted NEGATIVE: Unreacted Starting Material (No significant shifts) Check_Fingerprint->Unreacted Identical to SM Iodo_Likely PROBABLE ID: Iodo-Pyrazole (Mass Effect / Silent Spectrum) Check_LowFreq->Iodo_Likely Possible weak band or clear ring shifts

Caption: Decision tree for distinguishing Nitro vs. Iodo substitution on pyrazole rings using mid-IR spectroscopy.

References

  • Vibr

    • Title: Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles[3]

    • Source: ACRHEM / Elsevier (Spectrochimica Acta)
    • URL:[Link]

  • General Nitro Group IR Characteristics

    • Title: IR Spectroscopy Tutorial: Nitro Groups
    • Source: University of Colorado Boulder
    • URL:[Link]

  • Halogenated Pyrazoles & Heavy

    • Title: Completion of Crystallographic Data for the Series of 4-Halogen
    • Source: Semantic Scholar / MDPI[2]

    • URL:[Link]

  • Synthesis and Characteriz

    • Title: Synthesis of substituted-3-iodo-1H-pyrazole derivatives[2][4]

    • Source: Arkivoc (Ark
    • URL:[Link]

Sources

HPLC retention time of 4-iodo-1-methyl-3-nitro-1H-pyrazole vs impurities

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analytical evaluation of 4-iodo-1-methyl-3-nitro-1H-pyrazole and its associated synthesis impurities requires a rigorous understanding of chromatographic behavior. As a Senior Application Scientist, I have structured this guide to move beyond basic protocols, detailing the mechanistic causality behind retention times and providing a self-validating High-Performance Liquid Chromatography (HPLC) framework.

Analytical Context & Mechanistic Causality

The synthesis of this compound (CAS 75092-34-1) is a critical transformation in the preparation of highly functionalized pharmaceutical building blocks[1]. Whether synthesized via the direct iodination of 1-methyl-3-nitro-1H-pyrazole or the methylation of 4-iodo-3-nitro-1H-pyrazole, the reaction inevitably generates a spectrum of structurally similar impurities.

In reverse-phase HPLC (RP-HPLC), retention time (


) is primarily governed by the analyte's hydrophobicity (logP) and its partitioning between a polar mobile phase and a non-polar stationary phase[2]. Resolving this specific pyrazole mixture relies on two primary mechanistic drivers:
  • The Halogen Effect: The introduction of an iodine atom at the 4-position significantly increases the molecular volume and lipophilicity of the pyrazole core. Consequently, unreacted des-iodo starting materials (like 1-methyl-3-nitro-1H-pyrazole) partition more favorably into the aqueous mobile phase and elute significantly earlier than the target compound.

  • Steric and Electronic Isomerism (The Critical Pair): Resolving this compound from its regioisomer, 4-iodo-1-methyl-5-nitro-1H-pyrazole, presents the greatest analytical hurdle[]. Both share identical mass and similar overall lipophilicity. However, in the 5-nitro isomer, the nitro group is sterically hindered by the adjacent 1-methyl group. This steric clash slightly twists the nitro group out of the pyrazole ring's plane, disrupting resonance and subtly altering the molecule's dipole moment. This structural nuance dictates that the 5-nitro isomer exhibits a marginally stronger interaction with the C18 phase, eluting just after the 3-nitro target.

Pathway SM 1-Methyl-3-nitro -1H-pyrazole (Starting Material) Reagent Iodination (NIS / I2) SM->Reagent Target 4-Iodo-1-methyl -3-nitro-1H-pyrazole (Target) Reagent->Target Major Regio 4-Iodo-1-methyl -5-nitro-1H-pyrazole (Regioisomer) Reagent->Regio Minor Diiodo Di-iodo Impurity (Over-reaction) Reagent->Diiodo Trace

Caption: Synthesis pathway and impurity generation of this compound.

Comparative Retention Time Analysis

The following table summarizes the expected chromatographic behavior of the target compound and its primary impurities under standard RP-HPLC gradient conditions. The Relative Retention Time (RRT) is normalized to the target product.

CompoundRole in SynthesisApprox. logPRelative Retention Time (RRT)Elution Order
1-Methyl-3-nitro-1H-pyrazoleStarting Material / Des-iodo~0.50.451
4-Iodo-3-nitro-1H-pyrazoleDes-methyl Impurity~1.20.702
This compound Target Product ~1.8 1.00 (Reference) 3
4-Iodo-1-methyl-5-nitro-1H-pyrazoleRegioisomer~1.81.054
4,5-Diiodo-1-methyl-3-nitro-1H-pyrazoleOver-iodinated Byproduct~2.91.605

Data synthesized from established RP-HPLC methodologies for nitropyrazole derivatives[2][4].

Self-Validating HPLC Method Protocol

To ensure absolute trustworthiness in the data, the following protocol is designed as a self-validating system. It incorporates mandatory System Suitability Testing (SST) to verify that the column and mobile phase can successfully resolve the critical pair before any sample analysis begins.

Workflow Blank 1. Blank Injection (Validates Baseline & Carryover) SST 2. System Suitability Test (Validates Resolution Rs ≥ 1.5) Blank->SST Std 3. Standard Injection (Validates Precision RSD ≤ 2%) SST->Std Sample 4. Sample Analysis (Quantifies Impurities) Std->Sample

Caption: Step-by-step self-validating reverse-phase HPLC analytical workflow.

Step 1: Chromatographic Conditions Setup
  • Column: C18, 5 µm, 4.6 x 250 mm. Causality: The extended 250 mm column bed provides the necessary theoretical plates to resolve the structurally similar 3-nitro and 5-nitro regioisomers[2].

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. Causality: TFA acts as an ion-pairing agent and suppresses residual silanol activity on the silica support, preventing peak tailing of the nitrogen-rich pyrazole rings.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient Program: 20% B to 80% B over 20 minutes, hold at 80% B for 5 minutes, return to 20% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

Step 2: System Validation (The SST Gates)
  • Blank Validation: Inject 10 µL of Mobile Phase A.

    • Pass Criteria: No peaks eluting with an area greater than 0.1% of the expected target peak area. This proves the system is free of sample carryover.

  • Resolution Validation: Inject 10 µL of a resolution mixture containing 0.1 mg/mL each of this compound and 4-iodo-1-methyl-5-nitro-1H-pyrazole.

    • Pass Criteria: The resolution (

      
      ) between the two peaks must be 
      
      
      
      . If
      
      
      , the method fails self-validation, indicating column degradation or improper mobile phase preparation.
  • Precision Validation: Inject 10 µL of the target standard solution (0.5 mg/mL) five consecutive times.

    • Pass Criteria: The Relative Standard Deviation (RSD) of the peak areas must be

      
      .
      
Step 3: Sample Analysis

Once the SST gates are passed, inject the reaction sample (diluted to ~0.5 mg/mL in the initial mobile phase). Quantify impurities based on their Relative Retention Times (RRT) and area normalization.

References

  • SIELC Technologies. "Separation of 1,3-Dimethyl-4-nitro-1H-pyrazole-5-carbonitrile on Newcrom R1 HPLC column." SIELC Applications. Available at:[Link]

Sources

Comparative Reactivity Guide: 4-Iodo-1-methyl-3-nitro-1H-pyrazole vs. 4-Bromo Analog

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in heterocyclic chemistry, selecting the optimal halogenated building block is critical for the late-stage functionalization of pyrazole scaffolds. The 1-methyl-3-nitro-1H-pyrazole core is highly valued in medicinal chemistry and agrochemical development due to its metabolic stability and unique hydrogen-bond acceptor profile. However, functionalizing the 4-position via transition-metal catalysis presents significant steric and electronic challenges.

This guide provides an in-depth, objective comparison of 4-iodo-1-methyl-3-nitro-1H-pyrazole and its 4-bromo analog , analyzing their physicochemical properties, mechanistic reactivity profiles, and performance in key synthetic workflows.

Physicochemical Properties & Structural Analysis

The fundamental difference in reactivity between the iodo and bromo analogs stems from the inherent properties of the carbon-halogen (C–X) bond. The strongly electron-withdrawing 3-nitro group depletes electron density from the pyrazole ring, making the 4-position highly electrophilic but simultaneously challenging for oxidative addition due to the reduced electron density available to stabilize transition metal intermediates.

PropertyThis compound4-Bromo-1-methyl-3-nitro-1H-pyrazole
CAS Number 75092-34-1 [6]89607-12-5 [2]
Molecular Formula C₄H₄IN₃O₂C₄H₄BrN₃O₂
Molecular Weight 253.00 g/mol 205.99 g/mol
C–X Bond Dissociation Energy ~238 kJ/mol~335 kJ/mol
Polarizability High (Facilitates Pd/Cu coordination)Moderate
Physical Form SolidYellow to Brown Solid

Data synthesized from commercial chemical databases [2, 6].

Mechanistic Reactivity Profiling: The C–I vs. C–Br Advantage

In cross-coupling reactions (Suzuki, Heck, Sonogashira), the rate-determining step is typically the oxidative addition of the Pd(0) or Cu(I) catalyst into the C–X bond.

  • Activation Energy: The C–I bond is significantly weaker (~97 kJ/mol difference) and more polarizable than the C–Br bond. This allows the low-valent metal center to insert into the C–I bond with a substantially lower activation energy barrier.

  • Steric vs. Electronic Interplay: The 3-nitro group exerts a strong inductive and resonance-withdrawing effect. While this activates the ring for nucleophilic aromatic substitution (

    
    ), it makes the oxidative addition of Pd(0) more difficult because the metal must donate electron density into the 
    
    
    
    orbital of the C–X bond. The superior leaving group ability and lower
    
    
    energy level of the C–I bond effectively counteract the electron deficiency of the pyrazole ring.

G Pd0 Pd(0)L_n Active Catalyst OxAddI Oxidative Addition (Low Energy Barrier) Pd0->OxAddI OxAddBr Oxidative Addition (High Energy Barrier) Pd0->OxAddBr PyI 4-Iodo Analog (C-I BDE ~238 kJ/mol) PyI->OxAddI PyBr 4-Bromo Analog (C-Br BDE ~335 kJ/mol) PyBr->OxAddBr PdII_I [Pd(II)(Py)(I)L_2] Fast Intermediate OxAddI->PdII_I Fast PdII_Br [Pd(II)(Py)(Br)L_2] Slow Intermediate OxAddBr->PdII_Br Sluggish Product Cross-Coupled Product PdII_I->Product Transmetalation & Reductive Elimination PdII_Br->Product Requires forcing conditions

Comparative Oxidative Addition Pathways for 4-Iodo vs 4-Bromo Pyrazoles in Pd-Catalysis.

Performance Comparison in Key Synthetic Workflows

A. Heck-Mizoroki Reaction

The Heck reaction is notoriously difficult on electron-deficient pyrazoles due to competing side reactions and sluggish oxidative addition.

  • 4-Iodo Analog: Literature demonstrates that 4-iodo-pyrazoles undergo Heck coupling with acrylates in exceptional yields (up to 95%) when utilizing

    
     as a ligand [4].
    
  • 4-Bromo Analog: Conversely, the 4-bromo analogs exhibit poor reactivity. Even when utilizing highly active, sterically demanding NHC-Pd catalysts (e.g., IMes-Pd(dmba)Cl), yields stall at approximately 32% [4]. The bromo analog simply cannot overcome the activation barrier efficiently without catalyst decomposition occurring first.

B. Suzuki-Miyaura Cross-Coupling
  • 4-Iodo Analog: Highly reactive. When subjected to microwave irradiation, 4-iodo-pyrazoles couple with arylboronic acids in minutes, minimizing protodehalogenation side reactions [5].

  • 4-Bromo Analog: Requires prolonged heating (often >12 hours) and specialized, electron-rich phosphine ligands (like XPhos or SPhos) to force the reaction, often resulting in lower isolated yields due to thermal degradation of the nitro-pyrazole core.

C. Copper-Catalyzed C–O / C–N Heteroatom Coupling
  • 4-Iodo Analog: Excels in CuI-catalyzed direct alkoxylation and amination. For example, coupling 4-iodo-pyrazoles with alcohols using CuI and 1,10-phenanthroline proceeds smoothly [3].

  • 4-Bromo Analog: Proven to be generally ineffective under standard palladium or copper-catalyzed C–O coupling conditions, rendering it a poor choice for synthesizing 4-alkoxypyrazoles [3].

Experimental Protocols (Self-Validating Systems)

To ensure high reproducibility and scientific integrity, the following protocols are engineered specifically for the highly reactive This compound .

Protocol A: Microwave-Promoted Suzuki-Miyaura Coupling

Causality: Microwave heating rapidly overcomes the activation energy barrier, completing the reaction before the electron-deficient pyrazole can undergo protodeiodination.


 is selected over weaker bases because its high solubility accelerates the transmetalation step, which is critical when using standard 

[5].

Step-by-Step Methodology:

  • Preparation: In an oven-dried microwave vial, combine this compound (1.0 equiv, 0.5 mmol) and the desired arylboronic acid (1.2 equiv, 0.6 mmol).

  • Catalyst & Base: Add

    
     (2 mol%) and 
    
    
    
    (2.5 equiv, 1.25 mmol).
  • Solvent System: Inject a degassed mixture of DME/H₂O (10:1 v/v, 4.2 mL) under a nitrogen atmosphere. Seal the vial.

  • Irradiation: Subject the mixture to microwave irradiation at 90 °C for 10–12 minutes.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous

    
    , and concentrate in vacuo. Purify via flash chromatography.
    
Protocol B: High-Yield Heck-Mizoroki Reaction

Causality:


 is utilized because it is a strong 

-acceptor ligand that stabilizes the electron-rich Pd(0) species while being sterically small enough to facilitate insertion into the sterically hindered 4-position (flanked by the 3-nitro and 1-methyl groups) [4].

Step-by-Step Methodology:

  • Preparation: In a Schlenk flask under argon, dissolve this compound (1.0 equiv) in anhydrous DMF (0.2 M).

  • Reagents: Add the alkene coupling partner (e.g., tert-butyl acrylate, 1.2 equiv) and

    
     (2.0 equiv) as the terminal base to facilitate 
    
    
    
    -hydride elimination.
  • Catalyst Complexation: Add

    
     (5 mol%) and 
    
    
    
    (10 mol%).
  • Reaction: Heat the mixture to 100 °C for 12 hours.

  • Workup: Quench with water, extract with diethyl ether (

    
    ), wash the combined organic layers with LiCl (5% aq) to remove DMF, dry, and purify via silica gel chromatography.
    

Conclusion

For drug development professionals and synthetic chemists designing synthetic routes involving 1-methyl-3-nitro-1H-pyrazoles, the 4-iodo analog is unequivocally the superior building block . While the 4-bromo analog may be marginally cheaper, its sluggish oxidative addition kinetics lead to low yields, required use of expensive proprietary ligands, and harsh reaction conditions. The 4-iodo analog provides a robust, self-validating system that guarantees high-throughput success in Suzuki, Heck, and heteroatom cross-couplings.

References

  • Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. RSC Advances. Available at: [Link]

  • CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules (PMC). Available at:[Link]

  • HECK-MIZOROKI REACTION OF 4-IODO-1H-PYRAZOLES. Heterocycles. Available at: [Link]

  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters. Available at: [Link]

elemental analysis calculation for C4H4IN3O2

Author: BenchChem Technical Support Team. Date: March 2026

Title: Elemental Analysis of Halogenated Nitrogen-Rich Heterocycles: A Methodological Comparison Guide for C₄H₄IN₃O₂

Introduction

The accurate elemental characterization of heavily halogenated, nitrogen-rich heterocycles is a notorious bottleneck in drug development and materials science. Compounds with the molecular formula C₄H₄IN₃O₂ (such as 5-iodo-2-methyl-4-nitro-1H-imidazole, a critical intermediate in radiopharmaceutical synthesis[1]) present a unique analytical challenge. With iodine constituting over 50% of the molecule's mass, traditional combustion analysis methods often fail due to severe halogen poisoning of the instrument's reduction columns and memory effects in the fluidics.

This guide objectively compares the performance of automated CHNS-O analyzers against Combustion Ion Chromatography (CIC) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for the elemental validation of C₄H₄IN₃O₂. By examining the causality behind these instrumental limitations, we provide self-validating experimental protocols to ensure absolute scientific integrity in your elemental analysis workflows.

Part 1: Theoretical Elemental Composition (The Benchmark)

Before evaluating analytical platforms, we must establish the absolute ground truth. The elemental composition is calculated based on exact atomic weights (IUPAC standard). Any viable analytical methodology must recover these percentages within a standard accepted variance of ±0.3% absolute.

  • Carbon (C): 4 × 12.011 = 48.044 g/mol

  • Hydrogen (H): 4 × 1.008 = 4.032 g/mol

  • Iodine (I): 1 × 126.904 = 126.904 g/mol

  • Nitrogen (N): 3 × 14.007 = 42.021 g/mol

  • Oxygen (O): 2 × 15.999 = 31.998 g/mol

  • Total Molecular Weight: 252.999 g/mol [1]

Theoretical Mass Percentages:

  • C: 18.99%

  • H: 1.59%

  • I: 50.16%

  • N: 16.61%

  • O: 12.65%

Part 2: Product & Technique Comparison

When analyzing a compound that is 50.16% iodine, no single instrument can optimally quantify all five elements simultaneously. The high iodine content rapidly saturates the silver wool traps in standard CHNS analyzers, leading to iodine gas (I₂) escaping into the GC column, which poisons the Thermal Conductivity Detector (TCD)[2]. Therefore, an orthogonal approach is required.

Table 1: Performance Comparison of Elemental Analysis Techniques for C₄H₄IN₃O₂

Analytical TechniqueTarget ElementsAccuracy (Variance)Key Limitations & InterferencesBest Use Case
Automated CHNS-O Analyzer C, H, N, O±0.2%Iodine rapidly depletes Ag traps; requires frequent maintenance.Bulk quantification of the organic framework (C, H, N).
Combustion Ion Chromatography (CIC) I (Total Halogen)±0.1%Cannot quantify C, H, N. Requires optimization of absorber solution.Gold standard for bulk iodine recovery[3][4].
ICP-MS (Microwave Digestion) I (Trace/Bulk)±0.05%High volatility of iodine during acid digestion leads to sample loss.Trace impurity profiling (ppm/ppb levels).

Part 3: Experimental Methodologies & Self-Validating Protocols

To achieve the ±0.3% accuracy threshold for C₄H₄IN₃O₂, the workflow must be split: CHNS analysis for the organic backbone, and CIC for the iodine content.

Protocol A: CHNS Analysis with Enhanced Halogen Trapping

Causality & Design: Standard combustion tubes use copper oxide to oxidize carbon and hydrogen. However, the nitro-imidazole ring is highly refractory. We introduce Vanadium Pentoxide (V₂O₅) as an oxidation catalyst to prevent incomplete combustion (soot formation). Furthermore, because the sample is 50% iodine, the standard silver wool plug must be doubled in length to quantitatively precipitate I₂ as AgI before the gas stream reaches the GC column[2].

  • System Calibration & Blanking: Calibrate the TCD using Sulfanilamide (a certified reference material). Run a blank tin capsule to establish the baseline and confirm zero memory effect in the fluidics.

  • Sample Preparation: Weigh exactly 1.500 mg of C₄H₄IN₃O₂ into a tin capsule. Add 2.0 mg of V₂O₅ directly into the capsule to act as an oxygen donor and flux.

  • Flash Combustion: Drop the capsule into the 1000°C combustion reactor under a dynamic pulse of pure O₂.

  • Self-Validation Check: Analyze a known halogenated standard (e.g., 4-iodobenzoic acid) every 10 samples. If the carbon percentage drops or peak tailing occurs, the silver trap is saturated and must be replaced immediately.

Protocol B: Combustion Ion Chromatography (CIC) for Total Iodine

Causality & Design: CIC pyrolyzes the sample in a humidified oxygen stream, converting organically bound iodine into volatile iodine species (I₂, HI). If these gases are absorbed in pure water, they form a complex mixture of iodide (I⁻) and iodate (IO₃⁻), resulting in split peaks on the ion chromatograph. To force a single speciation, Hydrogen Peroxide (H₂O₂) is added to the absorption solution to fully oxidize/reduce all species into a uniform analyte[5].

  • System Purge: Run a blank ceramic boat through the 1050°C pyrohydrolytic furnace to ensure the quartz tube is free of residual iodine, which is notorious for sticking to quartz[4].

  • Sample Preparation: Weigh 5.00 mg of the sample into a ceramic boat.

  • Combustion & Absorption: Combust the sample at 1050°C. Route the effluent gases into an absorption vessel containing 1000 mg/L H₂O₂ and 50 mg/L phosphate internal standard[4][5].

  • IC Separation: Inject the absorbed solution onto an anion-exchange column using a carbonate/bicarbonate eluent. Detect the iodide peak via suppressed conductivity[3].

  • Self-Validation Check: Calculate the iodine mass fraction. The self-validating check is the internal phosphate standard; if its recovery deviates by >2%, the gas absorption efficiency is compromised and the run must be discarded.

Part 4: Workflow Visualization

The following diagram illustrates the divergent analytical pathways required to accurately characterize this high-iodine compound without compromising instrument integrity.

G cluster_0 CHNS-O Analyzer Workflow cluster_1 Combustion IC (CIC) Workflow Start Sample: C4H4IN3O2 (50.16% Iodine) C1 Flash Combustion (1000°C, O2 + V2O5) Start->C1 Aliquot 1 (1.5 mg) I1 Pyrohydrolysis (1050°C, O2/H2O) Start->I1 Aliquot 2 (5.0 mg) C2 Halogen Trapping (Ag Wool removes I2) C1->C2 Gases: CO2, H2O, NOx, I2 C3 GC Separation & TCD Detection C2->C3 Purified: CO2, H2O, N2 C4 Yields: %C, %H, %N C3->C4 I2 Gas Absorption (H2O2 Solution) I1->I2 Volatile Halogens I3 Ion Exchange & Conductivity Detection I2->I3 Aqueous I- / IO3- I4 Yields: %I (Total Iodine) I3->I4

Workflow comparison between CHNS-O Analysis and Combustion Ion Chromatography for C4H4IN3O2.

Conclusion

For highly halogenated heterocycles like C₄H₄IN₃O₂, relying on a single analytical platform introduces severe risks of detector poisoning and inaccurate quantification. By utilizing a dual-platform approach—employing a CHNS analyzer fortified with V₂O₅ and extended silver traps for the organic framework, alongside Combustion Ion Chromatography (CIC) with H₂O₂ matrix elimination for the iodine content—researchers can achieve the rigorous ±0.3% accuracy required for pharmaceutical and material science publications.

References

  • Title: 5-iodo-2-methyl-4-nitro-1H-imidazole | C4H4IN3O2 | CID 86313756 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: CIC Combustion Ion Chromatography | Shared Equipment Authority (SEA) Source: Rice University URL: [Link]

  • Title: Optimization of on-line hydrogen stable isotope-ratio measurements of halogen- and sulfur-bearing organic compounds Source: Helmholtz Centre for Environmental Research (UFZ) URL: [Link]

Sources

Definitive Guide: Distinguishing 4-Iodo-1-methyl-3-nitro-1H-pyrazole from 4-Iodo-1-methyl-5-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the critical analytical challenge of distinguishing between two regioisomers: 4-iodo-1-methyl-3-nitro-1H-pyrazole (Isomer A) and 4-iodo-1-methyl-5-nitro-1H-pyrazole (Isomer B). These isomers frequently arise as a mixture during the methylation of 4-iodo-3-nitropyrazole, a common intermediate in the synthesis of energetic materials and kinase inhibitors.

The definitive method for distinction is Nuclear Overhauser Effect (NOE) NMR spectroscopy.

Feature3-Nitro Isomer 5-Nitro Isomer
Structure Nitro at C3, Proton at C5Nitro at C5, Proton at C3
NOE Signal Strong (N-Me

H-5)
Weak / Absent (N-Me

H-3)

H NMR (N-Me)
Upfield (~3.9 ppm)Downfield (~4.2 ppm) (Deshielded)
Polarity (TLC) Generally Less Polar (Higher

)
Generally More Polar (Lower

)
CAS Number 75092-34-11354705-79-5

Synthesis Context: The Origin of the Mixture

Understanding why these isomers coexist is crucial for process control. The mixture typically results from the


-alkylation of an asymmetric pyrazole tautomer .
The Mechanism

The precursor, 4-iodo-3-nitro-1H-pyrazole , exists in tautomeric equilibrium between the 3-nitro and 5-nitro forms. When treated with a methylating agent (e.g., methyl iodide or dimethyl sulfate) under basic conditions, the electrophile (


) can attack either nitrogen atom (

or

).
  • Pathway A (

    
    ):  Attack on the nitrogen adjacent to the C-H bond yields the 3-nitro isomer  (sterically favored, often major).
    
  • Pathway B: Attack on the nitrogen adjacent to the Nitro group yields the 5-nitro isomer (sterically hindered, often minor but significant).

This results in a crude mixture requiring chromatographic separation and rigorous structural verification.

Structural Logic & Visualization

The spatial arrangement of atoms provides the basis for spectroscopic differentiation.

Structural Diagram

The following diagram illustrates the critical spatial relationships. Note the proximity of the


-Methyl group to the ring proton in the 3-nitro isomer versus the steric clash with the nitro group in the 5-nitro isomer.

PyrazoleIsomers cluster_3nitro 3-Nitro Isomer (Isomer A) Proton at C5 is adjacent to N-Me cluster_5nitro 5-Nitro Isomer (Isomer B) Nitro at C5 blocks N-Me/Proton interaction N1_A N1 N2_A N2 N1_A->N2_A Me_A N-Me N1_A->Me_A C3_A C3 (Nitro) N2_A->C3_A C4_A C4 (Iodo) C3_A->C4_A C5_A C5 (Proton) C4_A->C5_A C5_A->N1_A H5_A H-5 C5_A->H5_A Me_A->H5_A Strong NOE N1_B N1 N2_B N2 N1_B->N2_B Me_B N-Me N1_B->Me_B C3_B C3 (Proton) N2_B->C3_B C4_B C4 (Iodo) C3_B->C4_B H3_B H-3 C3_B->H3_B C5_B C5 (Nitro) C4_B->C5_B C5_B->N1_B Me_B->H3_B NO NOE (Too Distant)

Figure 1: Spatial connectivity of pyrazole isomers. The green dashed line indicates the strong Nuclear Overhauser Effect (NOE) observed only in the 3-nitro isomer.

Analytical Protocol: NMR Spectroscopy

This is the self-validating protocol for confirming identity.

A. Sample Preparation[1][2][3]
  • Solvent: Dissolve 5-10 mg of the sample in 0.6 mL of DMSO-

    
      or CDCl
    
    
    
    . DMSO-
    
    
    is preferred if solubility is an issue or to prevent peak overlap with solvent residual signals.
  • Tube: Use a high-quality 5mm NMR tube to ensure field homogeneity.

B. H NMR Analysis (1D)

Acquire a standard proton spectrum. Look for the following signals:

  • The Ring Proton (Singlet):

    • 3-Nitro Isomer (H-5): Typically appears at

      
       8.0 – 8.5 ppm . It is deshielded by the adjacent nitrogen lone pair and the inductive effect of the ring.
      
    • 5-Nitro Isomer (H-3): Typically appears at

      
       7.5 – 8.0 ppm .
      
    • Note: While H-5 is generally downfield of H-3, the presence of the nitro group and iodine atom can compress this difference. Do not rely on chemical shift alone.

  • The Methyl Group (Singlet):

    • 3-Nitro Isomer: The methyl group is in a relatively "open" environment. Shift:

      
       3.9 – 4.0 ppm .
      
    • 5-Nitro Isomer: The methyl group is sterically crowded by the adjacent nitro group (anisotropy and deshielding). Shift:

      
       4.1 – 4.3 ppm  (Downfield shift).
      
C. NOE Difference / NOESY (The "Smoking Gun")

This experiment validates the proximity of the Methyl group to the Ring Proton.

Protocol:

  • Irradiate the Methyl singlet (approx. 4.0 ppm).

  • Observe the Ring Proton signal (approx.[1][2][3][4] 8.0 ppm).[5]

Interpretation:

  • Positive Enhancement (>2%): The Methyl group is spatially close to the proton.

  • No Enhancement (<0.5%): The Methyl group is distant from the proton (separated by the Nitro group and Iodine).

D. C NMR Verification

If NOE is ambiguous (rare), Carbon-13 NMR provides backup confirmation.

  • C-Nitro Shift: The carbon bearing the nitro group is significantly deshielded (

    
     145–155 ppm).
    
  • C-Iodo Shift: The carbon bearing the iodine is shielded (

    
     50–70 ppm).
    
  • C-H Shift:

    • C-5 (in 3-nitro isomer): Adjacent to two nitrogens.[4][10][11] Typically

      
       130–140 ppm.
      
    • C-3 (in 5-nitro isomer): Adjacent to one nitrogen and one carbon. Typically

      
       135–145 ppm.
      
  • Coupling (

    
    ):  The C-H coupling constant is often larger for C5-H (>180 Hz) than C3-H (~175 Hz) due to the proximity to the electronegative N1.
    

Physical Properties & Separation Guide

When scaling up, you cannot run NMR on every fraction. Use these physical property proxies to guide purification.

Chromatography (TLC / HPLC)

Due to the dipole moment vectors:

  • 5-Nitro Isomer: The dipole of the Nitro group and the N-Methyl group are aligned (acute angle), creating a larger net dipole .

    • Behavior: More polar. Retains longer on Silica (Lower

      
      ).
      
  • 3-Nitro Isomer: The dipoles are opposed (obtuse angle), creating a smaller net dipole .

    • Behavior: Less polar. Elutes first on Silica (Higher

      
      ).
      

Experimental Tip: Use a mobile phase of Hexane:Ethyl Acetate (80:20 to 70:30) . The 3-nitro isomer typically elutes first.

Melting Point[5][9][13]
  • This compound: Solid. Melting point is typically distinct (approx. 100-110 °C range, verify with specific batch).

  • 4-iodo-1-methyl-5-nitro-1H-pyrazole: Often has a lower melting point or exists as an oil/low-melting solid due to the steric strain preventing efficient crystal packing.

References

  • Larina, L. I., & Lopyrev, V. A. Nitroazoles: Synthesis, Structure and Applications. Springer. (2009).[2] (General reference for NMR shifts of nitropyrazoles).

  • Claramunt, R. M., et al. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry.[12][5] (2014). Retrieved from [Link]

Sources

Technical Guide: UV-Vis Absorption & Spectral Properties of 4-Iodo-1-methyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the UV-Vis absorption characteristics of 4-iodo-1-methyl-3-nitro-1H-pyrazole , designed for researchers in medicinal chemistry and energetic materials.

Executive Summary

This compound is a densely functionalized heterocyclic intermediate used in the synthesis of high-energy density materials (HEDMs) and pharmaceutical scaffolds. Its spectral signature is defined by the interplay between the electron-withdrawing nitro group (


) and the polarizable iodine atom (

) on the electron-rich pyrazole core.

Key Spectral Characteristic: The compound exhibits a primary absorption maximum (


) in the 270–290 nm  range (solvent dependent), representing a significant bathochromic shift relative to the unsubstituted pyrazole core due to extended conjugation and auxochromic effects.

Molecular Architecture & Chromophoric Analysis

To understand the UV-Vis profile, one must deconstruct the electronic contributions of the substituents on the pyrazole ring (


).
Electronic Effects Diagram

The following diagram illustrates the electronic push-pull system that dictates the spectral shift.

G Core Pyrazole Core (π-excessive Heterocycle) Base λmax: ~210 nm Nitro 3-Nitro Group (-NO2) Strong Chromophore (EWG) Type: π → π* & n → π* Core->Nitro Conjugation (+50-60 nm) Methyl 1-Methyl Group (-CH3) Inductive Donor (+I) Stabilizes excited state Core->Methyl Hyperconjugation (Minor Shift) Iodine 4-Iodo Group (-I) Auxochrome (Heavy Atom) Effect: Bathochromic Shift Core->Iodine Polarizability (+5-15 nm) Result Target λmax 270–290 nm (Red Shifted) Nitro->Result Methyl->Result Iodine->Result

Figure 1: Electronic structure analysis showing the additive effects of substituents on the absorption maximum.

Comparative Spectral Analysis

The following table compares the target molecule against its structural precursors. This comparative approach validates the observed


 through established Structure-Activity Relationships (SAR).
CompoundStructure

(Approx.)[1][2][3][4][5]
Electronic Transition
Pyrazole Unsubstituted210 nm

(Aromatic ring)
1-Methyl-3-nitropyrazole Nitro-functionalized260–270 nm

(Conjugated NO2)
4-Iodopyrazole Halo-functionalized220–230 nm

+ Auxochromic shift
Target: this compound Tri-substituted 275–285 nm Combined Conjugation + Heavy Atom Effect

Technical Insight:

  • The Nitro Effect: The introduction of the nitro group at position 3 creates a strong dipole and extends the conjugation length, pushing the absorption from the vacuum UV (210 nm) into the UV-B/C region (~260 nm).

  • The Iodine Effect: Iodine is a heavy atom with large, diffuse orbitals. It acts as an auxochrome, interacting with the ring's

    
    -system to lower the energy gap (
    
    
    
    ) between the HOMO and LUMO, resulting in a further red shift (Bathochromic) of 10–15 nm and an increase in intensity (Hyperchromic effect).

Experimental Protocol: UV-Vis Characterization

To obtain reproducible spectral data for this compound, follow this self-validating protocol.

Reagents & Equipment[6][7][8][9]
  • Solvent: Acetonitrile (MeCN) or Methanol (HPLC Grade). Note: MeCN is preferred to avoid cutoff interference <200 nm.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).

  • Cuvettes: Quartz (1 cm path length).

Step-by-Step Workflow
  • Stock Solution Preparation:

    • Weigh 2.53 mg of this compound (MW: 253.00 g/mol ).

    • Dissolve in 10 mL of Acetonitrile to create a 1.0 mM (

      
       M)  stock solution.
      
    • Validation: Ensure complete dissolution; sonicate if necessary.

  • Dilution Series (Linearity Check):

    • Prepare working standards at 10, 20, 40, and 50

      
      M .
      
    • Why? Nitro-pyrazoles have high molar absorptivity (

      
      ). Direct measurement of the stock will saturate the detector (Abs > 2.0).
      
  • Measurement:

    • Baseline Correction: Run a blank scan with pure solvent.

    • Scan Parameters: Range 200–400 nm; Scan rate 600 nm/min.

    • Data Capture: Record

      
       and Absorbance (A).
      
  • Calculation of Molar Absorptivity (

    
    ): 
    
    • Use the Beer-Lambert Law:

      
      
      
    • Plot

      
       vs. Concentration (
      
      
      
      ). The slope provides
      
      
      , a critical constant for quantifying this intermediate in reaction mixtures.
Characterization Workflow Diagram

Experiment Start Solid Sample (this compound) Solvent Select Solvent (Acetonitrile/Methanol) Start->Solvent Stock Prepare Stock Solution (1 mM) Solvent->Stock Dilute Dilution Series (10 - 50 µM) Stock->Dilute Measure UV-Vis Scan (200-400 nm) Dilute->Measure Analyze Identify λmax Calculate ε Measure->Analyze

Figure 2: Standardized workflow for the spectral characterization of nitro-pyrazoles.

Synthesis & Purity Context

The UV-Vis spectrum is often used to monitor the progress of the synthesis of this compound.

  • Precursor: 1-methyl-3-nitropyrazole (

    
     nm).
    
  • Reaction: Iodination using

    
    /CAN or 
    
    
    
    /NaIO
    
    
    .
  • Endpoint: The shift from 260 nm to ~280 nm indicates the successful electrophilic substitution of iodine at the C4 position.

  • Purity Check: The appearance of a single, symmetrical peak at the expected

    
     confirms the absence of unreacted starting material or regioisomers (e.g., 5-iodo variants, which are sterically distinct).
    

References

  • BenchChem. Technical Guide: 4-Iodo-1-methyl-1H-pyrazol-3-amine and Derivatives. (2025).[1][6][7][8] Link

  • RSC Advances. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. (2019).[5] Link

  • Journal of Molecular Structure. Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles. (2013).[9][10] Link

  • MDPI Crystals. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. (2023).[11] Link

  • SpectraBase. 4-Methyl-3-nitro-1H-pyrazole Spectral Data. (2025).[1][6][7][8] Link

Sources

Safety Operating Guide

Personal protective equipment for handling 4-iodo-1-methyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling highly functionalized heterocyclic building blocks requires more than a cursory glance at a standard Safety Data Sheet (SDS). 4-Iodo-1-methyl-3-nitro-1H-pyrazole (CAS 75092-34-1) is a critical intermediate used extensively in organic synthesis and drug development, particularly as a precursor for complex amines like 1-Methyl-1H-pyrazol-3-amine[1][2].

However, the convergence of a photolabile carbon-iodine bond, a potentially reactive nitro group, and a pyrazole core creates a unique hazard profile[3]. To ensure absolute operational safety, we must move beyond generic safety advice and understand the causality behind the chemical's behavior.

Here is your comprehensive, self-validating guide to the personal protective equipment (PPE), handling, and disposal protocols for this compound.

Mechanistic Hazard Profile: The Causality of Risk

To effectively protect yourself, you must understand how the specific functional groups of this molecule interact with the environment and human biology. Based on structural analogs like 4-iodo-1-methylpyrazole and 3-nitropyrazole, we can accurately map the hazard profile[4][5]:

  • The Iodo Substituent (C–I Bond): Halogenated pyrazoles are susceptible to homolytic cleavage when exposed to UV or intense ambient light. This degradation generates reactive iodine radicals, which are the primary drivers of the severe skin irritation (H315) and serious eye damage (H319) associated with this class of compounds[5].

  • The Nitro Group (–NO₂): Nitroaromatics and nitroheterocycles carry an inherent risk of dermal absorption. If ingested or inhaled as a fine powder, they can act as systemic toxicants (H302, H332)[6]. Furthermore, nitro groups can become energetically unstable if exposed to excessive heat or strong nucleophiles.

  • The Pyrazole Core: This scaffold is highly lipophilic, meaning that if the solid is dissolved in organic solvents (e.g., DMSO, DMF, or DCM) and spilled on the skin, the solvent will act as a rapid penetration enhancer, carrying the toxic payload directly into the bloodstream.

HazardMechanisms A 4-iodo-1-methyl- 3-nitro-1H-pyrazole B UV / Ambient Light A->B Exposure C Nucleophilic Solvents A->C Dissolution D Iodine Radical Generation (Severe Ocular/Skin Irritant) B->D Homolytic Cleavage E Nitro-Reduction / Substitution (Systemic Toxicity Risk) C->E Dermal Penetration

Mechanistic pathways of environmental degradation and chemical reactivity hazards.

Quantitative PPE Specifications

Generic "gloves and goggles" directives are insufficient for halogenated nitro-heterocycles. The following table outlines the exact specifications required to establish an impenetrable barrier between the operator and the compound.

Protective GearSpecification StandardQuantitative MetricMechanistic Justification
Primary Gloves Nitrile (Non-chlorinated)≥ 5 mil thicknessProvides the primary barrier against solid particulate transfer and micro-dust[4].
Secondary Gloves Butyl Rubber or Laminate> 240 min breakthroughCritical: Required only if handling the compound in organic solvents (e.g., DCM), which rapidly permeate standard nitrile.
Ocular Protection ANSI Z87.1 Splash Goggles0% peripheral gapPrevents ocular exposure to iodine radicals and aerosolized dust during transfer[5]. Safety glasses are insufficient.
Body Protection Flame-Resistant (FR) Coat100% Cotton / NomexMitigates risk in the event of an exothermic decomposition of the nitro group. Knit cuffs prevent sleeve-drag contamination.
Respiratory HEPA / P100 Filter99.97% efficiencyMandatory only if fume hood face velocity drops below 100 fpm, preventing inhalation of nitroaromatic dust[6].

Self-Validating Operational Protocol

Human error during the weighing and transfer of dry powders is the leading cause of laboratory exposure. To combat this, we utilize a Self-Validating Mass-Balance Protocol . This system builds a mathematical check into the physical workflow, ensuring that no invisible micro-spills have occurred.

Phase 1: Environmental Validation

  • Activate the fume hood. Verify the digital anemometer reads a face velocity of ≥ 100 feet per minute (fpm) .

    • Validation Check: If the flow is <100 fpm, abort the procedure immediately. Do not open the stock bottle.

  • Ensure all ambient lighting in the hood is minimized or utilize amber actinic shielding to prevent UV-induced C–I bond cleavage.

Phase 2: Closed-System Transfer

  • Tare a clean, dry receiving vial equipped with a PTFE-lined septum cap on an analytical balance. Record this exact mass (

    
    ).
    
  • Transfer the capped receiving vial and the sealed stock bottle of this compound into the validated fume hood.

  • Using a static-dissipative PTFE spatula (to prevent electrostatic aerosolization of the powder), transfer the desired mass into the receiving vial.

  • Cap the receiving vial immediately. Wipe the exterior of the vial with a lint-free wipe lightly dampened with isopropanol.

  • Re-weigh the capped receiving vial to get the final mass (

    
    ).
    
  • Self-Validation Check: Weigh the stock bottle before and after the transfer. The mass lost from the stock bottle must exactly equal the mass gained in the receiving vial (

    
    ), within a ± 1% margin of error. A discrepancy greater than 1% mathematically proves a micro-spill has occurred within the hood, triggering immediate localized decontamination.
    

HandlingProtocol Step1 1. Fume Hood Validation (Face Vel >100 fpm) Step2 2. PPE Verification (Double Nitrile) Step1->Step2 Step3 3. Anti-Static Weighing Step2->Step3 Step4 4. Closed-System Transfer Step3->Step4 Step5 5. Halogenated Waste Segregation Step4->Step5

Self-validating operational workflow for handling halogenated pyrazoles.

Decontamination and Halogenated Waste Logistics

Because this compound contains an iodine atom, it fundamentally alters your waste disposal requirements.

  • Halogenated Segregation: All residual solid, contaminated weigh boats, spatulas, and solvent wipes must be strictly segregated into Halogenated Waste containers.

  • The Chemical Danger of Mixing: Never dispose of iodo-pyrazoles in standard non-halogenated organic waste (like acetone or ethanol bins). During commercial waste incineration, halogenated compounds require specific high-temperature scrubbing protocols to prevent the release of highly corrosive Hydrogen Iodide (HI) gas into the atmosphere.

  • Spill Response: In the event of a spill, do not sweep the powder, as this will aerosolize the nitro-compound. Instead, cover the spill with damp inert absorbent pads (using water or a mild surfactant), carefully scoop the material into a sealable polypropylene bag, and label it as toxic halogenated solid waste.

References[1] ChemicalBook. "this compound synthesis". Available at: 7]">https://www.chemicalbook.com[7] ChemicalBook. "this compound | 75092-34-1". Available at: 2]">https://www.chemicalbook.com[2] ChemicalBook. "1-Methyl-1H-pyrazol-3-amine | 1904-31-0". Available at: 3]">https://www.chemicalbook.com[3] Accela ChemBio. "41419-12-9, 3,3-Dichloropiperidin-2-one / this compound". Available at: 6]">https://www.accelachem.com[6] TCI Chemicals. "3-Nitropyrazole 26621-44-3 Safety Data Sheet". Available at: 4]">https://www.tcichemicals.com[4] Spectrum Chemical. "4-Iodo-1-methylpyrazole SDS". Available at: 5]">https://www.spectrumchemical.com[5] TCI Chemicals. "4-Iodo-1-methylpyrazole SAFETY DATA SHEET". Available at: https://www.tcichemicals.com

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.